molecular formula C9H9N3O2 B582010 Methyl 5-amino-1H-indazole-7-carboxylate CAS No. 885272-08-2

Methyl 5-amino-1H-indazole-7-carboxylate

Cat. No.: B582010
CAS No.: 885272-08-2
M. Wt: 191.19
InChI Key: WYAQQZIGRZZPJH-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAQQZIGRZZPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672006
Record name Methyl 5-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-08-2
Record name Methyl 5-amino-1H-indazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-amino-1H-indazole-7-carboxylate is a molecule of profound significance in contemporary medicinal chemistry, serving as a pivotal building block in the synthesis of numerous therapeutic agents. Most notably, it constitutes the core scaffold of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1] This guide provides a comprehensive, technically-grounded overview of a robust and widely-cited synthetic route to this key intermediate. We will dissect a common multi-step synthesis beginning from 2-methyl-3-nitrobenzoic acid, elucidating the strategic rationale behind each transformation, providing a detailed experimental protocol, and discussing the critical mechanistic underpinnings of the core indazole ring formation. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this synthetic process.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to participate in crucial hydrogen bonding and aromatic interactions with biological targets.[2][3] Its presence is a hallmark of many kinase inhibitors and other targeted therapies.[4] this compound, in particular, offers a trifecta of functional handles: a nucleophilic amine, an ester for potential amide coupling, and the N-H of the indazole ring for further substitution. This functional arrangement makes it an exceptionally versatile intermediate for constructing complex molecules like Niraparib, a drug approved for the treatment of certain types of ovarian cancer.[1][5] The synthesis of this intermediate with high purity and yield is therefore a critical step in the overall manufacturing process of such life-saving medicines.

Retrosynthetic Analysis and Strategy

A common and effective strategy for the synthesis of this compound begins with a commercially available substituted toluene. The retrosynthetic approach logically deconstructs the target molecule to reveal a practical forward synthesis.

Our target molecule's core indazole ring is most effectively formed via a reductive cyclization of an ortho-nitrobenzyl derivative. The amino group at the 5-position can be installed by the reduction of a nitro group, a reliable and high-yielding transformation. The carboxylate at the 7-position can be introduced early in the synthesis and carried through the reaction sequence. This leads to the selection of 2-methyl-3-nitrobenzoic acid as an ideal starting material.

The forward synthetic plan involves three key stages:

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • Reductive Cyclization: Transformation of the ortho-methyl-nitroarene moiety into the indazole ring. This is the key ring-forming step.

  • Functional Group Reduction: Conversion of the second nitro group to the target amine.

dot

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: The Cadogan Reductive Cyclization

The cornerstone of this synthesis is the formation of the indazole ring from the ortho-methyl-nitroaromatic precursor. This transformation is a variant of the Cadogan reaction, which involves the reductive cyclization of a nitro compound using a phosphite ester, typically triethyl phosphite.[6]

The reaction is believed to proceed through a nitrene intermediate.[6] The mechanism unfolds as follows:

  • Deoxygenation: The P(III) center of the triethyl phosphite acts as an oxophile, sequentially abstracting oxygen atoms from the nitro group. This process generates triethyl phosphate, a thermodynamically stable P(V) species, as a byproduct.

  • Nitrene Formation: The exhaustive deoxygenation of the nitro group leads to the formation of a highly reactive nitrene intermediate.

  • Intramolecular C-H Insertion: The electrophilic nitrene rapidly undergoes an intramolecular insertion into the C-H bond of the adjacent methyl group.

  • Aromatization: A final tautomerization step occurs to yield the stable, aromatic indazole ring system.

This reaction is typically performed at elevated temperatures to facilitate the deoxygenation and nitrene formation steps.[6]

dot

Sources

The Strategic Role of Methyl 5-amino-1H-indazole-7-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into a Key Pharmaceutical Building Block: The Synthesis, Application, and Significance of Methyl 5-amino-1H-indazole-7-carboxylate in Kinase Inhibitor Development.

JUPITER, FL – January 21, 2026 – In the intricate landscape of pharmaceutical research and development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. This technical guide focuses on one such pivotal intermediate, this compound, providing an in-depth analysis for researchers, scientists, and drug development professionals. Its CAS Number is 885272-08-2 .

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for three-dimensional diversity and the formation of critical hydrogen bonds with biological targets. This has led to the successful development of several indazole-containing drugs, particularly in the realm of oncology.

This compound serves as a crucial starting material in the synthesis of a new generation of targeted therapeutics, especially kinase inhibitors. The strategic placement of the amino and carboxylate groups on the indazole core provides synthetic handles for the elaboration of complex molecules designed to interact with specific pockets of protein kinases.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 885272-08-2
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO and methanol

Standard analytical techniques are employed to confirm the identity and purity of this compound. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the molecular structure. Mass spectrometry provides confirmation of the molecular weight. While specific spectra are proprietary to individual research and manufacturing entities, the expected spectral features would align with the assigned structure.

Synthesis of this compound: A Representative Protocol

The synthesis of substituted indazoles can be achieved through various strategic routes. A common and effective approach involves the cyclization of an appropriately substituted ortho-nitro- or ortho-cyano-toluene derivative. The following protocol outlines a representative synthesis, emphasizing the rationale behind the chosen steps.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-methyl-3-nitrobenzoic acid

The synthesis typically commences with the nitration of a commercially available starting material. The regioselectivity of this step is crucial and is dictated by the directing effects of the existing substituents on the aromatic ring.

  • Reagents: 2-methyl-3-nitrobenzoic acid, Fuming nitric acid, Sulfuric acid.

  • Procedure:

    • To a cooled (0 °C) solution of sulfuric acid, slowly add 2-methyl-3-nitrobenzoic acid.

    • Add fuming nitric acid dropwise while maintaining the temperature below 5 °C. The use of a strong nitrating agent and low temperature helps to control the reaction and prevent over-nitration.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture onto ice and collect the precipitated product by filtration. This step quenches the reaction and precipitates the dinitro product.

    • Wash the solid with cold water until the washings are neutral and dry under vacuum to yield 2-methyl-3,5-dinitrobenzoic acid.

Step 2: Esterification

The carboxylic acid is converted to its methyl ester to prevent its participation in subsequent reactions and to modify the solubility of the intermediate.

  • Reagents: 2-methyl-3,5-dinitrobenzoic acid, Methanol, Sulfuric acid (catalytic).

  • Procedure:

    • Suspend 2-methyl-3,5-dinitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8 hours. The refluxing provides the necessary energy for the Fischer esterification to proceed to completion.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-methyl-3,5-dinitrobenzoate.

Step 3: Reductive Cyclization

This key step involves the selective reduction of one nitro group to an amino group, which then undergoes intramolecular cyclization to form the indazole ring. The other nitro group is subsequently reduced.

  • Reagents: Methyl 2-methyl-3,5-dinitrobenzoate, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • To a suspension of iron powder in a mixture of ethanol and acetic acid, heat the mixture to reflux. Iron in acetic acid is a classic reagent for the reduction of nitro groups.

    • Add a solution of methyl 2-methyl-3,5-dinitrobenzoate in ethanol dropwise.

    • Continue to reflux for 4 hours.

    • Filter the hot reaction mixture through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude product is then subjected to a second reduction step, for example, using catalytic hydrogenation (H₂, Pd/C) to reduce the remaining nitro group to the desired amino group, yielding this compound.

Step 4: Purification

The final compound is purified by column chromatography on silica gel to afford the product in high purity.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of protein kinase inhibitors.[2][3] The amino group at the 5-position often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. The carboxylate at the 7-position provides a convenient attachment point for various side chains that can be designed to interact with other regions of the kinase, thereby conferring potency and selectivity.

A notable example of a kinase family targeted by indazole-based inhibitors is the Polo-like kinases (PLKs).[4] PLK4, in particular, is a master regulator of centriole duplication and its overexpression is implicated in the development and progression of various cancers.[4]

The PLK4 Signaling Pathway: A Therapeutic Target

The PLK4 signaling pathway is integral to the cell cycle, ensuring the proper formation of the mitotic spindle. Its dysregulation can lead to aneuploidy, a hallmark of cancer. Inhibiting PLK4 can disrupt this process, leading to mitotic catastrophe and cell death in cancer cells.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Activity cluster_downstream Downstream Effects Cell Cycle Cues Cell Cycle Cues PLK4 PLK4 Cell Cycle Cues->PLK4 Activates PLK4 Kinase Activity PLK4 Kinase Activity PLK4->PLK4 Kinase Activity Leads to Centriole Duplication Centriole Duplication PLK4 Kinase Activity->Centriole Duplication Regulates Aneuploidy / Genomic Instability Aneuploidy / Genomic Instability PLK4 Kinase Activity->Aneuploidy / Genomic Instability Dysregulation leads to Indazole-based Inhibitor Indazole-based Inhibitor Indazole-based Inhibitor->PLK4 Kinase Activity Inhibits Apoptosis / Cell Death Apoptosis / Cell Death Indazole-based Inhibitor->Apoptosis / Cell Death Induces in cancer cells Mitotic Spindle Formation Mitotic Spindle Formation Centriole Duplication->Mitotic Spindle Formation Proper Cell Division Proper Cell Division Mitotic Spindle Formation->Proper Cell Division

From Building Block to Potent Inhibitor: A Synthetic Workflow

The transformation of this compound into a potent kinase inhibitor involves a series of well-established chemical reactions.

Synthetic_Workflow Start This compound Amide_Coupling Amide Coupling (at 5-amino group) Start->Amide_Coupling Hydrolysis Ester Hydrolysis (at 7-carboxylate) Amide_Coupling->Hydrolysis Second_Amide_Coupling Second Amide Coupling (at 7-carboxylic acid) Hydrolysis->Second_Amide_Coupling Final_Inhibitor Potent and Selective Kinase Inhibitor Second_Amide_Coupling->Final_Inhibitor

Experimental Protocol: In Vitro Kinase Assay for PLK4 Inhibition

Once a potential inhibitor has been synthesized, its biological activity must be assessed. The following is a detailed protocol for an in vitro kinase assay to determine the inhibitory potency of a compound against PLK4.

ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials:

    • Recombinant human PLK4 enzyme

    • Substrate peptide (e.g., myelin basic protein)

    • ATP

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the test compound or DMSO (for control wells).

    • Add 2 µL of a solution containing the PLK4 enzyme to each well.

    • Add 2 µL of a solution containing the substrate peptide and ATP to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the PLK4 activity.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a strategically important building block in the synthesis of novel kinase inhibitors. Its versatile chemical nature allows for the creation of diverse libraries of compounds for screening against various kinase targets. The continued exploration of the chemical space around the indazole scaffold holds great promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling. Future research will likely focus on the development of even more selective and potent inhibitors with improved pharmacokinetic properties, and this compound will undoubtedly play a significant role in these endeavors.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Pathways for the synthesis of indazole derivatives. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • WO2017186693A1 - Synthesis of indazoles. (2017). Google Patents.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • WO2009106980A2 - Indazole derivatives. (2009). Google Patents.
  • 1H-imidazole-5-carboxylic acid derivatives. (1988). Google Patents.
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds. (2011). Google Patents.
  • Synthetic process of 3-methyl-1h-indazole. (n.d.). Patsnap. Retrieved January 21, 2026, from [Link]

  • Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. (2013). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Data of Methyl 5-amino-1H-indazole-7-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-1H-indazole-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental observations and provides a framework for the structural elucidation of this and related molecules.

Introduction to this compound

Indazoles are a class of bicyclic heteroaromatic compounds that are isosteres of indoles and exhibit a wide range of biological activities. The specific substitution pattern of an amino group at the 5-position and a methyl carboxylate at the 7-position makes this compound a valuable scaffold for the synthesis of bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic indazole core, the electron-donating amino group, and the electron-withdrawing methyl carboxylate group, give rise to a unique spectroscopic fingerprint. The following sections will dissect the expected and observed data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally related compounds, including 5-amino-1H-indazole and various methyl indazole-carboxylates.[1][2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the amino group protons, the N-H proton of the indazole ring, and the methyl ester protons.

Expected Chemical Shifts (δ) and Multiplicities:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constants (J) in HzRationale for Assignment
H-3~8.0s-The proton at C-3 of the indazole ring typically appears as a singlet in the downfield region.[5]
H-4~7.3-7.5dJ ≈ 8.5-9.0Ortho-coupling with H-6. The chemical shift is influenced by the adjacent amino group.
H-6~6.8-7.0dJ ≈ 8.5-9.0Ortho-coupling with H-4. Shielded by the electron-donating amino group at C-5.
NH₂~5.0-6.0br s-The chemical shift of amine protons can vary and they often appear as a broad singlet.
NH (indazole)~12.0-13.0br s-The N-H proton of the indazole ring is acidic and its signal is typically broad and significantly downfield.[5]
OCH₃~3.9s-The methyl protons of the ester group will appear as a sharp singlet.

Note: Predicted chemical shifts are based on data from related indazole derivatives and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ):

Carbon AssignmentExpected Chemical Shift (ppm)Rationale for Assignment
C=O (ester)~165-170The carbonyl carbon of the ester group is characteristically found in this downfield region.[3]
C-7a~140-145Bridgehead carbon of the indazole ring.
C-5~140-145Carbon bearing the amino group, significantly influenced by its electron-donating effect.
C-3a~120-125Bridgehead carbon of the indazole ring.
C-3~130-135Unsubstituted carbon in the pyrazole ring of the indazole.[4]
C-7~115-120Carbon bearing the methyl carboxylate group.
C-4~110-115Aromatic carbon adjacent to the amino group.
C-6~100-105Aromatic carbon ortho to the amino group, showing significant shielding.
OCH₃~52The methyl carbon of the ester group.[5]

Note: These are estimated chemical shifts and experimental values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-H (amine and indazole)Stretching
1720-1700C=O (ester)Stretching
1620-1580C=C (aromatic)Stretching
1300-1200C-O (ester)Stretching
1350-1250C-N (aromatic amine)Stretching

The presence of both N-H stretching bands from the amino group and the indazole ring, along with a strong carbonyl absorption from the ester, would be key features in the IR spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉N₃O₂), the expected molecular weight is approximately 191.19 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 191. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z 160, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 132. The fragmentation of the indazole ring itself can also lead to characteristic ions.[7]

Molecular Fragmentation Pathway

M [M]⁺ m/z = 191 frag1 [M - OCH₃]⁺ m/z = 160 M->frag1 - OCH₃ frag2 [M - COOCH₃]⁺ m/z = 132 M->frag2 - COOCH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Synthesis of this compound

Synthetic Workflow

start Substituted Anthranilic Acid step1 Diazotization start->step1 step2 Intramolecular Cyclization step1->step2 step3 Esterification step2->step3 product This compound step3->product

Sources

An In-Depth Technical Guide to the Solubility Characterization of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Methyl 5-amino-1H-indazole-7-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's lifecycle, influencing everything from in vitro assay reliability to in vivo bioavailability and formulation strategies. This document moves beyond simple data reporting to provide a methodological guide, detailing the theoretical underpinnings, strategic experimental design, and robust analytical procedures required for a thorough solubility assessment. We will explore the predictive power of the molecule's physicochemical properties, detail the gold-standard shake-flask method for thermodynamic solubility, and discuss the nuances of analytical quantification. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous, reliable, and scientifically sound solubility profile for novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications.[1][2] this compound (CAS 885272-08-2) is a member of this important class. Before any meaningful biological evaluation or formulation development can occur, a fundamental physicochemical property must be characterized: solubility.

Poor aqueous solubility is a primary contributor to the failure of promising drug candidates. It can lead to a host of development challenges, including:

  • Erratic results in biological screening assays.[3]

  • Poor absorption and low bioavailability.[3]

  • Difficulty in developing parenteral and oral dosage forms.

  • Underestimated toxicity due to limited exposure in preclinical studies.[3]

Therefore, a precise and comprehensive understanding of a compound's solubility in various media is not merely a data point but a cornerstone of a successful drug development program.[4] This guide provides the scientific rationale and detailed protocols for generating this critical dataset.

Physicochemical Profile and Theoretical Solubility Considerations

A molecule's structure is the primary determinant of its solubility. An initial in silico or theoretical assessment can provide invaluable guidance for experimental design.

Chemical Structure:

This compound

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
Molecular Weight191.19 g/mol Moderate molecular weight, generally favorable for solubility.
cLogP0.9 - 1.5A low positive LogP suggests a relatively balanced lipophilic/hydrophilic character, indicating that while solubility in nonpolar solvents is possible, aqueous solubility may be limited but achievable.
Topological Polar Surface Area (TPSA)81 ŲA TPSA in this range suggests the molecule has significant hydrogen bonding capacity, which is crucial for interaction with polar protic solvents like water.
H-Bond Donors2The two amine hydrogens are primary hydrogen bond donors.
H-Bond Acceptors4The ester carbonyl oxygen, the two indazole nitrogens, and the amino nitrogen can all act as hydrogen bond acceptors.
pKa (Predicted)~3-4 (indazole N-H), ~4-5 (aromatic amine)The presence of both a weakly acidic proton on the indazole ring and a basic amino group makes the molecule's net charge—and thus its aqueous solubility—highly dependent on pH.[5][6]

Structural Analysis: The molecule possesses both polar (amino group, ester, indazole ring) and nonpolar (bicyclic aromatic system) features. The amino group provides a basic handle, suggesting that solubility will increase significantly in acidic media (pH < pKa of the conjugate acid) where it becomes protonated and forms a soluble salt. Conversely, in basic media, the indazole N-H proton may be removed, forming an anion and potentially increasing solubility. This amphoteric nature necessitates a pH-dependent solubility investigation.

Strategic Solvent Selection for Solubility Screening

The principle of "like dissolves like" is the guiding tenet for solvent selection.[7] A well-designed solubility screen should include a diverse set of solvents to probe the compound's behavior in different chemical environments. This initial screen helps identify potential vehicles for preclinical formulations and provides insight into the compound's polarity.

A logical workflow for solvent selection is essential to efficiently map the solubility landscape of a new chemical entity.

Solvent_Selection_Workflow cluster_analysis Theoretical Analysis cluster_selection Solvent Category Selection start Start: Characterize Compound (this compound) analysis Analyze Physicochemical Properties (LogP, TPSA, pKa, Functional Groups) start->analysis polar_protic Polar Protic (e.g., Water, Ethanol, Methanol) Rationale: H-bonding capability analysis->polar_protic polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile, Acetone) Rationale: Dipole interactions analysis->polar_aprotic nonpolar Nonpolar (e.g., Toluene, Heptane) Rationale: van der Waals forces analysis->nonpolar biorelevant Biorelevant Media (e.g., PBS pH 7.4, SGF, FaSSIF) Rationale: Preclinical relevance analysis->biorelevant execute Execute Experimental Solubility Determination (e.g., Shake-Flask Method) polar_protic->execute polar_aprotic->execute nonpolar->execute biorelevant->execute

Caption: Logical workflow for strategic solvent selection.

Experimental Determination of Thermodynamic Solubility

For drug development, thermodynamic solubility is the most relevant and reliable measure. It represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid drug.[8] The "gold standard" for its determination is the Shake-Flask method, originally described by Higuchi and Connors.[8][9]

Protocol: The Shake-Flask Method

This protocol outlines the essential steps for determining the thermodynamic solubility. It is designed to be self-validating by confirming that equilibrium has been reached.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance and pH meter

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials.

    • Causality Note: An excess of solid is critical to ensure that the solution reaches saturation and remains in equilibrium with the solid phase throughout the experiment.[10][11] A visual confirmation of undissolved solid at the end of the experiment is mandatory.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to each vial. For aqueous buffers, measure the initial pH.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10]

    • Causality Note: Agitation ensures continuous contact between the solid and the solvent, facilitating the dissolution process.[10] Temperature control is paramount as solubility is temperature-dependent.

  • Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand for 30 minutes for solids to settle.

    • Self-Validation Note: Sampling at multiple time points is crucial to confirm that equilibrium has been reached. The measured solubility should be constant between the later time points (e.g., 48 and 72 hours).[10][12]

  • Phase Separation: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solid particles.

    • Causality Note: This is the most critical step for accuracy. Failure to remove all particulate matter will lead to a significant overestimation of solubility.[10] Centrifugation prior to filtration can aid in this process.

  • Dilution & Analysis: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation upon cooling or solvent evaporation. Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Final pH Measurement: For aqueous samples, measure the final pH of the suspension to check for any shifts caused by the dissolution of the ionizable compound.[11]

Shake_Flask_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_validation Validation A 1. Add excess solid to vial B 2. Add precise volume of solvent A->B C 3. Equilibrate on shaker (Constant T, RPM) B->C D 4. Sample at 24h, 48h, 72h C->D I Confirm Excess Solid: Visual Inspection C->I E 5. Separate solid/liquid (Centrifuge/Filter) D->E F 6. Dilute filtrate E->F G 7. Quantify concentration (HPLC-UV) F->G H Confirm Equilibrium: Conc(48h) = Conc(72h) G->H

Caption: Experimental workflow for the Shake-Flask method.

Analytical Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is required for accurate concentration determination.

  • Method Development: A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid to ensure consistent protonation of the analyte).

  • Detection: UV detection should be set to the wavelength of maximum absorbance (λmax) for the compound.

  • Calibration: A calibration curve must be generated using a series of standards of known concentration. The curve should demonstrate linearity (R² > 0.999) across the expected concentration range of the solubility samples.[4]

Advanced Characterization: pH-Dependent Solubility Profile

For an ionizable compound like this compound, understanding its solubility as a function of pH is critical for predicting its behavior in the gastrointestinal tract. This can be achieved by performing the shake-flask experiment across a range of buffered solutions (e.g., from pH 2 to 10).

Alternatively, potentiometric titration offers a less material-intensive method to determine the intrinsic solubility (S₀) and pKa simultaneously.[13][14] This technique involves titrating a solution of the compound and monitoring the pH change, from which the solubility parameters can be calculated using the Henderson-Hasselbalch equation.[15][16] This method is particularly powerful for compounds with pH-active groups.[13]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, concise table. This allows for easy comparison across different solvent systems.

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent/MediumSolvent TypepH (Initial)pH (Final)Solubility (mg/mL)Solubility (M)
Deionized WaterPolar Protic7.0TBDTBDTBD
PBSPolar Protic (Aqueous Buffer)7.4TBDTBDTBD
0.1 N HClPolar Protic (Aqueous Acid)1.0TBDTBDTBD
EthanolPolar ProticN/AN/ATBDTBD
DMSOPolar AproticN/AN/ATBDTBD
AcetonitrilePolar AproticN/AN/ATBDTBD

(TBD = To Be Determined experimentally)

Interpretation:

  • Aqueous Solubility (pH 7.4): This is the most important parameter for initial assessment. A value <1 mg/mL often signals potential future challenges with oral bioavailability.[17]

  • pH Effect: A significantly higher solubility in 0.1 N HCl compared to PBS would confirm the basic nature of the amino group and its importance for solubilization.

  • Organic Solvents: High solubility in solvents like DMSO or ethanol provides options for preparing stock solutions for in vitro assays and potential formulation approaches.

Conclusion

The solubility of this compound is a multi-faceted property that requires a systematic and rigorous approach for accurate characterization. This guide outlines a comprehensive strategy, beginning with theoretical predictions based on molecular structure and culminating in the experimental determination of thermodynamic solubility using the gold-standard shake-flask method. By explaining the causality behind each experimental step and emphasizing self-validating protocols, researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions, mitigating risks, and ultimately advancing promising compounds like this one through the drug development pipeline.

References

  • Alsenz, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

  • Bergström, C. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Scite.ai. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Balani, S. K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Berg, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Slideshare. (2016). solubility experimental methods.pptx. Available at: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate. Available at: [Link]

  • Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration. PDF Free Download. Available at: [Link]

  • University of California, Davis. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Available at: [Link]

  • Zhang, J., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Sahu, P. K., & Shrivastava, V. (2020). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Buchowski, H., & Narbutt, J. (1995). Dependence of solute solubility parameters on solvent polarity. PubMed. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

Sources

Theoretical properties of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of Methyl 5-amino-1H-indazole-7-carboxylate

Abstract: This guide provides a comprehensive theoretical exploration of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging established principles of computational chemistry, we will dissect its molecular structure, electronic properties, and predicted spectroscopic signatures. This document is intended for researchers, chemists, and drug development professionals seeking to understand the fundamental physicochemical characteristics of this molecule to guide rational drug design, synthesis, and characterization efforts. The indazole scaffold is a cornerstone in the development of various therapeutic agents, and a deep understanding of its derivatives is crucial for innovation.[1][2][3]

Introduction to this compound

Indazole derivatives are a privileged class of nitrogen-containing heterocyclic compounds that feature prominently in numerous marketed drugs and clinical candidates, particularly in oncology.[1][3][4] Their bioisosteric relationship with purines and indoles allows them to interact with a wide array of biological targets. This compound is a functionalized indazole that presents multiple points for chemical modification, making it a versatile building block for combinatorial chemistry and targeted drug discovery.

This guide moves beyond simple empirical data to provide a theoretical framework for understanding this molecule. By employing quantum chemical calculations, primarily Density Functional Theory (DFT), we can predict and rationalize its behavior at an electronic level. This in silico approach is indispensable in modern drug development, enabling the prediction of reactivity, stability, and spectral properties before committing to resource-intensive laboratory synthesis.

Core Molecular Identity:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₉H₉N₃O₂

  • Molecular Weight: 191.19 g/mol [6]

  • CAS Number: 169829-63-2 (example, actual may vary)

Optimized Molecular Geometry and Structure

The foundational step in any theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy state on the potential energy surface. For a molecule like this compound, the geometry is largely planar due to the aromaticity of the indazole ring system. However, minor deviations and the orientation of the substituent groups are critical.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are the standard for reliable geometry predictions.[7][8][9] The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic profile.

Diagram: 2D Structure of the Molecule

Caption: 2D chemical structure of this compound.

Table 1: Predicted Key Geometrical Parameters (Theoretical Data)

Parameter Description Predicted Value
Bond Lengths
C=O Carbonyl bond in ester ~ 1.22 Å
C-O Ester C-O single bond ~ 1.35 Å
C-N (amino) Bond between ring and amino group ~ 1.38 Å
N-N Indazole ring N-N bond ~ 1.36 Å
Bond Angles
O=C-O Ester group angle ~ 124°
C-C-N (amino) Ring angle at amino substitution ~ 121°
Dihedral Angles

| C-C-C=O | Torsion angle of carboxylate group | ~ 0° or 180° (near planar) |

Note: These values are representative estimates based on DFT calculations for similar structures and serve as a baseline for experimental comparison.

Frontier Molecular Orbitals and Reactivity

The electronic character of a molecule is dominated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.[10] For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing carboxylate group will lower the LUMO energy, likely resulting in a moderately reactive molecule with a significant potential for charge-transfer interactions.

Diagram: Frontier Molecular Orbital (FMO) Concept

Caption: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

Table 2: Predicted FMO Properties (Theoretical Data)

Property Description Predicted Value (eV)
E_HOMO Energy of the Highest Occupied Molecular Orbital ~ -5.5 to -6.0 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital ~ -1.0 to -1.5 eV

| ΔE (Gap) | E_LUMO - E_HOMO | ~ 4.0 to 5.0 eV |

Molecular Electrostatic Potential (MEP)

An MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other polar molecules, ions, or biological receptors.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), marking likely sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), marking likely sites for nucleophilic attack or hydrogen bond donation.

For this compound, the MEP is expected to show strong negative potential around the carbonyl oxygen of the ester group and the nitrogen atoms of the indazole ring. These are the primary hydrogen bond acceptor sites. A region of high positive potential will be located around the hydrogen atoms of the amino (-NH₂) group and the indazole N-H, identifying them as key hydrogen bond donor sites. This electrostatic profile is critical for understanding its potential binding modes within a protein active site.

Diagram: Conceptual MEP Map

MEP Conceptual Molecular Electrostatic Potential cluster_mol Molecular Surface N_Ring N Atoms (e⁻ rich) O_Carbonyl Carbonyl O (e⁻ rich) NH2_H Amino H (e⁻ poor) Indazole_NH Indazole NH (e⁻ poor)

Caption: Predicting reactive sites using a conceptual MEP map.

Predicted Spectroscopic Signatures

Computational chemistry provides robust methods for predicting spectroscopic data, which are essential for the structural elucidation and verification of synthesized compounds.[11]

NMR Spectroscopy (¹H and ¹³C)

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ).[9][11] These predictions are instrumental in assigning peaks in experimental ¹H and ¹³C NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Type Description Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Indazole Ring
NH Indazole N-H proton 12.5 - 13.5 -
CH (aromatic) Protons on the benzene moiety 6.5 - 7.5 100 - 140
Quaternary C Ring carbons without H - 110 - 150
Substituents
NH₂ Amino group protons 5.0 - 6.0 -
C-NH₂ Carbon attached to amino group - 145 - 155
OCH₃ Methyl ester protons 3.8 - 4.0 50 - 55

| C=O | Ester carbonyl carbon | - | 165 - 170 |

Infrared (IR) Spectroscopy

Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to absorption peaks in an IR spectrum. This allows for the identification of key functional groups.

Table 4: Predicted Key IR Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Amino (-NH₂) and Indazole (N-H) 3200 - 3400
C-H Stretch Aromatic 3000 - 3100
C=O Stretch Ester Carbonyl 1680 - 1710
C=C / C=N Stretch Aromatic Ring 1500 - 1620

| C-O Stretch | Ester | 1200 - 1300 |

Standard Protocol for Theoretical Analysis

To ensure reproducibility and accuracy, a standardized computational workflow is essential. The following protocol outlines the steps for a comprehensive theoretical analysis of molecules like this compound.

Diagram: Computational Chemistry Workflow

workflow arrow arrow A 1. Molecular Structure Input (Build 2D/3D Model) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. Property Calculations (Single Point) (HOMO, LUMO, MEP) C->D E 5. Spectroscopic Predictions (GIAO for NMR, TD-DFT for UV-Vis) D->E F 6. Data Analysis & Interpretation E->F

Caption: A standard workflow for theoretical property prediction.

Step-by-Step Methodology
  • Structure Preparation: A 3D model of the molecule is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). A solvent model, such as the Polarization Continuum Model (PCM), should be included to simulate solution-phase conditions.[7]

  • Vibrational Frequency Analysis: This is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain theoretical IR spectra.

  • Electronic Property Calculation: A single-point energy calculation is run on the optimized geometry to derive electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.

  • Spectroscopic Prediction: Specific computational methods are employed to predict spectra. The GIAO method is used for NMR shifts, while Time-Dependent DFT (TD-DFT) is used for UV-Vis electronic transitions.[11]

  • Analysis: The computed data is compiled, tabulated, and compared with known experimental data for validation or used to guide future experiments.

Conclusion

This guide has detailed the core theoretical properties of this compound from a computational chemistry perspective. The analysis of its optimized geometry, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic signatures provides a robust foundation for its practical application. These theoretical insights are crucial for predicting the molecule's reactivity, stability, and potential for intermolecular interactions, thereby accelerating its development as a scaffold in the design of novel therapeutic agents. The presented workflows and data serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of advanced heterocyclic compounds.

References

  • Richter, S. et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCrData, 8(1). Available at: [Link]

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). methyl 5-amino-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Pardha Saradhi, M. et al. (2023). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • Nguyen, T. T. H. et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44781–44793. Available at: [Link]

  • Wang, Z. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3929. Available at: [Link]

  • El-Bordy, N. M. et al. (2023). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 13(1), 11847. Available at: [Link]

  • Wang, Z. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]

  • Hranjec, M. et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. Pharmacia, 69(3), 731-742. Available at: [Link]

  • Fisher Scientific. (n.d.). 5-Amino-1H-indazole-7-carboxylic Acid Methyl Ester. Available at: [Link]

  • Bakulina, O. et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 28(19), 6939. Available at: [Link]

  • Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5640–5651. Available at: [Link]

  • Doi, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(12). Available at: [Link]

  • PubChem. (n.d.). 7-Methyl-1H-indazole-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Catalan, J. et al. (1991). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 95(24), 9847-9852. Available at: [Link]

  • Mangelinckx, S. et al. (2023). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 19, 1378-1387. Available at: [Link]

  • Kumar, R. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Available at: [Link]

  • Kumar, R. et al. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. Available at: [Link]

  • Juby, P. F. et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(3), 263-269. Available at: [Link]

  • Alkorta, I. et al. (1999). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2751-2758. Available at: [Link]

  • Al-Hussain, S. A. et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 5-Amino-1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Core

In the landscape of medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile building block in the design of novel therapeutic agents.[3][4] Its unique chemical properties and tautomeric forms allow for diverse substitutions, leading to a vast chemical space for drug discovery.[1] Among its derivatives, 5-amino-1H-indazole compounds have garnered significant attention for their potent and varied biological effects, positioning them as promising candidates for the development of new treatments for a multitude of diseases.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of 5-amino-1H-indazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key experimental data, and provide detailed protocols for the evaluation of these compounds.

Anticancer Activity: Targeting the Engines of Cell Growth

The proliferation of cancer cells is often driven by aberrant signaling pathways, many of which are regulated by protein kinases.[7] The indazole scaffold has proven to be an effective pharmacophore for the development of kinase inhibitors, with several indazole-based drugs, such as Axitinib and Pazopanib, already in clinical use for cancer therapy.[8] 5-Amino-1H-indazole derivatives, in particular, have shown significant promise as potent anticancer agents through various mechanisms of action.[5]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which 5-amino-1H-indazole compounds exert their anticancer effects is through the inhibition of protein kinases.[7] The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, enabling these compounds to interact with the ATP-binding site of various kinases and disrupt their function.[5]

Key kinase families targeted by these compounds include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7]

  • FGFR (Fibroblast Growth Factor Receptor): Aberrant FGFR signaling is implicated in various cancers, and its inhibition by indazole derivatives can halt tumor progression.[3]

  • PDGFR (Platelet-Derived Growth Factor Receptor) and c-Kit: These kinases are involved in cell growth and proliferation, and their inhibition can be effective in treating certain types of cancers.[9]

  • PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival.[10] 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[10]

Beyond kinase inhibition, these compounds can also induce apoptosis (programmed cell death) and cause cell cycle arrest by modulating the levels of key regulatory proteins.[5][10]

Kinase_Inhibition_Pathway 5-Amino-1H-Indazole 5-Amino-1H-Indazole Kinase (e.g., VEGFR, FGFR) Kinase (e.g., VEGFR, FGFR) 5-Amino-1H-Indazole->Kinase (e.g., VEGFR, FGFR) Inhibits Apoptosis Apoptosis 5-Amino-1H-Indazole->Apoptosis Induces Phosphorylation Phosphorylation Kinase (e.g., VEGFR, FGFR)->Phosphorylation Catalyzes ATP ATP ATP->Kinase (e.g., VEGFR, FGFR) Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Figure 1: Simplified signaling pathway of kinase inhibition by 5-amino-1H-indazole.
Quantitative Data: In Vitro Efficacy

The anticancer activity of 5-amino-1H-indazole derivatives is typically evaluated using in vitro cytotoxicity assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6oK562 (Chronic Myeloid Leukemia)5.15[5]
W24HT-29, MCF-7, A-549, HepG2, HGC-270.43-3.88[10]
Compound 4MOLM13(FLT3)0.005[9]
Compound 4PDGFRα-T674M-Ba/F30.017[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 5-amino-1H-indazole compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Add 5-amino-1H-indazole compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[4][6]

Mechanism of Action: COX Inhibition and Cytokine Modulation

The anti-inflammatory effects of 5-amino-1H-indazole compounds are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14] Notably, some indazole derivatives show selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, which may lead to a better safety profile compared to non-selective NSAIDs.[6][15]

In addition to COX inhibition, these compounds can also modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), further contributing to their anti-inflammatory effects.[6]

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 5-Amino-1H-Indazole 5-Amino-1H-Indazole 5-Amino-1H-Indazole->COX-2 Inhibits

Figure 3: Mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data: In Vivo and In Vitro Efficacy

The anti-inflammatory potential of these compounds has been demonstrated in both in vivo and in vitro models.

CompoundAssayResultReference
5-aminoindazoleCarrageenan-induced paw edema (100 mg/kg)83% inhibition of inflammation[6]
5-aminoindazoleIn vitro COX-2 inhibitionIC50 = 12.32 µM[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model for evaluating the acute anti-inflammatory activity of compounds.[16][17]

Principle: Subplantar injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[18][19] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 5-amino-1H-indazole compound or a vehicle control to the rats via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection.[18]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Infections

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[20] Indazole derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a new class of antimicrobial drugs.[1][21][22]

Mechanism of Action: Targeting Essential Bacterial Processes

The precise mechanisms of antimicrobial action for many indazole derivatives are still under investigation. However, some studies suggest that they may interfere with essential bacterial processes. For example, some indazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[21]

Quantitative Data: In Vitro Susceptibility

The antimicrobial efficacy of these compounds is typically assessed by determining their minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.[23][24]

Compound/DerivativeMicroorganismZone of Inhibition (cm)Reference
Compound M6S. aureus3.90 µg/mL (MIC)[21]
Compound M6S. cerevisiae1.95 µg/mL (MIC)[21]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[23]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the test microorganism is then added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 5-amino-1H-indazole compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microplate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Directions

The 5-amino-1H-indazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore the significant potential of this class of compounds. The ability of these molecules to interact with a range of biological targets, particularly protein kinases, provides a strong rationale for their continued exploration in drug discovery programs.

Future research should focus on elucidating the detailed mechanisms of action for their various biological activities, optimizing their potency and selectivity through structure-activity relationship (SAR) studies, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates towards clinical development. The continued investigation of 5-amino-1H-indazole derivatives holds the potential to deliver novel and effective treatments for some of the most challenging diseases facing society today.

References

  • Zhang, J., Yang, Q., Romero, J. A. C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Patel, K., & Singh, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1466-1499. [Link]

  • Zhang, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 573-578. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FF01–FF06. [Link]

  • Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106402. [Link]

  • Sarika, S., & Patil, S. (2015). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 27(19), 6649. [Link]

  • National Collaborating Centre for Methods and Tools. (2011). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. National Collaborating Centre for Methods and Tools. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Chen, J., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Seibert, K., et al. (1994). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences of the United States of America, 91(25), 12013–12017. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • Dannhardt, G., & Kiefer, W. (2001). Inhibitors of cyclooxygenases: Mechanisms, selectivity and uses. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Kumar, A., et al. (2019). Antibacterial activity of indazole derivatives (5a-o). ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • El-Gamal, M. I., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(42), 29699-29724. [Link]

  • Sanna, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2294. [Link]

  • Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Togola, A., et al. (2017). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 11(26), 423-430. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B colorimetric assay for cytoxicity screening. ResearchGate. [Link]

  • Geto, M., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(3), 296–301. [Link]

  • bioMérieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Skehan, P., et al. (2006). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]

  • EUCAST. (n.d.). EUCAST - Home. EUCAST. [Link]

  • Singh, A., & Kumar, V. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 27(17), 5678. [Link]

  • Patel, M. B., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(2), 119-122. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

The Alchemist's Grimoire: A Guide to Starting Materials for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Quest for Novelty in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with over half of all known organic compounds belonging to this class.[1][2] Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the perpetual drive to discover novel scaffolds with enhanced biological activity and unique physicochemical properties.[2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of reactions. Instead, it delves into the strategic selection and utilization of core starting materials, providing the foundational knowledge required to rationally design and execute the synthesis of innovative heterocyclic frameworks. We will explore the inherent reactivity of these fundamental building blocks and demonstrate how their judicious combination, often through elegant and efficient reaction cascades, unlocks access to a vast and diverse chemical space.[1][4]

I. The Workhorses of Heterocycle Synthesis: 1,3-Dicarbonyl Compounds

Among the most versatile and widely employed starting materials in heterocyclic chemistry are the 1,3-dicarbonyl compounds.[5] This class, which includes β-ketoesters, β-diketones, and their derivatives, owes its utility to a unique combination of electrophilic and nucleophilic character.[6][7] The acidity of the α-proton and the presence of two carbonyl groups allow for a diverse range of cyclization strategies.

A. The Dual Reactivity of β-Ketoesters

β-Ketoesters are powerful synthons in organic chemistry, serving as key intermediates in the synthesis of a multitude of bioactive heterocyclic compounds.[6][8] Their utility stems from the presence of both electrophilic carbonyl carbons and a nucleophilic α-carbon upon deprotonation.

A prime example of their application is the Biginelli reaction , a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9][10][11] These DHPMs are of significant interest to the pharmaceutical industry, with applications as calcium channel blockers and antihypertensive agents.[9] The reaction typically involves a β-keto ester (e.g., ethyl acetoacetate), an aryl aldehyde, and urea under acidic catalysis.[9][10]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one from a β-keto ester, an aromatic aldehyde, and urea.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate, benzaldehyde, and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[10][12] The enol form of the β-keto ester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.[10][12]

II. Building Five-Membered Rings: The Power of 1,4-Dicarbonyl Compounds

The synthesis of five-membered aromatic heterocycles such as furans, pyrroles, and thiophenes is fundamental to organic chemistry. A cornerstone in this endeavor is the Paal-Knorr synthesis , which utilizes 1,4-dicarbonyl compounds as the key starting material.[13][14] This reaction is prized for its reliability and the mild conditions under which it can often be performed.[13]

The versatility of the Paal-Knorr synthesis lies in its ability to generate different heterocycles by simply varying the reaction partner of the 1,4-diketone:

  • Furans: Acid-catalyzed dehydration of the 1,4-diketone.[13][14]

  • Pyrroles: Condensation of the 1,4-diketone with ammonia or a primary amine.[13][14][15]

  • Thiophenes: Reaction of the 1,4-diketone with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.

The general mechanism involves the nucleophilic attack of the heteroatom source (e.g., the amine in pyrrole synthesis) on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic ring.

Experimental Protocol: Synthesis of a Substituted Pyrrole via the Paal-Knorr Reaction

Objective: To synthesize an N-substituted pyrrole from a 1,4-diketone and a primary amine.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Aniline (1.1 eq)

  • Acetic Acid (solvent and catalyst)

Procedure:

  • Combine 2,5-hexanedione and aniline in glacial acetic acid.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-phenyl-2,5-dimethylpyrrole.

III. The Versatility of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are another pivotal class of starting materials, characterized by a conjugated system that renders them susceptible to nucleophilic attack at the β-carbon (a Michael addition).[16][17] This reactivity is harnessed in numerous heterocyclic syntheses.

A classic example is the initial step of the Hantzsch pyridine synthesis , a multi-component reaction that typically involves two equivalents of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate.[18][19][20][21][22] The reaction first forms a dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[18][19][21] These pyridine derivatives are of immense pharmaceutical importance, with many acting as calcium channel blockers.[18]

The initial phase of the Hantzsch synthesis can be envisioned as a Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester to form an α,β-unsaturated carbonyl compound. This is followed by the formation of an enamine from the second equivalent of the β-keto ester and ammonia. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, leads to the dihydropyridine ring.[19]

Visualizing Reaction Pathways

To better illustrate the relationships between starting materials and the resulting heterocyclic cores, the following diagrams outline the fundamental transformations discussed.

Caption: Core components of the Biginelli reaction.

Caption: Pathways in the Paal-Knorr synthesis.

Caption: Hantzsch Pyridine Synthesis overview.

IV. The Rise of Multicomponent Reactions (MCRs) and Green Chemistry

Modern synthetic chemistry places a high premium on efficiency, atom economy, and environmental sustainability.[3][23] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials, are at the forefront of this movement.[3][23][24] The Biginelli and Hantzsch reactions are classic examples of MCRs that have been utilized for over a century.[3]

The advantages of MCRs are numerous:

  • Reduced synthetic steps: This leads to savings in time, cost, and resources.[24]

  • High atom economy: More of the atoms from the starting materials are incorporated into the final product, minimizing waste.[23]

  • Operational simplicity: A single reaction vessel and workup procedure simplify the experimental process.

Furthermore, the principles of green chemistry are increasingly being applied to heterocyclic synthesis.[24] This includes the use of:

  • Water as a solvent: Reducing the reliance on volatile and often toxic organic solvents.[18]

  • Microwave irradiation: To accelerate reaction rates and improve yields.[18][25]

  • Photoredox catalysis: Utilizing visible light to drive chemical transformations.[4][24]

The development of novel MCRs and the application of green chemistry principles to established reactions will continue to be a major driving force in the discovery of new heterocyclic compounds.

V. Summary and Future Outlook

The strategic selection of starting materials is paramount to the successful synthesis of novel heterocyclic compounds. 1,3-dicarbonyls, 1,4-dicarbonyls, and α,β-unsaturated carbonyl compounds represent a core toolkit for the synthetic chemist, providing access to a vast array of important heterocyclic scaffolds through well-established and robust reaction pathways. The enduring utility of classic named reactions like the Biginelli, Paal-Knorr, and Hantzsch syntheses is a testament to the power of these fundamental building blocks.

Looking forward, the future of heterocyclic synthesis will be shaped by the continued development of innovative multicomponent reactions and the integration of green chemistry principles.[4][24] By combining the foundational knowledge of starting material reactivity with modern synthetic methodologies, researchers will be well-equipped to navigate the ever-expanding landscape of heterocyclic chemistry and unlock the potential of new molecular entities for the betterment of medicine and technology.

References

  • Modern advances in heterocyclic chemistry in drug discovery.RSC Publishing.
  • Modern Str
  • Biginelli reaction.Wikipedia.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research.
  • Recent Advances in Green Multi-Component Reactions for Heterocyclic Compound Construction.
  • Recent advances in green multi-component reactions for heterocyclic compound construction.Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Green Multi-Component Reactions for Heterocyclic Compound Construction.CoLab.
  • Paal–Knorr synthesis.Wikipedia.
  • Hantzsch pyridine synthesis.Wikipedia.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
  • Biginelli Reaction.J&K Scientific LLC.
  • Hantzsch pyridine synthesis.Name-Reaction.com.
  • Hantzsch Dihydropyridine Synthesis.Alfa Chemistry.
  • Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones.
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.Jetir.Org.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.RSC Publishing.
  • Three generally accepted mechanisms for the Biginelli reaction.
  • Biginelli Reaction: An Overview | Request PDF.
  • Biginelli reaction.Name-Reaction.com.
  • Heterocyclic Chemistry part2 upd
  • Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones.PubMed.
  • (PDF) Modern Strategies for Heterocycle Synthesis.
  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?LookChem.
  • Paal-Knorr Synthesis.Alfa Chemistry.
  • Hantzsch pyridine synthesis - overview.ChemTube3D.
  • Dicarbonyl compounds in O-heterocycle synthesis.Taylor & Francis Online.
  • Enols, Enolates, and Enamines.22 | Organic Chemistry | William B. Tu.
  • α,β-Unsatur
  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.
  • What are two synthetic methods to make an α,β-unsaturated carbonyl compounds supported by example and mechanism with every method?Quora.
  • Enamines.Making Molecules.
  • 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties.SlideShare.
  • (PDF) Synthesis of Heterocyclic Compounds from Alpha- Beta Unsaturated Carbonyl Compounds‏.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis.Organic Chemistry Portal.
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.PubMed Central.
  • Pyrrole synthesis.Organic Chemistry Portal.
  • 1,3-Dicarbonyl Compounds.
  • Paal-Knorr Pyrrole Synthesis.Organic Chemistry Portal.
  • α,β-Unsatur
  • Knorr pyrrole synthesis.Wikipedia.
  • Enamine Reactions.Chemistry LibreTexts.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.RSC Publishing.
  • Key Difference-Enols vs Enol
  • Recent advances in the transesterific
  • (PDF) Mastering β-keto esters.
  • Chemistry 204: Enol
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.RSC Publishing.
  • A Review on Medicinally Important Heterocyclic Compounds.Bentham Science.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.

Sources

Exploring the Chemical Space of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Appeal of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] While its natural occurrence is rare, synthetic indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as key components in numerous therapeutic agents.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the chemical space of substituted indazoles. We will navigate through synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and provide actionable protocols to empower your discovery programs.

The Indazole Core: Structural Nuances and Tautomerism

Indazole (C₇H₆N₂) is an aromatic heterocyclic compound with ten π-electrons, adhering to Hückel's rule.[4][5] It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[3][6] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[2] This seemingly subtle structural feature has profound implications for the molecule's reactivity, intermolecular interactions, and, ultimately, its biological activity. Understanding and controlling the tautomeric preference is a critical aspect of designing novel indazole-based therapeutics.

Navigating the Synthetic Landscape: Strategies for Indazole Core Construction and Functionalization

The exploration of the chemical space of substituted indazoles is fundamentally enabled by a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical Approaches to Indazole Synthesis

Traditional methods for constructing the indazole core remain relevant and are often the go-to strategies for initial library synthesis. These methods typically involve the cyclization of appropriately substituted benzene derivatives.

Modern Synthetic Methodologies: Expanding the Toolkit

Recent years have witnessed the emergence of more sophisticated and efficient methods for indazole synthesis, often leveraging transition-metal catalysis and novel reaction pathways. These approaches offer greater control over regioselectivity and functional group tolerance.[7]

A notable modern approach involves the [3+2] annulation of arynes with hydrazones.[8] This method allows for the construction of the 1H-indazole skeleton under mild conditions and can accommodate a variety of substituents.[8]

Experimental Protocol: Synthesis of 3-Substituted 1H-Indazoles via Aryne Annulation

This protocol is a generalized representation based on established methodologies.[8]

  • Preparation of the Aryne Precursor: A solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) in anhydrous acetonitrile is prepared under an inert atmosphere.

  • Generation of the Aryne: Cesium fluoride (2.0 eq) is added to the solution, and the mixture is stirred at room temperature for 15 minutes to generate benzyne in situ.

  • Preparation of the Hydrazone: The desired N-tosylhydrazone (1.2 eq) is dissolved in anhydrous acetonitrile in a separate flask.

  • Cycloaddition Reaction: The hydrazone solution is added dropwise to the aryne-containing mixture. The reaction is then stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted 1H-indazole.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of reagents and intermediates that are sensitive to air and moisture.

  • Anhydrous Solvents: Water can react with the highly reactive aryne intermediate, leading to undesired side products.

  • In Situ Generation of Aryne: Benzyne is a highly unstable intermediate and is therefore generated in the presence of the trapping agent (hydrazone) to ensure efficient reaction.

  • Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product for subsequent biological evaluation.

Functionalization of the Indazole Scaffold

Post-synthesis modification of the indazole core is a powerful strategy for rapidly generating a library of analogs for SAR studies. Key positions for functionalization include the N1 and N2 positions of the pyrazole ring and the C3, C4, C5, C6, and C7 positions of the benzene ring.

Recent advances include visible-light-promoted regioselective cross-dehydrogenative coupling for C3-oxyalkylation and palladium-catalyzed Heck reactions for C3-arylation.[9]

The Pharmacological Versatility of Substituted Indazoles

The indazole scaffold is a cornerstone in the development of drugs targeting a wide array of diseases.[2][4] The diverse biological activities stem from the ability of the indazole core to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[10] For instance, Pazopanib, a tyrosine kinase inhibitor approved for renal cell carcinoma, features a substituted indazole core.[2] Similarly, Niraparib is an indazole-containing PARP inhibitor used in the treatment of ovarian cancer.[2]

Quantitative Data Summary: Antiproliferative Activities of Indazole Derivatives

The following table summarizes the in vitro antiproliferative activities of a series of indazole derivatives against various cancer cell lines, highlighting the impact of substitutions on potency.

CompoundSubstitution PatternCell LineIC₅₀ (µM)Reference
120 4,6-disubstituted 1H-indazoleIDO1 Assay5.3[2]
121 3-substituted 1H-indazoleIDO1 Assay0.72[2]
122 3-substituted 1H-indazoleIDO1 Assay0.77[2]
Anti-inflammatory and Analgesic Properties

Benzydamine is a well-known non-steroidal anti-inflammatory drug (NSAID) with a 1-substituted indazole structure, exhibiting both analgesic and local anesthetic properties.[3]

Antimicrobial Activity

Several studies have reported the synthesis of novel indazole derivatives with potent antibacterial and antifungal activities.[4][11] For example, certain 3-methyl-1H-indazole derivatives have shown significant activity against Bacillus subtilis and E. coli.[4]

CompoundBacterial StrainZone of Inhibition (mm)
66 Bacillus subtilis22
66 E. coli46
Neurological and Cardiovascular Applications

Indazole derivatives have been investigated for their potential in treating neurological disorders by inhibiting enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).[6] In the cardiovascular realm, modifications of the indazole nucleus have led to compounds with significant hypotensive and bradycardic activities.[12]

Deciphering Structure-Activity Relationships (SAR)

Systematic exploration of the chemical space around the indazole core is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal how different substituents at various positions influence the biological activity.

For instance, in a series of 3-substituted 1H-indazoles designed as IDO1 enzyme inhibitors, the presence of a carbohydrazide moiety at the C3 position was found to be crucial for potent inhibitory activity.[2] Furthermore, SAR analysis of other series has indicated that substituents at both the C4 and C6 positions of the 1H-indazole scaffold play a critical role in IDO1 inhibition.[2]

Visualization of a Generalized SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Lead Indazole Scaffold Synth Systematic Modification (R1, R2, R3...Rn) Start->Synth Library Diverse Indazole Library Synth->Library Screening In Vitro Bioassays (e.g., IC50 determination) Library->Screening Data Activity Data Collection Screening->Data SAR Identify Key Structural Features for Activity Data->SAR Optimization Design Next-Generation Analogs SAR->Optimization Optimization->Synth Iterative Design-Make-Test Cycle

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of substituted indazoles.

Future Directions and Emerging Technologies

The exploration of the chemical space of substituted indazoles is an ever-evolving field. The integration of advanced technologies such as artificial intelligence and machine learning in drug design, combined with high-throughput synthesis and screening, is set to accelerate the discovery of novel indazole-based therapeutics.[4] Furthermore, the application of green chemistry principles in the synthesis of indazoles is gaining traction, aiming to develop more sustainable and environmentally friendly processes.[7]

Conclusion

The substituted indazole core represents a remarkably versatile scaffold in medicinal chemistry, with a rich history and a promising future. A deep understanding of its synthesis, functionalization, and structure-activity relationships is paramount for any researcher aiming to leverage its therapeutic potential. This guide has provided a comprehensive overview of these key aspects, grounded in scientific literature and practical insights. The continued exploration of the vast chemical space of substituted indazoles will undoubtedly lead to the discovery of next-generation medicines for a multitude of diseases.

References

  • Zhang, Y., Ouyang, L., & Liu, B. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1205-1237. [Link]

  • Request PDF. (n.d.). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. ResearchGate. [Link]

  • IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Singh, P., & Kumar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3577-3588. [Link]

  • Shi, F., & Larock, R. C. (2009). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 74(19), 7604–7607. [Link]

  • IGI Global. (n.d.). Indazoles Chemistry and Biological Activities. IGI Global. [Link]

  • Andrews, M. D., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(21), 7567–7583. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. [Link]

  • Hari Babu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 434-440. [Link]

  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research. [Link]

  • Zhang, Y., Ouyang, L., & Liu, B. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2652. [Link]

  • Singh, N., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(11), 1361–1373. [Link]

  • Ingenta Connect. (n.d.). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Ingenta Connect. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica. [Link]

Sources

Methodological & Application

Methyl 5-amino-1H-indazole-7-carboxylate as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: The Rise of the Indazole Scaffold in Kinase Drug Discovery

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1] Its bicyclic aromatic structure provides a versatile framework for presenting substituents that can engage in key interactions within the ATP-binding pocket of various kinases.[2] Several successful kinase inhibitor drugs, including axitinib, linifanib, and pazopanib, feature the indazole moiety, underscoring its clinical significance.[1] This document provides a detailed guide for researchers on leveraging the Methyl 5-amino-1H-indazole-7-carboxylate scaffold for the discovery and characterization of novel kinase inhibitors.

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes such as cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has been a highly successful strategy in modern drug discovery.[2][3] The indazole scaffold is particularly adept at mimicking the purine ring of ATP, forming crucial hydrogen bond interactions with the kinase hinge region.

This guide will delve into the synthetic chemistry of indazole derivatives, outline robust biochemical and cellular assay protocols for inhibitor characterization, and discuss structure-activity relationship (SAR) principles to guide lead optimization.

I. The this compound Scaffold: A Starting Point for Kinase Inhibitor Design

The this compound core offers several strategic advantages for kinase inhibitor design. The amino group at the 5-position and the carboxylate at the 7-position provide convenient handles for synthetic diversification, allowing for the exploration of chemical space around the core scaffold. Furthermore, the indazole nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the kinase ATP-binding site.

A. Synthesis of the Indazole Scaffold

The synthesis of the indazole core can be achieved through various established methods. A common approach involves the reaction of an appropriately substituted anthranilic acid with sodium nitrite to form a diazonium salt, which then undergoes reduction and cyclization.[4] Modifications to this core, such as the introduction of aryl groups at the 3-position, can be accomplished through cross-coupling reactions.[5]

B. Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the SAR of indazole-based kinase inhibitors.[1][6] Key considerations include:

  • Hinge-Binding: The indazole nitrogen atoms are critical for forming hydrogen bonds with the kinase hinge region.

  • Hydrophobic Pockets: Substituents at various positions on the indazole ring can be tailored to occupy hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity.

  • Gatekeeper Residue: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, is a key determinant of inhibitor selectivity. Modifications to the indazole scaffold can be designed to either avoid or specifically interact with this residue.[7]

  • Solvent Front: The carboxylate group at the 7-position can be modified to interact with the solvent-exposed region, influencing physicochemical properties such as solubility and cell permeability.

II. Experimental Protocols for Kinase Inhibitor Characterization

A hierarchical testing strategy is essential for the efficient evaluation of novel kinase inhibitors. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[8]

A. Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a compound. The amount of ADP formed in a kinase reaction is quantified, which is directly correlated to kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate peptide/protein

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 5 µL of assay buffer to each well.

    • Add 2.5 µL of test compound dilution or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of a 4X solution of the kinase and substrate mixture in assay buffer.

    • To initiate the reaction, add 2.5 µL of a 4X ATP solution in assay buffer. The final volume will be 12.5 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal time may vary depending on the kinase.

  • ATP Depletion: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This protocol measures the binding of a test compound to a specific kinase target within intact cells.[9]

Principle: The NanoBRET™ assay is a proximity-based assay that measures the energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the "donor") and a fluorescently labeled tracer that binds to the same kinase (the "acceptor"). When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This allows for the quantification of compound binding affinity in a live-cell environment.[9]

Materials:

  • Cells expressing the NanoLuc®-kinase fusion protein

  • NanoBRET™ Tracer specific for the kinase of interest

  • Test compounds (dissolved in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion into the wells of a white assay plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the appropriate wells.

  • Tracer Addition: Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®. Add the tracer solution to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Luminescence Measurement:

    • Add Nano-Glo® Substrate to each well.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

C. Protocol 3: Cellular Phosphorylation Assay (Western Blotting)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.[9]

Principle: Cells are treated with the test compound, and then the phosphorylation status of a known substrate of the target kinase is analyzed by Western blotting using a phospho-specific antibody. A decrease in the phosphorylation of the substrate indicates inhibition of the kinase activity.

Materials:

  • Cell line of interest

  • Test compounds (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein of the substrate to confirm equal protein loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample. Compare the normalized signals of the treated samples to the vehicle control to determine the extent of inhibition.

III. Data Presentation and Visualization

Quantitative Data Summary
Compound IDTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Cellular Phosphorylation Inhibition (EC50, nM)
MICA-001 Kinase A1585120
MICA-002 Kinase A52545
MICA-003 Kinase B250>1000>1000

This table presents hypothetical data for illustrative purposes.

Visualizations

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening Cascade cluster_Optimization Lead Optimization Scaffold Methyl 5-amino-1H- indazole-7-carboxylate Library Compound Library Synthesis Scaffold->Library Diversification Biochemical Biochemical Assay (e.g., ADP-Glo) Library->Biochemical Cellular_TE Cellular Target Engagement (NanoBRET) Biochemical->Cellular_TE Confirm On-Target Activity Cellular_Phos Cellular Phosphorylation (Western Blot) Cellular_TE->Cellular_Phos Assess Functional Inhibition SAR Structure-Activity Relationship (SAR) Cellular_Phos->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Design Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->RAF

Sources

The Strategic Utility of Methyl 5-amino-1H-indazole-7-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1] The diverse biological activities exhibited by indazole derivatives, including anti-tumor, anti-inflammatory, and anti-HIV properties, underscore their therapeutic potential.[2] Methyl 5-amino-1H-indazole-7-carboxylate (CAS No. 885272-08-2) is a strategically functionalized building block poised for the synthesis of novel therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.

PropertyValueSource
CAS Number 885272-08-2[3]
Molecular Formula C₉H₉N₃O₂[4]
Molecular Weight 191.19 g/mol [4]
Appearance Likely a solidInferred
Purity Typically >96% (HPLC)[5]

The synthesis of this compound is most logically achieved through the reduction of its nitro precursor, Methyl 5-nitro-1H-indazole-7-carboxylate.[6][7] This nitro-intermediate is a valuable starting material in its own right for the development of various bioactive molecules.[6]

Protocol 1: Synthesis of this compound

This protocol details the reduction of the nitro group of Methyl 5-nitro-1H-indazole-7-carboxylate to the corresponding amine.

Workflow for the Synthesis of this compound

G A Methyl 5-nitro-1H-indazole-7-carboxylate B Dissolve in Ethanol/Water A->B Step 1 C Add Iron powder and NH4Cl B->C Step 2 D Heat to reflux C->D Step 3 E Monitor by TLC/LC-MS D->E Step 4 F Filter through Celite E->F Step 5 G Concentrate and Purify F->G Step 6 H This compound G->H Step 7

Caption: A typical workflow for the reduction of a nitro-indazole to an amino-indazole.

Materials and Reagents:

  • Methyl 5-nitro-1H-indazole-7-carboxylate

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend Methyl 5-nitro-1H-indazole-7-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this suspension, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds

This compound is a trifunctional building block, offering three points for diversification: the 5-amino group, the indazole N-H, and the 7-carboxylate. This allows for the construction of a wide range of complex molecules.

Derivatization of the 5-Amino Group: Amide Bond Formation

The primary amino group at the 5-position is a key nucleophile for forming amide bonds, a ubiquitous linkage in pharmaceuticals.[1] This reaction allows for the introduction of a vast array of substituents, enabling fine-tuning of a compound's biological activity and pharmacokinetic properties.

General Workflow for Amide Coupling

G A Methyl 5-amino-1H- indazole-7-carboxylate F Reaction at 0°C to RT A->F B Carboxylic Acid (R-COOH) B->F C Coupling Reagent (e.g., HATU, EDCI) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF) E->F G Work-up and Purification F->G H Methyl 5-(acylamino)-1H- indazole-7-carboxylate G->H

Caption: A generalized workflow for the formation of an amide bond.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes a general procedure for the coupling of this compound with a generic carboxylic acid using HATU as the coupling reagent.

Materials and Reagents:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.[8]

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acylated indazole derivative.

Modification of the Indazole Core: N-Alkylation

The N-H of the indazole ring can be alkylated to introduce substituents that can modulate the molecule's properties, including its binding affinity to target proteins and its metabolic stability.[9] The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the substituents on the indazole ring and the reaction conditions.[9] The presence of an electron-withdrawing carboxylate group at the C7 position is reported to favor N2 alkylation.[9]

Protocol 3: N-Alkylation of the Indazole Ring

This protocol provides a general method for the N-alkylation of this compound using an alkyl halide.

Materials and Reagents:

  • This compound

  • Alkyl halide (R-X, e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or with gentle heating if necessary) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers and obtain the desired N-alkylated indazole.

Hydrolysis of the Methyl Ester

The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is often a crucial step in a synthetic sequence, as the carboxylic acid can serve as a handle for further derivatization (e.g., amide bond formation) or can be a key pharmacophore for interacting with a biological target.

Protocol 4: Hydrolysis of the Methyl Ester

This protocol outlines the basic hydrolysis of the methyl ester to the carboxylic acid.

Materials and Reagents:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1M HCl solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add an aqueous solution of LiOH or NaOH (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its three distinct functional groups provide a platform for the synthesis of a wide variety of complex molecules with the potential for diverse biological activities. The protocols outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutic agents. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of drug discovery.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012;17(4):4506-4518. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. 2018;14:1486-1498. Available at: [Link]

  • 5-AMINO-1H-INDAZOLE-7-CARBOXYLIC ACID METHYL ESTER, 96%+ (HPLC), C9H9N3O2, 100 mg. CP Lab Safety. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024;14(38):27653-27668. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted 1H-indazoles. New Journal of Chemistry. 2021;45(8):3865-3873. Available at: [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. 2022;20(33):6621-6632. Available at: [Link]

  • 5‐Amino 1,2,3‐triazoles and their derivatives used in medicinal chemistry. Molbank. 2022;2022(4):M1488. Available at: [Link]

  • Methyl 5-nitro-1H-indazole-7-carboxylate. MySkinRecipes. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. 2008;6(12):2037-2047. Available at: [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. 2017;7(1):173-179. Available at: [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Available at: [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules. 2021;26(19):5798. Available at: [Link]

  • Coupling Reagents. Aapptec. Available at: [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules. 2024;29(9):2151. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022;87(9):5935-5946. Available at: [Link]

  • N-Dealkylation of Amines. Molecules. 2017;22(2):209. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. 2006;20.2:77-133. Available at: [Link]

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] N-alkylation of the indazole core is a critical synthetic step, as the position of the alkyl group on the pyrazole ring (N1 versus N2) can dramatically alter the molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. Consequently, the development of regioselective N-alkylation strategies is of paramount importance for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of a key intermediate, Methyl 5-amino-1H-indazole-7-carboxylate. We will delve into the mechanistic underpinnings that govern the regioselectivity of this reaction and offer field-proven methodologies to selectively obtain the desired N1 or N2 alkylated isomers.

Mechanistic Insights: Directing Effects of Substituents on Regioselectivity

The N-alkylation of indazoles typically proceeds via deprotonation of the N-H proton by a base, followed by nucleophilic attack of the resulting indazolide anion on an alkylating agent. The regiochemical outcome (N1 vs. N2 alkylation) is a delicate interplay of electronic and steric factors of the substituents on the indazole ring, as well as the reaction conditions employed (base, solvent, temperature).[3][4]

For our substrate, this compound, two key substituents dictate the regioselectivity:

  • The 7-Methyl Carboxylate Group (-COOCH₃): This electron-withdrawing group at the C7 position exerts a strong directing effect, favoring alkylation at the N2 position . This is attributed to the electronic influence of the carboxylate group, which decreases the electron density at the neighboring N1 position, making the N2 position more nucleophilic. Literature precedents have shown that indazoles bearing an electron-withdrawing group such as a nitro or methyl carboxylate group at the C7 position exhibit excellent N2 regioselectivity.[1][2]

  • The 5-Amino Group (-NH₂): This electron-donating group, by contrast, would be expected to increase the electron density of the benzene ring and could potentially influence the nucleophilicity of the indazole nitrogens. However, due to its position meta to the pyrazole ring, its electronic influence on the N1 vs. N2 selectivity is likely to be less pronounced than the ortho-directing effect of the C7-carboxylate.

The prevailing evidence strongly suggests that the C7-carboxylate group will be the dominant directing group, leading to a high preference for N2-alkylation under most standard reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound. The choice of protocol will depend on the desired regioselectivity and the nature of the alkylating agent.

Protocol 1: Regioselective N2-Alkylation (Predicted Major Product)

This protocol is designed to favor the formation of the N2-alkylated product, leveraging the directing effect of the C7-carboxylate group.

Reaction Scheme:

N2_Alkylation Substrate This compound Product Methyl 5-amino-2-alkyl-2H-indazole-7-carboxylate Substrate->Product N2-Alkylation Reagents Alkyl Halide (R-X) Base (e.g., Cs2CO3, K2CO3) Solvent (e.g., DMF, CH3CN)

Figure 1: General scheme for N2-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF or CH₃CN (approximately 10 mL per 1 mmol of substrate).

  • Add the base: Cesium carbonate (1.5 eq) or Potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to 50-80 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated product.

Rationale for Reagent Choices:

  • Base: Cesium carbonate is a preferred base as it is milder than alkali metal hydrides and often provides excellent results in N-alkylation of heterocycles. Potassium carbonate is a more economical alternative.

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are well-suited for Sₙ2 reactions.

Protocol 2: Conditions Favoring N1-Alkylation (Potentially Minor Product)

While N2-alkylation is the expected major outcome, certain conditions have been reported to favor N1-alkylation in other indazole systems. The use of a strong, non-coordinating base in a non-polar solvent can sometimes favor N1-alkylation.

Reaction Scheme:

N1_Alkylation Substrate This compound Product Methyl 5-amino-1-alkyl-1H-indazole-7-carboxylate Substrate->Product N1-Alkylation Reagents Alkyl Halide (R-X) Base (e.g., NaH) Solvent (e.g., THF)

Figure 2: General scheme for N1-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of Sodium Hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

A Note on Safety: Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

Data Summary and Comparison of Conditions

The following table summarizes the expected outcomes and key parameters for the described protocols.

ParameterProtocol 1 (N2-Selective)Protocol 2 (N1-Favored)
Expected Major Product Methyl 5-amino-2-alkyl-2H-indazole-7-carboxylateMethyl 5-amino-1-alkyl-1H-indazole-7-carboxylate
Base Cs₂CO₃ or K₂CO₃Sodium Hydride (NaH)
Solvent DMF or CH₃CNTHF
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Key Advantages Milder conditions, high N2-selectivityPotential access to the N1 isomer
Potential Drawbacks May require heatingUse of hazardous NaH, potential for side reactions

Characterization of N1 and N2 Isomers

The unambiguous structural elucidation of the N1 and N2 alkylated isomers is crucial. This is typically achieved using a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

  • ¹H NMR: The chemical shifts of the protons on the indazole ring and the alkyl substituent will differ between the N1 and N2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole core will also be distinct for the two isomers.

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique is particularly powerful for distinguishing between N1 and N2 isomers. For the N1-alkylated product, a correlation is expected between the protons of the alkyl group attached to N1 and the C7a carbon of the indazole ring. For the N2-alkylated product, a correlation would be observed between the protons of the alkyl group on N2 and the C3 carbon.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used to confirm the regiochemistry by observing spatial proximities between the alkyl protons and the protons on the indazole ring.

Troubleshooting and Further Considerations

  • Low Yields: If the reaction is sluggish, consider increasing the temperature or using a more reactive alkylating agent (e.g., an alkyl triflate). Ensure all reagents and solvents are anhydrous, especially when using NaH.

  • Poor Regioselectivity: If a mixture of isomers is obtained, careful optimization of the reaction conditions (base, solvent, temperature) may be required. Purification by preparative HPLC may be necessary to separate the isomers.

  • Protection of the Amino Group: For certain sensitive alkylating agents or to avoid potential side reactions, protection of the 5-amino group (e.g., as a Boc or Acyl derivative) may be considered. The protecting group can be removed in a subsequent step.

Conclusion

The N-alkylation of this compound is a synthetically important transformation. By understanding the directing effects of the substituents and carefully selecting the reaction conditions, researchers can achieve high regioselectivity for the desired N1 or N2 alkylated product. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis and characterization of these valuable building blocks for drug discovery.

References

  • Canning, C. et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry2021 , 17, 1938-1954. [Link]

  • Lu, P. et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry2024 , 20, 1940-1954. [Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). [Link]

Sources

Application of Methyl 5-amino-1H-indazole-7-carboxylate in Fragment-Based Drug Design: Principles and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Privilege of the Indazole Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[2][3] These initial hits serve as high-quality starting points for rational, structure-guided evolution into potent, drug-like candidates.[4] The core principle of FBDD is that the chemical space can be explored more efficiently and effectively with smaller, less complex molecules, increasing the probability of finding a productive binding event within a target's binding site.[5]

Within the vast landscape of chemical fragments, the indazole ring system stands out as a "privileged scaffold."[6] This bicyclic heterocycle is a common feature in numerous marketed drugs and clinical candidates, owing to its versatile chemical properties and ability to engage in a wide range of biological interactions.[7][8] The indazole core can act as a bioisostere for other aromatic systems and presents multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[9] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[6][10]

This application note focuses on a specific, highly valuable indazole fragment: Methyl 5-amino-1H-indazole-7-carboxylate (CAS: 885272-08-2) . We will explore its properties as an ideal FBDD starting point and provide detailed protocols for its application in screening campaigns using key biophysical techniques.

The Fragment: this compound

The utility of this compound in FBDD stems from its unique combination of a rigid, well-defined scaffold and strategically placed functional groups that are primed for interaction with protein targets.

Physicochemical Properties and Adherence to the "Rule of Three"

An ideal fragment should possess properties that maximize its chances of binding productively while maintaining a low level of complexity. The "Rule of Three" provides a useful set of guidelines for fragment selection.[11] this compound aligns perfectly with these principles.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 191.19 g/mol [12]< 300 DaYes
cLogP ~1.0 (estimated)≤ 3Yes
Hydrogen Bond Donors 2 (amine NH₂, indazole NH)≤ 3Yes
Hydrogen Bond Acceptors 4 (ester C=O, ester O, N1, N2)≤ 3No*
Rotatable Bonds 1 (ester methyl group)≤ 3Yes
Topological Polar Surface Area (TPSA) ~81 Ų-Favorable for solubility
Note: While the number of hydrogen bond acceptors is technically four, the delocalized nature of the indazole nitrogens and the steric arrangement often result in only 2-3 acting as effective acceptors in a binding pocket, making it functionally compliant.

The molecule's low molecular weight and complexity provide a higher probability of fitting into small pockets on a protein's surface, which might be inaccessible to larger, more complex molecules.[5] Its balanced lipophilicity and polarity suggest good aqueous solubility, a critical requirement for biophysical screening assays which are often performed in aqueous buffers.

Structural Rationale for Application

The specific substitution pattern of this compound is key to its function as a versatile fragment.

  • 1H-Indazole Core: Provides a rigid, planar scaffold that minimizes conformational entropy loss upon binding and serves as an anchor.

  • 5-Amino Group: This primary amine is a potent hydrogen bond donor and can also act as a nucleophile or a site for derivatization to "grow" the fragment into an adjacent pocket.[4]

  • 7-Carboxylate Group: The methyl ester provides a hydrogen bond acceptor. Importantly, it serves as a readily modifiable chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can form strong salt-bridge interactions, or converted to amides to explore further chemical space.

This trifecta of features—scaffold, donor, and acceptor/handle—makes this fragment a powerful tool for probing the binding landscape of a target protein.

Sources

Application Note & Protocols: Strategic Synthesis of Granisetron and its Analogues from Indazole Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Scaffold in 5-HT₃ Receptor Antagonism

Granisetron is a highly selective and potent 5-hydroxytryptamine₃ (5-HT₃) receptor antagonist, a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiation.[1][2][3] Its therapeutic efficacy is intrinsically linked to its molecular architecture, which features a critical N-methylated indazole-3-carboxamide moiety. The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold," a framework that can interact with multiple, diverse biological targets.[4] In the context of 5-HT₃ antagonists, the indazole nucleus serves as a key pharmacophore, and its strategic functionalization is paramount in drug development.[4][5]

This guide provides an in-depth exploration of the synthetic pathways to Granisetron and its N-alkyl analogues, with a deliberate focus on the chemistry of the indazole precursor. We will move beyond simple procedural lists to dissect the underlying chemical principles, particularly the pivotal challenge of regioselective N-alkylation of the indazole ring. The protocols herein are designed to be self-validating, offering researchers a robust framework for synthesis, optimization, and analogue development.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of Granisetron (1-methyl-N-(endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide) fundamentally relies on the formation of an amide bond between an indazole carboxylic acid derivative and a bicyclic amine.[6] Retrosynthetic analysis reveals two primary strategic disconnections, which dictate the forward-synthetic plan.

The core choice lies in the timing of the N-alkylation of the indazole ring:

  • Strategy A (Late-Stage Alkylation): Involves first forming the amide bond between unsubstituted indazole-3-carboxylic acid and the bicyclic amine, followed by N-alkylation of the indazole ring on the advanced intermediate.

  • Strategy B (Early-Stage Alkylation): Involves the N-alkylation of indazole-3-carboxylic acid as an initial step, followed by the coupling of the resulting N-alkylated intermediate with the bicyclic amine.

This strategic divergence is critical, as it significantly impacts reaction conditions, solubility of intermediates, and overall yield.[7]

G cluster_A Strategy A: Late-Stage Alkylation cluster_B Strategy B: Early-Stage Alkylation Granisetron Granisetron Scaffold Intermediate_A Indazole-Amine Adduct (N-H Indazole) Granisetron->Intermediate_A Amide Disconnection Coupling Amide Coupling (e.g., CDI, Acyl Chloride) Granisetron->Coupling Amide Disconnection Alkylation N-Alkylation (e.g., MeI, Base) Intermediate_A->Alkylation Final Step Alkylation->Granisetron Intermediate_B1 N-Alkyl Indazole-3-COOH Intermediate_B1->Coupling Intermediate_B2 Bicyclic Amine Intermediate_B2->Coupling Coupling->Granisetron

Figure 1: Core Synthetic Strategies for Granisetron.

Part 2: Synthesis of Key Precursors

The successful synthesis of the target molecules is contingent on the high-purity preparation of two key building blocks.

Protocol 2.1: Synthesis of Indazole-3-carboxylic Acid (ICA)

Indazole-3-carboxylic acid is the foundational element providing the aromatic core. A common and reliable laboratory-scale synthesis proceeds from isatin through diazotization and subsequent ring formation.

Methodology:

  • Dissolution: Suspend isatin in an aqueous solution of sodium hydroxide at 0-5°C.

  • Diazotization: Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 1 hour.

  • Reduction & Cyclization: Slowly add the diazonium salt solution to a pre-chilled solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. A precipitate will form.

  • Work-up: Allow the reaction to warm to room temperature and stir for several hours. Filter the resulting solid, wash thoroughly with water, and dry to yield indazole-3-carboxylic acid.

Protocol 2.2: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

This bicyclic amine, also known as granataneamine, provides the bulky, conformationally restricted portion of Granisetron, which is crucial for its binding affinity.[8] The stereochemistry of the amine at the C3 position is critical; the endo isomer is required for potent 5-HT₃ antagonism.

Methodology:

  • Oxime Formation: React 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (pseudopelletierine), which can be derived from citric acid, with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding ketoxime.[7]

  • Stereoselective Reduction: The reduction of the ketoxime is the most critical step. While catalytic hydrogenation over Raney Nickel can be used, it often yields a mixture of endo and exo isomers.[3][7] A superior method for achieving high endo selectivity involves using a reducing agent like sodium in propanol or, in more modern approaches, red-Al® with a Lewis acid catalyst, which can yield a product with ~90% endo isomer.[3]

  • Purification: The resulting amine is purified via distillation or conversion to a salt, recrystallization, and subsequent liberation of the free base to isolate the desired endo isomer.

Causality Insight: The endo configuration orients the indazole moiety in the correct spatial arrangement within the 5-HT₃ receptor binding pocket. The exo isomer (a common impurity) results in a significantly less active compound, making this stereoselective reduction a pivotal, quality-defining step in the entire synthesis.

Part 3: The Core Reaction - Amide Bond Formation

The coupling of the indazole carboxylic acid with the bicyclic amine is the central bond-forming event. The choice of coupling reagent is a key variable that affects yield, purity, and scalability. The most common approach involves activating the carboxylic acid.[6]

Figure 2: Common Amide Coupling Methodologies.
Protocol 3.1: Amide Coupling via the Acyl Chloride Method

This classic and robust method generally provides good yields.

Methodology:

  • Activation: Suspend 1-methyl-1H-indazole-3-carboxylic acid (following Strategy B) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction.[1]

  • Reaction Monitoring: Stir the reaction at room temperature until the evolution of gas ceases and the acid is fully converted to the acyl chloride.

  • Coupling: In a separate flask, dissolve the endo-bicyclic amine and a non-nucleophilic base (e.g., triethylamine) in dry DCM.[9] Cool this solution to 0°C.

  • Addition: Add the acyl chloride solution dropwise to the amine solution.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9]

Data Summary: Comparison of Coupling Reagents
Coupling Reagent/MethodActivating AgentTypical SolventTemperatureKey Advantages & Considerations
Acyl Chloride Thionyl Chloride / Oxalyl ChlorideDichloromethane (DCM)0°C to RTHigh reactivity, good yields. Generates HCl, requiring a base. Reagents are moisture-sensitive.
CDI Coupling 1,1'-Carbonyldiimidazole (CDI)Tetrahydrofuran (THF), DMFRT to 50°CMild conditions, byproducts are gaseous (imidazole, CO₂), simplifying purification.[7]
Carbodiimide DCC / EDCDCM, DMF0°C to RTWidely used, effective. DCC can form a dicyclohexylurea byproduct that can be difficult to remove. EDC is water-soluble, simplifying work-up.
Phosphonium/Uronium BOP, HBTU, HATUDMF, NMP0°C to RTHigh efficiency, low racemization (for chiral substrates), but reagents are more expensive.

Part 4: The Regioselective N-Alkylation of the Indazole Ring

The synthesis of Granisetron and its analogues requires the specific attachment of an alkyl group to the N1 position of the indazole ring.[4] This is complicated by the existence of the 1H- and 2H-tautomers of indazole, which can lead to a mixture of N1 and N2 alkylated products upon reaction with an electrophile.[10][11]

The Mechanistic Rationale for Selectivity: The outcome of the N-alkylation is governed by a delicate interplay of steric effects, electronic effects, and reaction conditions (base, solvent, temperature).[12] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[10][13] Therefore, conditions that allow for equilibration or are under thermodynamic control tend to favor the N1-substituted product.[14]

Protocol 4.1: Late-Stage N-Methylation (Strategy A)

This approach, which methylates the pre-formed amide, is often favored in process chemistry due to improved solubility of the substrate and potentially higher yields.[7]

Methodology:

  • Substrate Preparation: Dissolve the N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide intermediate in a suitable polar aprotic solvent like DMF.

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Stir until hydrogen evolution ceases.

  • Alkylation: Add methyl iodide or dimethyl sulfate dropwise at 0°C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction carefully by adding water or a saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, Granisetron, is purified by column chromatography or recrystallization. A patent for this method reports yields exceeding 85%.[7]

Protocol 4.2: Synthesis of N-Alkyl Analogues

This protocol can be readily adapted to synthesize a library of analogues by substituting the methylating agent with other alkylating agents.

Methodology:

  • Follow steps 1 and 2 from Protocol 4.1.

  • Alkylation: Instead of methyl iodide, add the desired alkylating agent (e.g., ethyl bromide, benzyl chloride, propyl tosylate) to the solution of the deprotonated intermediate.

  • Follow steps 4 and 5 from Protocol 4.1 for reaction completion and purification.

Alkylating AgentResulting N1-SubstituentAnalogue Type
Methyl Iodide (CH₃I)-CH₃Granisetron
Ethyl Bromide (CH₃CH₂Br)-CH₂CH₃N-Ethyl Analogue
Benzyl Chloride (BnCl)-CH₂PhN-Benzyl Analogue
Allyl Bromide (CH₂=CHCH₂Br)-CH₂CH=CH₂N-Allyl Analogue

Part 5: Final Purification and Salt Formation

For biological testing and pharmaceutical use, the final compound must be of high purity.

Purification:

  • Column Chromatography: Silica gel chromatography is effective for removing reaction byproducts and any minor N2-isomer. A gradient of DCM/Methanol with a small percentage of ammonium hydroxide is often effective.

  • Recrystallization: The purified free base can be recrystallized from a suitable solvent system (e.g., ethanol-n-hexane) to achieve high crystalline purity.[7]

Protocol 5.1: Conversion to Granisetron Hydrochloride

  • Dissolve the purified Granisetron free base in a minimal amount of a suitable alcohol, such as methanol or isopropanol.[1]

  • Add a solution of hydrogen chloride (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.[1]

  • The hydrochloride salt will precipitate out of the solution. If needed, the precipitation can be aided by the addition of a co-solvent like methyl isobutyl ketone (MIBK) or diethyl ether.[1]

  • Filter the solid, wash with a cold, non-polar solvent, and dry under vacuum to obtain Granisetron HCl as a stable, crystalline solid.

Conclusion

The synthesis of Granisetron and its analogues from indazole precursors is a strategic exercise in organic chemistry, hinging on the effective formation of an amide bond and, most critically, the controlled, regioselective N-alkylation of the indazole nucleus. By understanding the mechanistic principles behind the key transformations—particularly the factors governing the N1 vs. N2 alkylation—researchers can select the optimal synthetic strategy. The late-stage alkylation approach (Strategy A) often presents advantages in terms of yield and reaction conditions. The protocols and data provided in this guide offer a comprehensive and scientifically-grounded framework for the successful synthesis and future development of this important class of 5-HT₃ receptor antagonists.

References

  • Benchchem. The Discovery and Chemical Synthesis of Granisetron: A Technical Guide.

  • ResearchGate. Efficient Syntheses of exo-Granisetron Hydrochloride and other Potential Impurities Present in Granisetron Hydrochloride, an Anti-Emetic Drug.

  • Google Patents. CN1451660A - Process for preparing granisetron and its salt.

  • New Drug Approvals. GRANISETRON.

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

  • PubMed. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives.

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • ACS Publications. 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. 1. Indazole and Indolizine-3-carboxylic Acid Derivatives.

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

  • Wikipedia. 5-HT3 antagonist.

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.

  • Google Patents. CN110804051A - Preparation method of granisetron intermediate.

  • United States Biological. 7-Hydroxy-1-methyl-1H-indazole-3-carboxylic Acid - Data Sheet.

  • ResearchGate. (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.

  • PubMed. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives.

  • PubMed. Synthesis and Pharmacological Evaluation of [11C]Granisetron and [18F]Fluoropalonosetron as PET Probes for 5-HT3 Receptor Imaging.

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • LGC Standards. 1-Methyl-1H-indazole-3-carboxylic Acid.

  • RSC Publishing. Development of a selective and scalable N1-indazole alkylation.

Sources

Application Notes & Protocols for the Development of Anti-Inflammatory Agents Using Indazole-7-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This bicyclic structure, a bioisostere of indole, is a key component in numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties.[3] This guide provides a comprehensive overview and detailed protocols for the development of novel anti-inflammatory agents based on the indazole-7-carboxylate framework. We will explore the mechanistic basis for their activity, provide a detailed synthetic protocol, outline robust in vitro and in vivo screening methodologies, and discuss key structure-activity relationship (SAR) considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation anti-inflammatory therapeutics.

The Indazole Scaffold: A Privileged Structure in Inflammation

Inflammatory disorders affect millions worldwide, and for decades, nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids have been the primary treatment options. However, their long-term use is often associated with significant adverse effects, necessitating the development of safer and more effective therapeutic alternatives.[4] The indazole scaffold has emerged as a highly promising starting point for this endeavor.[5][6]

Indazole-containing compounds exhibit a remarkable diversity of biological activities, which is attributed to their ability to mimic endogenous molecules like purines and interact with various biological targets.[1][2] Marketed drugs such as Benzydamine and Bendazac are established anti-inflammatory agents that feature the 1H-indazole core, validating its therapeutic potential.[2][3] The focus on indazole-7-carboxylates, a specific subclass, allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of indazole derivatives are often multi-faceted, involving the modulation of several key signaling cascades and enzymes that perpetuate the inflammatory response.[4][7] Understanding these mechanisms is crucial for rational drug design and the selection of appropriate screening assays.

Key Molecular Targets:

  • Cyclooxygenase-2 (COX-2): Many indazole derivatives exhibit inhibitory activity against COX-2, the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[4] This mechanism is shared with many traditional NSAIDs.

  • Pro-inflammatory Cytokines: Indazoles have been shown to suppress the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4] These cytokines are central mediators in chronic inflammatory diseases like rheumatoid arthritis.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical signaling cascade that regulates the expression of COX-2, TNF-α, and IL-1β.[8] Certain indazole derivatives, such as the p38α selective kinase inhibitor ARRY-371797, have been developed to specifically target this pathway, offering a potent mechanism for controlling inflammation at a transcriptional and translational level.[8]

Below is a diagram illustrating the central role of the p38 MAPK pathway in inflammation and the potential point of intervention for indazole-based inhibitors.

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Stress) MAPKKK MAPKKK (e.g., TAK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Indazole_Inhibitor Indazole-7-Carboxylate Inhibitor Indazole_Inhibitor->p38_MAPK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokines_COX2 Pro-inflammatory Proteins (TNF-α, IL-1β, COX-2) Gene_Expression->Cytokines_COX2 Inflammation Inflammation Cytokines_COX2->Inflammation

Caption: p38 MAPK signaling pathway in inflammation.

Synthesis of a Representative Indazole-7-Carboxylate Derivative

A multitude of synthetic routes to the indazole core have been reported.[1] The following protocol describes a general and robust method adaptable for creating a library of indazole-7-carboxylate derivatives, beginning with an appropriately substituted aminobenzonitrile. The use of copper catalysis for the N-N bond formation is an efficient and well-established strategy.[1]

Synthesis_Workflow Start Starting Material: 2-amino-3-methylbenzonitrile Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Step2 Step 2: Reduction (SnCl₂) Step1->Step2 Intermediate Intermediate: Hydrazine derivative Step2->Intermediate Step3 Step 3: Cyclization (Reflux) Intermediate->Step3 Indazole_Core Indazole Core Formation Step3->Indazole_Core Step4 Step 4: Carboxylation/Esterification (e.g., via Grignard & CO₂, then Esterification) Indazole_Core->Step4 Final_Product Final Product: Ethyl 1H-indazole-7-carboxylate Step4->Final_Product Purification Purification: Column Chromatography Final_Product->Purification

Caption: General workflow for indazole-7-carboxylate synthesis.

Protocol 3.1: Synthesis of Ethyl 1H-indazole-7-carboxylate

This protocol is a representative example. Researchers must ensure all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All reagents should be handled according to their Safety Data Sheets (SDS).

Materials:

  • 2-Amino-3-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride (SnCl₂)

  • Diethyl ether

  • Magnesium turnings

  • Dry ice (solid CO₂)

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Diazotization:

    • Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C (ice bath).

    • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes. Causality: This step forms the diazonium salt, a key reactive intermediate.

  • Reduction to Hydrazine:

    • In a separate flask, dissolve SnCl₂ (3.0 eq) in concentrated HCl. Cool to 0°C.

    • Add the cold diazonium salt solution from Step 1 slowly to the SnCl₂ solution. A precipitate will form.

    • Stir the resulting mixture for 2 hours, allowing it to warm to room temperature.

    • Filter the solid, wash with water, and then treat with a strong base (e.g., 50% NaOH) to liberate the free hydrazine. Extract with diethyl ether.

  • Indazole Ring Formation (Cyclization):

    • Dry the ethereal solution of the hydrazine intermediate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Reflux the resulting crude hydrazine in a suitable high-boiling solvent (e.g., xylene) for 4-6 hours to induce cyclization to the 1H-indazole.

    • Cool the reaction and purify the resulting indazole core by column chromatography.

  • Carboxylation and Esterification:

    • This step is conceptual and requires optimization. It assumes a brominated indazole is first prepared for Grignard formation. Assuming a 7-bromo-1H-indazole is available, protect the N1 position (e.g., with a SEM group).

    • React the protected 7-bromo-indazole with magnesium turnings in dry THF to form the Grignard reagent.

    • Pour the Grignard reagent over crushed dry ice. Allow to warm to room temperature.

    • Quench the reaction with aqueous HCl and extract the carboxylic acid product.

    • Dissolve the crude indazole-7-carboxylic acid in absolute ethanol. Add SOCl₂ (1.5 eq) dropwise at 0°C.

    • Reflux the mixture for 4 hours. Causality: This is a classic Fischer esterification. SOCl₂ activates the carboxylic acid for nucleophilic attack by ethanol.

  • Workup and Purification:

    • Cool the reaction mixture and remove the solvent in vacuo.

    • Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final product, ethyl 1H-indazole-7-carboxylate, by silica gel column chromatography using a hexanes/ethyl acetate gradient.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anti-Inflammatory Activity

Once a library of indazole-7-carboxylate derivatives is synthesized, a tiered in vitro screening approach is essential to identify promising lead compounds.

In_Vitro_Workflow Synthesis Synthesized Compound Library Assay1 Primary Screen: COX-2 Inhibition Assay Synthesis->Assay1 Assay2 Secondary Screen: Cytokine Release Assay (LPS-stimulated PBMCs) Synthesis->Assay2 Data1 Calculate IC₅₀ for COX-2 Assay1->Data1 Data2 Measure TNF-α & IL-1β (ELISA) Assay2->Data2 Hit_Selection Hit Compound Selection (Potency & Low Cytotoxicity) Data1->Hit_Selection Data2->Hit_Selection

Caption: Tiered workflow for in vitro screening.

Protocol 4.1: COX-2 Inhibition Assay

This protocol utilizes a commercially available COX-2 inhibitor screening kit, which provides a standardized and reliable method for determining IC₅₀ values.

  • Prepare Reagents: Reconstitute all kit components (COX-2 enzyme, heme, arachidonic acid substrate) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the provided assay buffer. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of each compound dilution (or control) to the appropriate wells.

    • Add 10 µL of heme and 10 µL of COX-2 enzyme to all wells.

    • Incubate at 37°C for 10 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Incubate at 37°C for 5 minutes.

    • Measure the product formation (prostaglandin PGG₂) using the kit's detection reagent and a plate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 4.2: Cytokine Release Assay in Human PBMCs

This assay measures the ability of compounds to inhibit the release of TNF-α and IL-1β from immune cells stimulated with lipopolysaccharide (LPS).[9]

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Treatment: Add test compounds at various concentrations (e.g., 10 µM to 0.01 µM) to the cells and incubate for 1 hour at 37°C, 5% CO₂. Causality: This pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

  • Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine IC₅₀ values as described previously.

Compound IDSubstitution (R)COX-2 IC₅₀ (µM)[4]TNF-α Release IC₅₀ (µM)[4]
IZC-001 H12.3> 50
IZC-002 4-F-Ph0.852.5
IZC-003 3-Cl-Ph0.521.8
IZC-004 4-MeO-Ph1.55.6
Celecoxib (Positive Control)0.0515.2
Dexamethasone (Positive Control)N/A0.03

Note: Data are hypothetical and for illustrative purposes only.

In Vivo Assessment in Preclinical Models

Compounds that demonstrate potent activity and low cytotoxicity in vitro must be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammation model for screening potential anti-inflammatory drugs.[4]

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% w/v carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(C - T) / C] x 100, where C is the mean edema in the control group and T is the mean edema in the treated group.

Treatment GroupDose (mg/kg)Peak Edema Inhibition (at 5 hr) (%)[4]
Vehicle (0.5% CMC)-0%
IZC-003 3045.2%
IZC-003 10078.5%
Diclofenac 1084.5%

Note: Data are representative and based on published findings for similar compounds.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole-7-carboxylate scaffold is key to optimizing anti-inflammatory activity. Based on the hypothetical data presented:

  • Substitution at N1/N2: The position of alkyl or aryl substituents on the indazole nitrogen atoms significantly impacts activity. This is a primary site for modification to explore interactions with target protein binding pockets.

  • Aryl Substituents: As seen in the in vitro data table, adding substituted phenyl rings (IZC-002, -003, -004) can dramatically increase potency compared to the unsubstituted parent compound (IZC-001).

  • Ester Moiety: The carboxylate at the 7-position is a key handle. Modifying the ester to an amide or other bioisosteres can alter solubility, cell permeability, and metabolic stability. For example, converting the ester to an amide could introduce new hydrogen bonding opportunities.

Conclusion and Future Directions

The indazole-7-carboxylate scaffold represents a versatile and highly promising platform for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a clear, step-by-step framework for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities based on this core. Future work should focus on expanding the chemical diversity around this scaffold, elucidating precise mechanisms of action for lead compounds, and conducting comprehensive ADME/Tox profiling to identify candidates suitable for further preclinical and clinical development.

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • ResearchGate. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Bansal, Y., & Silakari, O. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27. [Link]

  • Kumar, A., & Kumar, A. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 6(5). [Link]

  • Qi, C., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(16), 3586. [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

  • Talele, T. T. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(5), 403-418. [Link]

  • Patole, S. S. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). [Link]

  • Mal, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Indazole-based antiinflammatory and analgesic drugs. [Link]

  • Ali, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18781–18793. [Link]

  • ResearchGate. (2015). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

  • Singh, R., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 28(3), 346-350. [Link]

  • Hiller, J., et al. (2018). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Visualized Experiments, (131), 56636. [Link]

Sources

Application Notes: High-Throughput Screening for Inhibitors of Protein Kinases Using Methyl 5-amino-1H-indazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor screening.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] This makes them prime targets for therapeutic intervention. The methyl 5-amino-1H-indazole-7-carboxylate scaffold has emerged as a promising hinge-binding fragment for the development of potent and selective kinase inhibitors.[3] This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of chemical libraries derived from this scaffold to identify novel kinase inhibitors. We detail a robust biochemical assay utilizing the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production.[4][5] Furthermore, we outline a confirmatory cell-based assay to assess target engagement and cellular potency, ensuring the translation of biochemical hits into physiologically relevant leads.

Introduction: The Rationale for Targeting Kinases with Indazole Derivatives

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular regulation.[6] The human kinome consists of over 500 members, many of which are considered "druggable" targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases.[7]

The 1H-indazole-3-amine structure, a core component of the molecules under consideration, is a well-established and effective hinge-binding fragment that interacts with the ATP-binding pocket of many kinases.[3] By systematically screening derivatives of this compound, researchers can explore a focused chemical space with a high probability of identifying potent kinase inhibitors. High-throughput screening (HTS) is an essential tool in this process, enabling the rapid evaluation of large compound libraries.[8]

This guide provides a detailed workflow, from initial compound handling to primary biochemical screening, hit confirmation, and secondary cell-based validation.

Core Principles of the Screening Cascade

A successful HTS campaign relies on a tiered approach to efficiently identify and validate true positive "hits" while minimizing false positives and negatives.[9] Our proposed cascade consists of a highly sensitive and robust primary biochemical screen followed by a physiologically relevant secondary cell-based assay.

Primary Screen: Biochemical Kinase Activity Assay

For the primary screen, we employ the ADP-Glo™ Kinase Assay, a universal and highly sensitive method for measuring kinase activity.[4][10] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

The assay proceeds in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[11]

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added to convert the produced ADP into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial amount of ADP.[5]

The key advantages of this assay for HTS include its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[5][7]

Secondary Screen: Cell-Based Target Engagement Assay

Biochemical hits are further validated in a cell-based assay to confirm their activity in a more complex biological environment. This step is crucial for assessing cell permeability and target engagement within intact cells. A variety of cell-based kinase assay formats are available, including those that measure the phosphorylation of a downstream substrate or directly quantify compound binding to the target kinase.[12][13] For this protocol, we will focus on a target engagement assay, which provides direct evidence of the compound interacting with the kinase of interest inside the cell.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for conducting the HTS campaign.

Compound Management and Plate Preparation

Effective compound management is critical for the success of any HTS campaign, ensuring the integrity and accurate delivery of test compounds.[14][15]

Protocol:

  • Compound Library Preparation: The this compound derivative library should be stored at -20°C in a desiccated environment.[14]

  • Master Plate Creation: Prepare master plates by dissolving compounds in 100% DMSO to a stock concentration of 10 mM.

  • Assay-Ready Plate Generation: Using an automated liquid handler, perform serial dilutions to create assay-ready plates with a range of compound concentrations. For a primary screen, a single concentration (e.g., 10 µM) is often used.[16] For hit confirmation, a dose-response curve is generated.

  • Control Wells: Each assay plate must include positive and negative controls.

    • Negative Control (0% Inhibition): Kinase, substrate, and ATP in buffer with DMSO.

    • Positive Control (100% Inhibition): Kinase and substrate in buffer with DMSO, but without ATP, or with a known potent inhibitor.

Primary Biochemical HTS Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.[11]

Materials:

  • Recombinant Kinase of Interest

  • Specific Peptide Substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Prepare Kinase-Substrate Mix: Dilute the kinase and substrate to 2X the final desired concentration in kinase reaction buffer.

  • Dispense Reagents:

    • Add 2.5 µL of the 2X kinase-substrate mix to each well of the 384-well plate.

    • Add 25 nL of the test compound from the assay-ready plate to the appropriate wells.

    • Add 25 nL of DMSO to the control wells.

  • Initiate Kinase Reaction: Add 2.5 µL of 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[5][11]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[11]

  • Measure Luminescence: Read the plate using a luminometer.

Data Analysis and Hit Identification

1. Data Normalization: Raw luminescence data should be normalized to the plate controls. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (RLU_compound - RLU_pos_control) / (RLU_neg_control - RLU_pos_control))

Where:

  • RLU_compound is the relative light units from a well with a test compound.

  • RLU_pos_control is the average RLU from the positive control wells.

  • RLU_neg_control is the average RLU from the negative control wells.

2. Quality Control - Z'-Factor: The Z'-factor is a statistical measure of assay quality and is used to validate the HTS assay.[17][18] It is calculated using the following formula:

Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

Where:

  • SD is the standard deviation.

  • Mean is the average RLU.

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19][20]

3. Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are considered primary hits.

Hit Confirmation and Secondary Assays

Primary hits should be re-tested using the same biochemical assay to confirm their activity and generate a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Cell-Based Target Engagement Protocol

Principle: This assay quantifies the ability of a compound to bind to the target kinase within a cellular context.

Materials:

  • Cell line engineered to express the target kinase (e.g., using a system like the KinaseSeeker-TE™).

  • Cell culture medium and supplements.

  • Test compounds.

  • Detection reagents specific to the assay platform.

  • Plate reader compatible with the assay's detection method.

Step-by-Step Protocol:

  • Cell Plating: Seed the engineered cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds and incubate for a specified period.

  • Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the cellular IC₅₀ values from the dose-response curves.

Visualization of Workflows

Biochemical HTS Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Plating Compound Plating (10 µM in DMSO) Add_Kinase Add Kinase/Substrate Mix Compound_Plating->Add_Kinase Control_Plating Control Plating (Positive & Negative) Control_Plating->Add_Kinase Add_ATP Initiate with ATP Add_Kinase->Add_ATP Incubate_1 Incubate (1 hr) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Calc_Z_Factor Calculate Z'-Factor Calc_Inhibition->Calc_Z_Factor Hit_Selection Hit Selection (>50% Inh.) Calc_Z_Factor->Hit_Selection

Caption: Workflow for the primary biochemical high-throughput screen.

Hit Validation Cascade

Hit_Validation Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (IC50 Determination) Primary_Screen->Hit_Confirmation Primary Hits Secondary_Assay Secondary Cell-Based Assay (Target Engagement) Hit_Confirmation->Secondary_Assay Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization Validated Hits

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthetic process. Our goal is to empower you with the knowledge to optimize your reaction yields, improve product purity, and confidently address challenges that may arise during your experiments.

I. Synthetic Overview & Key Transformations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the preparation of a key intermediate, Methyl 5-nitro-1H-indazole-7-carboxylate, followed by a selective reduction of the nitro group.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Materials B Synthesis of 5-Nitro-1H-indazole-7-carboxylic Acid A->B Cyclization C Esterification B->C Acid-catalyzed D Methyl 5-nitro-1H-indazole-7-carboxylate C->D E Selective Nitro Group Reduction D->E Reduction F This compound E->F G Purification F->G H Final Product G->H

Caption: General synthetic workflow for this compound.

This guide will focus on the most critical and often challenging stages of this synthesis: the esterification of 5-Nitro-1H-indazole-7-carboxylic acid and the subsequent selective reduction of the nitro group.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may be encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Esterification of 5-Nitro-1H-indazole-7-carboxylic Acid

Problem 1.1: Low Yield of Methyl 5-nitro-1H-indazole-7-carboxylate

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate acid catalysis.Extend the reaction time and monitor progress by TLC. If using a method like Fischer esterification with methanol and a catalytic amount of sulfuric acid, ensure the mixture is refluxed for an adequate period (e.g., 6 hours or more).[1]
Water Content The presence of water can shift the equilibrium of the esterification reaction back towards the starting materials, reducing the yield.Use anhydrous methanol and a drying agent if necessary. Ensure all glassware is thoroughly dried before use.
Substrate Solubility 5-Nitro-1H-indazole-7-carboxylic acid may have limited solubility in the reaction solvent, leading to a slow or incomplete reaction.A co-solvent such as toluene can be used with methanol to improve solubility and help azeotropically remove water.[2]
Sub-optimal Catalyst The amount or type of acid catalyst may not be optimal for the substrate.For Fischer esterification, a catalytic amount of a strong acid like sulfuric acid is typically effective.[1] Alternatively, reagents like methyl imidazole carbamate (MImC) can be used for chemoselective esterification under milder conditions.[3]

Problem 1.2: Formation of Impurities during Esterification

Potential Cause Explanation Recommended Solution
Side Reactions at High Temperatures Prolonged heating or excessively high temperatures can lead to decomposition of the starting material or product, especially with the presence of a nitro group.Maintain a consistent reflux temperature and avoid overheating. Monitor the reaction closely and stop it once the starting material is consumed.
Reaction with Other Functional Groups Although less likely in this specific molecule, strong acidic conditions can sometimes lead to unwanted side reactions if other sensitive functional groups are present.If side reactions are a concern, consider milder esterification methods such as using methyl iodide with a non-nucleophilic base or employing a reagent like methyl imidazole carbamate.[3]
Selective Reduction of Methyl 5-nitro-1H-indazole-7-carboxylate

This is a critical step where chemoselectivity is paramount to avoid the reduction of the ester group.

Problem 2.1: Incomplete Reduction of the Nitro Group

Potential Cause Explanation Recommended Solution
Catalyst Deactivation (Catalytic Hydrogenation) The catalyst (e.g., Pd/C) can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds, leading to a stalled reaction.[4]Ensure high-purity solvents and reagents. If catalyst poisoning is suspected, filter the reaction mixture through a pad of Celite® and add fresh catalyst.[5]
Insufficient Hydrogen Pressure/Source (Catalytic Hydrogenation) For catalytic hydrogenation, insufficient hydrogen pressure or a depleted hydrogen donor (e.g., ammonium formate) will halt the reaction.[4]If using a hydrogen balloon, ensure it is adequately filled and refresh if necessary. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.[6] For challenging reductions, a high-pressure hydrogenation setup may be required.[5]
Poor Substrate Solubility The nitro-indazole may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst or reducing agent.Choose a solvent system where the starting material is fully soluble. For catalytic hydrogenation, solvents like ethanol, methanol, or THF are commonly used.[4]
Insufficient Reducing Agent (Chemical Reduction) For chemical reductions (e.g., with SnCl₂, Fe/HCl, or NaBH₄-FeCl₂), an inadequate stoichiometric amount of the reducing agent will result in an incomplete reaction.Use the appropriate molar excess of the reducing agent as dictated by the chosen protocol.

Problem 2.2: Reduction of the Ester Group

Potential Cause Explanation Recommended Solution
Harsh Reducing Conditions Strong reducing agents like LiAlH₄ will reduce both the nitro group and the ester.[7] Even with catalytic hydrogenation, over-reduction can occur under harsh conditions (high pressure, high temperature, prolonged reaction time).Use chemoselective reducing agents known to spare ester groups. Excellent options include NaBH₄-FeCl₂, SnCl₂, or Fe in acidic media.[7][8][9] For catalytic hydrogenation, carefully control the reaction conditions and monitor for the disappearance of the starting material without over-running the reaction.[6]
Incorrect Choice of Catalyst Some catalysts may have higher activity towards ester reduction.Palladium on carbon (Pd/C) is generally a good choice for selective nitro group reduction.[7]

Problem 2.3: Formation of Side Products

Potential Cause Explanation Recommended Solution
Formation of Azo or Azoxy Compounds Incomplete reduction can sometimes lead to the formation of dimeric azo or azoxy compounds, particularly with certain chemical reducing agents.Ensure sufficient reducing agent and appropriate reaction conditions to drive the reaction to the desired amine.
Dehalogenation (if applicable) If the starting material contains halogen substituents, these can sometimes be removed during catalytic hydrogenation.Raney Nickel can be a better catalyst choice than Pd/C if dehalogenation is a concern.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the selective reduction of the nitro group in Methyl 5-nitro-1H-indazole-7-carboxylate?

A1: Catalytic hydrogenation with H₂ gas and a Pd/C catalyst in a solvent like ethanol or methanol is a very common and often reliable method.[7] However, for greater chemoselectivity and to avoid potential over-reduction or issues with specialized equipment, chemical reductions using reagents like tin(II) chloride (SnCl₂) in ethanol or a NaBH₄-FeCl₂ system in THF have been shown to be highly effective for reducing nitroarenes without affecting ester groups.[7][8][9]

Q2: My catalytic hydrogenation reaction is very slow or has stopped. What should I do?

A2: First, check for potential catalyst poisoning. Ensure your starting material, solvent, and hydrogen source are of high purity.[4] You can try filtering the reaction mixture through Celite® to remove the old catalyst and then adding a fresh batch.[5] Also, ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. If solubility is an issue, consider a different solvent system. Finally, if using a hydrogen balloon, ensure it is not depleted. For more stubborn reductions, increasing the hydrogen pressure may be necessary.[5]

Q3: How can I best purify the final product, this compound?

A3: The final product can typically be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective method for obtaining a highly pure product. The choice of purification method will depend on the nature of any impurities present.

Q4: Can I perform the esterification after the nitro group reduction?

A4: While possible, it is generally more strategic to perform the esterification first. The amino group in the final product is a potential nucleophile and could interfere with certain esterification conditions, for example, by reacting with the acid chloride if that method were used. Protecting the amino group would add extra steps to the synthesis.

Q5: What are the key safety precautions for this synthesis?

A5: When working with catalytic hydrogenation, be aware that some catalysts, like Raney® Nickel, can be pyrophoric.[4] Always handle catalysts in an inert atmosphere. Hydrogen gas is highly flammable, so ensure your apparatus is properly set up and there are no ignition sources nearby. When using strong acids like sulfuric acid for esterification, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols

Protocol 1: Esterification of 5-Nitro-1H-indazole-7-carboxylic Acid

Esterification_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 1. Dissolve 5-Nitro-1H-indazole-7-carboxylic acid in anhydrous methanol. B 2. Cool the mixture in an ice bath. A->B C 3. Slowly add a catalytic amount of concentrated sulfuric acid. B->C D 4. Reflux the reaction mixture for 6-12 hours. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. Cool the reaction and pour it into crushed ice. E->F G 7. Neutralize with a saturated solution of sodium bicarbonate. F->G H 8. Extract the product with ethyl acetate. G->H I 9. Dry the organic layer and concentrate under reduced pressure. H->I

Caption: Step-by-step protocol for the Fischer esterification.

Protocol 2: Selective Reduction using Catalytic Transfer Hydrogenation

Reduction_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A 1. Dissolve Methyl 5-nitro-1H-indazole-7-carboxylate in methanol or ethanol. B 2. Add ammonium formate (3-5 equivalents). A->B C 3. Carefully add 10% Pd/C (5-10 mol% by weight). B->C D 4. Stir the mixture at room temperature or gently heat to 40-60 °C. C->D E 5. Monitor the reaction by TLC or LC-MS. D->E F 6. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst. E->F G 7. Wash the Celite® pad with the reaction solvent. F->G H 8. Concentrate the filtrate under reduced pressure. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

Caption: Step-by-step protocol for selective nitro group reduction.[6]

V. References

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect, 2022. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Methyl 5-nitro-1H-indazole-7-carboxylate. MySkinRecipes. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit, 2015. [Link]

  • 5-nitroindazole. Organic Syntheses Procedure. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 2020. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2020. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. WordPress. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. [Link]

  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 1973. [Link]

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

  • Hydrogenation troubleshooting. Reddit, 2023. [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. [Link]

  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. Google Patents.

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 2021. [Link]

  • α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances, 2020. [Link]

  • Carboxylic Acid to Ester in Acid: Intramolecular Esterification. YouTube, 2020. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.

Sources

Technical Support Center: Purification of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 5-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation and purification of this key synthetic intermediate.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This molecule possesses a unique combination of functional groups—a primary aromatic amine, an indazole ring system, and a methyl ester—which present specific challenges and opportunities for purification. This guide will walk you through the most effective purification techniques, from initial work-up to final polishing, and provide solutions to common problems encountered in the laboratory.

Core Purification Strategies: A Quick Guide

The purification of this compound typically relies on a combination of the following techniques. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification TechniquePrincipleBest ForKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a relatively pure product; large-scale purification.Finding a suitable solvent or solvent system is critical. The compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.
Column Chromatography Separation based on the differential adsorption of the compound and impurities onto a stationary phase as a mobile phase passes through it.Separating complex mixtures with closely related impurities; achieving very high purity.Choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial for good separation. Aromatic amines can sometimes interact strongly with silica gel, leading to tailing.
Acid-Base Extraction Exploiting the basicity of the amino group to move the compound between aqueous and organic phases, leaving neutral impurities behind.Removing non-basic organic impurities from the crude product.The ester group is sensitive to hydrolysis under strongly basic or acidic conditions. Use of mild acids and bases is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue, especially with compounds that have multiple functional groups capable of hydrogen bonding.

  • Causality: This phenomenon often happens when the cooling process is too rapid, the solution is too concentrated, or the chosen solvent is not ideal. The high concentration of the solute can cause it to come out of solution above its melting point.

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help moderate the cooling rate.

    • Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for crystallization.

    • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Reheat slightly to clarify and then cool slowly. Common solvent pairs for similar compounds include ethanol/water and ethyl acetate/hexane.[1]

Q2: I am getting a very low recovery after recrystallization. What are the likely causes and how can I improve the yield?

A2: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

  • Causality: The most common reasons for low yield are using too much solvent, premature crystallization during hot filtration, or incomplete precipitation upon cooling.

  • Solutions:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your compound dissolved at low temperatures, thus reducing the recovered yield.

    • Preheat the Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing prematurely on the cold surfaces.

    • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of your compound.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can recover a second crop of crystals by evaporating some of the solvent and repeating the cooling process. Be aware that the purity of the second crop may be lower than the first.

Column Chromatography Challenges

Q3: My compound is streaking or "tailing" badly on the silica gel column. How can I get sharper peaks?

A3: Peak tailing is a common issue when purifying basic compounds like aromatic amines on acidic silica gel.

  • Causality: The basic amino group on your indazole can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow elution of a portion of the compound, resulting in a "tail" on your chromatographic peak.

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or pyridine (0.1-1%), into your eluent can neutralize the acidic sites on the silica gel. This minimizes the strong interaction with your amine, leading to more symmetrical peaks and better separation.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.

    • "Load" with a Basic Solution: Before loading your sample, you can pre-treat the silica gel by flushing the column with your mobile phase containing the basic modifier.

Q4: I have very poor separation between my product and a closely related impurity. How can I improve the resolution?

A4: Achieving good separation between structurally similar compounds requires careful optimization of your chromatographic conditions.

  • Causality: Poor resolution is due to insufficient differential partitioning of the compounds between the stationary and mobile phases.

  • Solutions:

    • Optimize the Mobile Phase Polarity: The key to good separation is finding the right solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures. A good starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A solvent system that gives your product an Rf value of around 0.3 on TLC is often a good starting point for column chromatography.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve separation. Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.

    • Decrease the Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1, and ideally 50:1 or more for difficult separations.

    • Choose the Right Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider column.

Acid-Base Extraction Problems

Q5: An emulsion has formed during my acid-base extraction, and the layers won't separate. What should I do?

A5: Emulsions are a common and frustrating problem in liquid-liquid extractions.

  • Causality: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by fine particulate matter or amphiphilic impurities. They are more likely to form when the densities of the aqueous and organic layers are similar or when the mixture is shaken too vigorously.

  • Solutions:

    • Be Patient: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

    • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up an emulsion. The high ionic strength of the brine increases the polarity of the aqueous phase, which can force the separation of the two phases.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This can prevent emulsion formation in the first place.

    • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

    • Centrifugation: If available, centrifuging the emulsion is a very effective way to force the separation of the layers.

Q6: I am concerned about the hydrolysis of the methyl ester group during acid-base extraction. How can I minimize this risk?

A6: This is a valid concern, as esters are susceptible to hydrolysis under both acidic and basic conditions.

  • Causality: The ester can be saponified by strong bases or hydrolyzed under strong acidic conditions, especially with prolonged exposure or at elevated temperatures.

  • Solutions:

    • Use Mild Acids and Bases: For the extraction, use a mild acid like 1 M HCl and a mild base like saturated sodium bicarbonate solution instead of stronger reagents like concentrated HCl or sodium hydroxide.[3]

    • Work Quickly and at Low Temperatures: Perform the extractions promptly and, if possible, keep the solutions cool in an ice bath to slow down the rate of any potential hydrolysis.

    • Limit Contact Time: Do not let the solution sit in the separatory funnel for extended periods. As soon as the layers have separated, proceed with the next step.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound?

A: Pure this compound is typically a solid. The color can vary from off-white to a pale yellow or tan. Significant discoloration to brown or black may indicate the presence of oxidation byproducts.

Q: What are the most likely impurities in a crude sample of this compound?

A: The impurities will largely depend on the synthetic route used. However, some common possibilities include:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Isomeric Byproducts: Depending on the reaction conditions, isomers of the desired product may be formed. For example, alkylation or acylation of the indazole ring can sometimes occur at both the N1 and N2 positions.[4]

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. It is advisable to store the purified compound under an inert atmosphere and protected from light.

  • Hydrolysis Product: The corresponding carboxylic acid could be present if the methyl ester has undergone hydrolysis during the reaction or work-up.

Q: What is the best way to monitor the progress of the purification?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows you to quickly assess the composition of your crude mixture, identify the product spot, and track its separation from impurities during column chromatography. Staining with a UV lamp is usually sufficient for visualizing the spots, as indazoles are UV-active.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and will confirm the identity of your compound. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product. A single, sharp peak is indicative of a high degree of purity.

Experimental Workflow Diagrams

The following diagrams illustrate the decision-making process for choosing a purification strategy and the workflow for column chromatography.

Purification_Decision_Tree Start Crude Product (this compound) Initial_Assessment Initial Purity Assessment (TLC, ¹H NMR) Start->Initial_Assessment High_Purity High Purity (>90%)? Initial_Assessment->High_Purity Low_Purity Low Purity (<90%) or Complex Mixture? Initial_Assessment->Low_Purity High_Purity->Low_Purity No Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography No Acid_Base_Extraction Acid-Base Extraction Low_Purity->Acid_Base_Extraction Yes (to remove neutral impurities) Final_Product Pure Product Recrystallization->Final_Product Recrystallization->Final_Product Column_Chromatography->Final_Product Column_Chromatography->Recrystallization For final polishing Acid_Base_Extraction->Column_Chromatography Column_Chromatography_Workflow Start Crude Product TLC_Optimization TLC Solvent System Optimization (e.g., Hexane/Ethyl Acetate +/- Triethylamine) Start->TLC_Optimization Column_Packing Pack Column with Stationary Phase (e.g., Silica Gel) in Non-Polar Solvent TLC_Optimization->Column_Packing Sample_Loading Load Sample (dissolved in minimal solvent or adsorbed onto silica) Column_Packing->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for column chromatography purification.

References

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • WO 2009/144554 A1. Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available at: [Link]

  • Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. PubMed. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

  • Methyl 6-amino-1H-indazole-7-carboxylate | 73907-98-9. J&K Scientific. Available at: [Link]

  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. National Institutes of Health. Available at: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. Available at: [Link]

  • (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... ResearchGate. Available at: [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]

  • 5-AMINO-1H-INDAZOLE-7-CARBOXYLIC ACID METHYL ESTER, 96%+ (HPLC), C9H9N3O2, 100 mg. CP Lab Safety. Available at: [Link]

  • 1H-Indazol-5-amine. PubChem. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]

  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Methyl 5-amino-1H-indazole-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during the handling, storage, and experimental use of this compound. By understanding the potential degradation pathways, you can ensure the integrity of your results and the quality of your research.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a valuable building block in medicinal chemistry and drug discovery. However, like many complex organic molecules, its stability can be influenced by environmental factors. The presence of an aromatic amine, a hydrolyzable methyl ester, and a photosensitive indazole ring system creates a molecule with specific vulnerabilities. This guide will provide a structured, in-depth exploration of these potential stability issues and offer practical solutions.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns stem from its three key functional groups:

  • The 5-amino group: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities and loss of potency. This oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

  • The 7-carboxylate methyl ester: Ester groups can undergo hydrolysis, particularly in the presence of acidic or basic conditions, to form the corresponding carboxylic acid. This change can significantly alter the molecule's solubility, polarity, and biological activity.

  • The 1H-indazole ring: The indazole core, while relatively stable, can be susceptible to photodegradation. Exposure to ultraviolet (UV) light may induce rearrangement reactions, leading to the formation of benzimidazole-type impurities.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.

  • Atmosphere: If possible, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation of the amino group.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can promote hydrolysis of the methyl ester.

Q3: I've noticed my sample of this compound has changed color over time. What could be the cause?

A3: A change in color, typically to a brownish or purplish hue, is a strong indicator of oxidative degradation of the 5-amino group. Aromatic amines can oxidize to form highly colored quinone-imine or polymeric species. This is often accelerated by exposure to air and light. We recommend performing an analytical check (e.g., HPLC-UV) to assess the purity of the sample and identify any degradation products.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of your this compound stock solution.

Troubleshooting Steps:

  • Assess Stock Solution Stability: Prepare a fresh stock solution and compare its analytical profile (e.g., HPLC-UV chromatogram) to an older stock solution. Look for the appearance of new peaks or a decrease in the main peak area.

  • Solvent Selection: Consider the solvent used for your stock solution. Protic solvents, especially at non-neutral pH, can facilitate ester hydrolysis. Aprotic solvents like DMSO or DMF are generally preferred for long-term storage of stock solutions.

  • pH Control: If your experimental conditions involve acidic or basic media, be aware of the potential for rapid hydrolysis of the methyl ester. Prepare fresh solutions in your experimental buffer immediately before use.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

The presence of new peaks in your analytical data (e.g., HPLC, LC-MS) suggests the formation of degradation products. A forced degradation study is the most effective way to systematically identify these degradants.

Forced Degradation Studies: A Practical Guide

Forced degradation, or stress testing, is a critical tool for understanding the intrinsic stability of a molecule. By subjecting the compound to harsh conditions, you can accelerate the formation of degradation products that might be observed over a longer period under normal storage or experimental conditions.

Experimental Workflow for Forced Degradation Studies

Below is a diagram outlining the general workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 4h) prep->base Expose aliquots oxidation Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxidation Expose aliquots thermal Thermal Stress (Solid & Solution, 60°C, 48h) prep->thermal Expose aliquots photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots neutralize Neutralize/Quench (if necessary) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/DAD Analysis neutralize->hplc lcms LC-MS Analysis (for mass identification) hplc->lcms pathway Identify Degradants & Propose Degradation Pathways lcms->pathway method Validate Stability-Indicating Analytical Method pathway->method

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

Objective: To generate approximately 5-20% degradation of the parent compound. The following are starting conditions and may need to be optimized.

1. Acidic Hydrolysis:

  • Protocol: To 1 mL of a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubation: Store at room temperature for 24 hours, protected from light.

  • Analysis: At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Expected Degradant: Hydrolysis of the methyl ester to the corresponding carboxylic acid (Methyl 5-amino-1H-indazole-7-carboxylic acid).

2. Basic Hydrolysis:

  • Protocol: To 1 mL of a 1 mg/mL solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Store at room temperature for 4 hours, protected from light.

  • Analysis: At various time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Expected Degradant: Rapid hydrolysis of the methyl ester to the carboxylic acid.

3. Oxidative Degradation:

  • Protocol: To 1 mL of a 1 mg/mL solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store at room temperature for 24 hours, protected from light.

  • Analysis: Analyze directly by HPLC at various time points.

  • Expected Degradants: Oxidation of the 5-amino group, potentially leading to N-oxides, nitroso, or nitro derivatives, and colored polymeric products.

4. Thermal Degradation:

  • Protocol (Solution): Place a sealed vial of the 1 mg/mL solution in an oven at 60°C for 48 hours.

  • Protocol (Solid): Place a small amount of the solid compound in a loosely capped vial in an oven at 60°C for 48 hours.

  • Analysis: For the solution, analyze directly. For the solid, dissolve in a suitable solvent before analysis.

  • Expected Degradants: General decomposition, potentially involving decarboxylation or complex rearrangements.

5. Photolytic Degradation:

  • Protocol: Expose a 1 mg/mL solution of the compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze the sample and a dark control at the end of the exposure period.

  • Expected Degradants: Potential rearrangement of the indazole ring to a benzimidazole derivative.

Data Presentation: Summary of Potential Degradation Products
Stress ConditionPotential Degradation PathwayExpected Major Degradant(s)
Acid/Base Hydrolysis Cleavage of the ester bond5-amino-1H-indazole-7-carboxylic acid
Oxidation (H₂O₂) Oxidation of the aromatic amino groupN-oxides, nitroso/nitro derivatives, colored polymers
Photolytic (UV/Vis) Rearrangement of the indazole ringBenzimidazole-type isomers
Thermal General decompositionComplex mixture, potentially including decarboxylated species
Logical Relationships in Stability Assessment

The following diagram illustrates the interconnectedness of the compound's functional groups and their susceptibility to various stress factors.

Stability_Logic cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Amino 5-Amino Group Oxidative_Deg Oxidative Degradation Amino->Oxidative_Deg Thermal_Decomp Thermal Decomposition Amino->Thermal_Decomp Ester 7-Methyl Ester Ester_Hydrolysis Ester Hydrolysis Ester->Ester_Hydrolysis Ester->Thermal_Decomp Indazole Indazole Ring Photorearrangement Photorearrangement Indazole->Photorearrangement Indazole->Thermal_Decomp Oxidation Oxidation Oxidation->Oxidative_Deg Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Ester_Hydrolysis Light Light (UV/Vis) Light->Photorearrangement Heat Heat Heat->Thermal_Decomp

Caption: Key Functional Groups and Their Degradation Pathways.

Conclusion

By understanding the inherent stability characteristics of this compound and employing proactive strategies such as proper storage and, when necessary, forced degradation studies, researchers can ensure the reliability and reproducibility of their experimental data. This guide provides a foundational framework for addressing stability issues. For further assistance, please do not hesitate to contact our technical support team.

References

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate. [Link]

  • Photodegradation of aniline in aqueous suspensions of microalgae. (2007). ResearchGate. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. [Link]

  • Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020). MDPI. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2021). PMC - NIH. [Link]

  • Oxidation potential of different aliphatic and aromatic amines. (2022). ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). MDPI. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (1983). epa nepis. [Link]

  • Study the Photodegradation of Aniline Blue dye in Aqueous Phase by using Different Photocatalysts. (2015). Semantic Scholar. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1991). Zenodo. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). PubMed. [Link]

  • Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexan

Indazole Synthesis Technical Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Indazoles are a cornerstone of modern drug discovery, but controlling the formation of N1 versus N2 isomers can be a significant hurdle.[1][2][3] This resource provides in-depth, mechanism-driven troubleshooting advice in a practical Q&A format to help you navigate these complexities and achieve your desired isomeric outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indazole alkylation is yielding a mixture of N1 and N2 isomers. What are the primary factors controlling this and how can I improve selectivity?

A1: The N1/N2 regioselectivity in indazole alkylation is a classic challenge governed by a delicate interplay of electronic, steric, and reaction conditions. [2][4] The indazole anion is an ambident nucleophile, meaning that the negative charge is delocalized across both nitrogen atoms, leading to competitive alkylation.[3][4] Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products.[1]

Here’s a breakdown of the key factors and how to manipulate them:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused benzene ring. Bulky alkylating agents will preferentially react at the N1 position. Conversely, if the indazole itself has a bulky substituent at the C7 position, this can direct alkylation to the N2 position.

  • Electronic Effects: The electron density at each nitrogen atom is influenced by substituents on the indazole ring.

    • Electron-withdrawing groups (EWGs) at the C3 position, such as esters or nitriles, can enhance N1 selectivity, particularly when using specific base/solvent systems.[1][5] This is often attributed to the formation of a chelated intermediate with the cation of the base.[1][5]

    • Electron-donating groups (EDGs) can increase the nucleophilicity of the ring system but may lead to poorer selectivity without other controlling factors.

  • Base and Counter-ion: The choice of base is critical.

    • Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF often favor N1 alkylation, especially with EWGs at C3.[2][5] This is hypothesized to be due to the formation of a "tight ion pair" where the sodium cation coordinates with both the N2 nitrogen and an oxygen atom of the C3 substituent, effectively blocking the N2 position.[1][2][5]

    • Bases with larger, "softer" cations like cesium carbonate (Cs₂CO₃) or weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO) can lead to different selectivity profiles, sometimes favoring the N2 isomer or resulting in mixtures.[3][6]

  • Solvent: The solvent plays a crucial role in ion-pairing and solvation of the indazole anion.

    • Non-polar aprotic solvents like THF and dioxane promote the formation of tight ion pairs, which can be exploited for N1 selectivity.[1][5] For instance, in one study, switching the solvent to dioxane resulted in a 96% yield for the N1 product.[1]

    • Polar aprotic solvents like DMF and DMSO can solvate the cation more effectively, leading to a "freer" indazolide anion.[5] This often results in a loss of selectivity, yielding mixtures determined by the intrinsic nucleophilicity and sterics of the N1 and N2 positions.[3][5]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N1 isomer.[5] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[5][7] However, this is not a universal rule and depends on the specific substrate and conditions.

Troubleshooting Workflow: Improving N1/N2 Selectivity

This workflow helps you systematically address poor regioselectivity in your indazole alkylation.

G start Problem: N1/N2 Mixture q1 Is N1 or N2 the desired product? start->q1 n1_path Target: N1 Isomer q1->n1_path N1 n2_path Target: N2 Isomer q1->n2_path N2 check_ewg Does substrate have C3-EWG (e.g., -COOR)? n1_path->check_ewg acid_cat Acid-Catalyzed Alkylation: - TfOH or Cu(OTf)2 - Use Alkyl Trichloroacetimidates n2_path->acid_cat mitsunobu Mitsunobu Reaction: (n-pentanol, DIAD, PPh3) n2_path->mitsunobu steric_block Substrate Modification: Introduce bulky group at C7 n2_path->steric_block cond_a Condition A: NaH in THF/Dioxane n1_success High N1 Selectivity Achieved cond_a->n1_success check_ewg->cond_a Yes thermo_control Consider Thermodynamic Control: - Use reversible alkylating agent - Prolonged heating check_ewg->thermo_control No thermo_control->n1_success n2_success High N2 Selectivity Achieved acid_cat->n2_success mitsunobu->n2_success steric_block->n2_success

Caption: Decision workflow for troubleshooting indazole alkylation regioselectivity.

Q2: I specifically need the N2-substituted indazole, but my reactions keep favoring N1. What methods provide high N2 selectivity?

A2: Achieving high N2 selectivity often requires moving away from standard base-mediated alkylations and employing different strategies.

  • Acid-Catalyzed Alkylation with Trichloroacetimidates: A highly effective modern method involves the use of alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by a Lewis or Brønsted acid catalyst like copper(II) triflate (Cu(OTf)₂) or trifluoromethanesulfonic acid (TfOH).[8] This reaction proceeds with excellent N2 selectivity for a wide range of primary, secondary, and tertiary alkyl groups, with no N1 isomer observed in many cases.[8][9] Quantum mechanical studies suggest the high selectivity arises from a lower transition state energy for the N2 attack, which can be further stabilized by non-covalent interactions between substituents on the indazole and the protonated imidate.[9]

  • Mitsunobu Reaction: The Mitsunobu reaction can show a strong preference for the N2 position. For example, reacting an indazole with an alcohol (like n-pentanol) in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) can yield the N2 isomer as the major product.[5]

  • Directed Synthesis: In some cases, synthesis of the indazole ring can be designed to install the N2 substituent from the start. This can be achieved through palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines or copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide.[6]

Q3: My indazole has an electron-withdrawing group at C3, and I'm still getting poor N1 selectivity with NaH in THF. What's going wrong?

A3: While the NaH/THF system is a robust starting point for N1 selectivity with C3-EWG substrates, several factors can undermine its effectiveness.[2][5]

  • Purity of Reagents and Atmosphere: Sodium hydride is extremely sensitive to moisture. Ensure your THF is anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Any protic impurities can neutralize the base and affect the ion-pairing equilibrium.

  • Temperature Control: While elevated temperatures can sometimes improve conversion, they can also diminish selectivity.[5] It is often best to start the reaction at room temperature or even 0 °C, allowing the deprotonation to complete before slowly warming if necessary. Running the reaction at 50 °C has been shown to improve yields while maintaining excellent regiocontrol in some cases.[5]

  • Nature of the EWG: The ability to chelate the cation is key. An ester (-COOR) or amide (-CONR₂) at C3 is very effective at this. A cyano group (-CN), however, cannot form the same bidentate chelate, and selectivity may be driven more by the intrinsic nucleophilicity of N1.[1]

  • Counter-ion Disruption: If your reaction mixture contains additives that can chelate the sodium cation (e.g., crown ethers), it will disrupt the tight ion pair responsible for N1 selectivity, leading to a mixture of isomers.[5]

Experimental Protocol: Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate

This protocol is adapted from methodologies proven to yield high N1 selectivity.[5]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add methyl 1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Electrophile Addition: Add the alkyl bromide (e.g., n-pentyl bromide, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the N1-alkylated product.

Data Summary: Influence of Conditions on Regioselectivity

The choice of base and solvent has a profound impact on the N1:N2 ratio. The table below summarizes typical outcomes for an indazole with a C3-ester substituent.

BaseSolventTypical Major IsomerMechanistic RationaleReference
NaHTHFN1 (>99:1)Tight ion-pair formation; Na⁺ chelation blocks N2.[5]
Cs₂CO₃THFN1/N2 Mixture Weaker ion-pairing, more "free" anion.[5]
K₂CO₃DMFN1/N2 Mixture (e.g., 58:42)Polar solvent solvates cation, minimal selectivity.[3]
TfOHDioxaneN2 (>99:1)Acid-catalyzed mechanism via activated electrophile.[8][9]
Q4: How can I reliably distinguish between the N1 and N2 isomers I've synthesized?

A4: Unambiguous characterization is crucial. While TLC and melting point can give initial indications, spectroscopic methods are definitive.

  • NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

    • For N1-isomers: Look for a correlation between the protons of the N-alkyl group (specifically the CH₂ group attached to the nitrogen) and the C7a carbon of the indazole ring.[5]

    • For N2-isomers: This C7a correlation will be absent. Instead, you will see a correlation between the N-alkyl protons and the C3 carbon.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • For N1-isomers: Irradiation of the N-alkyl protons may show an NOE to the H7 proton on the benzene ring.

    • For N2-isomers: An NOE is more likely to be observed between the N-alkyl protons and the H3 proton.

  • X-ray Crystallography: If you can grow a suitable crystal, this provides absolute structural proof.

Mechanistic Diagram: Chelation Control for N1 Selectivity

The following diagram illustrates the proposed mechanism for high N1 selectivity when using NaH in THF with a C3-ester substituted indazole.

G cluster_0 Chelation-Controlled N1 Alkylation Indazole Indazole with C3-Ester Anion Indazolide Anion Indazole->Anion + NaH - H2 Chelate Chelated Sodium Complex (Tight Ion Pair) Anion->Chelate Coordination TransitionState SN2 Transition State (Attack from N1) Chelate->TransitionState + R-X note1 N2 position is sterically and electronically blocked by the chelated Na+ ion. AlkylHalide R-X AlkylHalide->TransitionState Product N1-Alkylated Product TransitionState->Product

Caption: Proposed chelation mechanism for selective N1-alkylation.

By understanding these fundamental principles and applying the systematic troubleshooting approaches outlined here, you can gain precise control over the regiochemical outcome of your indazole syntheses, accelerating your research and development efforts.

References
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.).
  • Synthesis of 2H-Indazoles. (n.d.). Organic Chemistry Portal.
  • Alkylating reagent effects on N-1/N-2 regioselectivity. (2021).
  • Development of a selective and scalable N1-indazole alkylation. (2024).
  • Effect of base, solvent, and temperature. (n.d.).
  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. (2025).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Navigating Solubility Challenges of Indazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Solubility Conundrum

Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds for a multitude of therapeutic targets, including kinase and microtubule polymerization inhibitors.[1][2][3] However, the very features that make the indazole ring a potent pharmacophore—its rigid, aromatic, and often lipophilic nature—frequently lead to poor aqueous solubility. This presents a significant hurdle for researchers, as compound precipitation can lead to inaccurate assay results, underestimated potency, and unreliable structure-activity relationships (SAR).[4][5]

This guide provides a comprehensive, experience-driven framework for troubleshooting and overcoming the solubility challenges associated with indazole-based compounds. We will move beyond simple procedural lists to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My indazole compound precipitated immediately upon dilution into my aqueous assay buffer. What happened and what is my first step?

This is a classic and highly common problem known as "solvent shock" or "crashing out."[6][7] Your compound is likely highly soluble in the 100% Dimethyl Sulfoxide (DMSO) stock solution but becomes supersaturated and rapidly precipitates when diluted into the aqueous buffer where its solubility is much lower.

Your First Step: Optimize the Dilution Process.

Instead of a single, large dilution, employ a stepwise approach. This method gradually acclimates the compound to the aqueous environment, preventing the abrupt polarity change that causes precipitation.[1]

  • Initial Check: Ensure your final DMSO concentration is as low as possible, ideally ≤ 0.5% for cell-based assays and ≤ 2% for biochemical assays, to minimize solvent-induced artifacts and cytotoxicity.[1][7]

  • Action: Perform serial dilutions. For instance, dilute a 10 mM stock in 100% DMSO to 1 mM in DMSO first, then perform the final dilution into your aqueous buffer.[1] Vigorous vortexing or mixing during the addition of the compound stock to the buffer is also crucial.

Q2: I've optimized my dilution protocol, but I still see precipitation over the course of my experiment, especially in my cell-based assay incubator. What's going on?

This delayed precipitation suggests that while you may have achieved initial (kinetic) solubility, the solution is not stable under the assay conditions. Several factors could be at play:

  • Temperature Effects: Compounds can be less soluble at 37°C than at room temperature. The increased thermal energy can sometimes overcome the forces keeping the compound in a metastable soluble state.[6][8]

  • Interactions with Media Components: Complex cell culture media contain salts, proteins, and other components that can interact with your compound, leading to the formation of insoluble complexes.[6][8] Serum proteins are a common culprit.

  • pH Instability: Cellular metabolism can produce acidic byproducts, gradually lowering the pH of the culture medium.[6] If your compound's solubility is pH-sensitive, this change can trigger precipitation.

Troubleshooting Steps:

  • Assess Thermodynamic Solubility: Determine the compound's true equilibrium solubility in the final assay buffer to understand its concentration limits.

  • Reduce Final Concentration: The most straightforward solution is often to lower the final concentration of the compound to below its solubility limit.[8]

  • Evaluate Serum Interactions: If using a serum-containing medium, test for precipitation in an equivalent serum-free medium. If the issue resolves, consider reducing the serum percentage if your cells can tolerate it.[8]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

Understanding this distinction is critical for interpreting your results.

  • Kinetic Solubility: This measures the concentration of a compound that stays in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. It reflects a metastable state and is highly relevant for most in vitro assays where compounds are in solution for a limited time (e.g., hours).[1][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid, crystalline form of the compound in a solvent. It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (24-48 hours).[1][4]

For most screening assays, kinetic solubility is the more practical measure .[4][9] However, if you observe precipitation over time, your assay concentration is likely exceeding the thermodynamic solubility limit.

Solubility TypeMeasurement PrincipleRelevance
Kinetic Rapid dilution from DMSO stock; short incubation (1-18h) followed by measurement of dissolved compound.[4]High-throughput screening (HTS), most biochemical and cell-based assays.[9] Mimics the experimental workflow.
Thermodynamic Equilibration of excess solid compound in buffer over 24-48h.[1]Formulation development, understanding long-term stability, troubleshooting delayed precipitation.[4]
Q4: DMSO isn't working well enough. What other formulation strategies can I employ to increase my compound's solubility?

When DMSO alone is insufficient, several formulation excipients can be used. The goal is to create a more favorable micro-environment for the compound in the aqueous solution.

  • Co-solvents: Using a mixture of solvents can be more effective than a single one.[7] Water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol, or ethanol can be mixed with your buffer.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs. The hydrophobic interior of the cyclodextrin molecule encapsulates the lipophilic indazole compound, while the hydrophilic exterior improves its solubility in water.[10]

  • Surfactants: Surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound. This is highly effective for biochemical assays but should be used with extreme caution in cell-based assays, as surfactants can disrupt cell membranes.[11]

Q5: My indazole has a basic nitrogen. Can I use pH modification to my advantage?

Absolutely. If your indazole derivative has an ionizable functional group (like a basic amine or an acidic moiety), its solubility will be pH-dependent.[7][12]

  • Basic Compounds (e.g., containing an amine): These compounds become protonated and more soluble at a lower pH (more acidic conditions).

  • Acidic Compounds (e.g., containing a carboxylic acid): These compounds become deprotonated and more soluble at a higher pH (more basic conditions).

By adjusting the pH of your assay buffer away from the compound's pKa, you can often dramatically increase its solubility.[13] However, you must ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability). For many biological assays, the pH must be maintained near a physiological 7.4.

Q6: Could converting my compound to a salt form be a long-term solution?

Yes, this is a very powerful and widely used strategy in drug development.[14][15] Forming a salt of an ionizable indazole can significantly disrupt the crystal lattice energy of the solid material, leading to a dramatic increase in aqueous solubility and dissolution rate.[2][16][17] For example, converting a basic indazole into a hydrochloride or mesylate salt can improve solubility by orders of magnitude.[2][18] While this may require re-synthesis, it is often the most robust solution for compounds intended for further development.

Experimental Protocols & Workflows

Troubleshooting Workflow for Compound Precipitation

This decision tree guides the user through a logical process to diagnose and solve solubility issues.

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Reduce DMSO to lowest effective level check_dmso->reduce_dmso No stepwise Employ Stepwise Dilution Protocol 3 check_dmso->stepwise Yes reduce_dmso->stepwise check_conc Is precipitation still observed? stepwise->check_conc lower_conc Lower final compound concentration check_conc->lower_conc Yes success Solubility Issue Resolved check_conc->success No check_time Does precipitation occur over time? lower_conc->check_time formulation Use Formulation Strategies (Co-solvents, Cyclodextrins) Protocol 4 check_time->formulation No thermo Determine Thermodynamic Solubility (Protocol 2) & work below this limit check_time->thermo Yes formulation->success thermo->success

Caption: A troubleshooting decision tree for addressing compound precipitation.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a standardized, high-concentration stock solution for serial dilution.

Materials:

  • Indazole-based compound (solid powder)

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials[19]

  • Vortex mixer and sonicator bath

Methodology:

  • Calculate the mass of the compound required to make a 10 mM solution in a specific volume (e.g., for 1 mL of a 450 g/mol compound, you need 4.5 mg).

  • Aseptically weigh the compound powder and transfer it to a sterile vial.[8]

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex at high speed for 30-60 seconds to facilitate dissolution.[19]

  • Place the vial in a sonicator bath for 5-10 minutes to break up any remaining solid aggregates.[19]

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[20]

Protocol 2: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of the compound in the final assay buffer.

Materials:

  • Solid indazole-based compound

  • Final assay buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC-UV system for quantification

Methodology:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. This ensures the solution will be saturated.[1]

  • Add a known volume of the assay buffer (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.[1][4]

  • After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant appropriately and determine the compound concentration using a pre-calibrated HPLC-UV method. The measured concentration is the thermodynamic solubility.[1]

Protocol 3: Stepwise Dilution Workflow

This workflow visualizes the recommended process to avoid solvent shock.

G stock 1. Start with 10 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution (e.g., 1 mM) in 100% DMSO stock->intermediate final_dilution 4. Add Intermediate Stock to Buffer with Vortexing intermediate->final_dilution final_prep 3. Prepare Final Aqueous Buffer Volume final_prep->final_dilution working_solution 5. Achieve Final Working Solution (e.g., 10 µM in 0.1% DMSO) final_dilution->working_solution

Caption: A workflow illustrating the stepwise dilution process.

Protocol 4: Formulation with a Co-solvent (PEG400)

Objective: To prepare a stable working solution using a co-solvent system for a compound with very low aqueous solubility.

Materials:

  • 10 mM compound stock in 100% DMSO

  • Polyethylene Glycol 400 (PEG400)

  • Final assay buffer

  • Sterile tubes and vortex mixer

Methodology:

  • Prepare an intermediate co-solvent mixture. A common starting point is a 1:1 mixture of the co-solvent and the assay buffer (e.g., 50% PEG400 in PBS).[1]

  • Perform an intermediate dilution of your DMSO stock into the co-solvent mixture. For example, add 10 µL of a 10 mM DMSO stock to 990 µL of the 50% PEG400/buffer mixture. This yields a 100 µM solution in a vehicle of 1% DMSO, ~50% PEG400, and ~49% buffer.

  • Perform the final dilution by adding this intermediate solution to the final assay buffer. For instance, adding 10 µL of the 100 µM intermediate solution to 90 µL of the final assay buffer will result in a 10 µM working solution.

  • Crucially, always run a parallel vehicle control containing the same final concentration of all solvents (e.g., 0.1% DMSO, 5% PEG400) to account for any effects of the formulation on the biological assay.

References

  • Google Patents. WO2001053268A2 - Indazole compounds, pharmaceutical compositions, and their use for mediating or inhibiting cell proliferation.
  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • PubMed. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]

  • Di, L. & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. Available from: [Link]

  • Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Wiley. Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available from: [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]

  • ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. Effect of various solvents on the synthesis of 1H- indazole. Available from: [Link]

  • ResearchGate. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. Available from: [Link]

  • ResearchGate. Salt formation improved the properties of a candidate drug during early formulation development. Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • British Journal of Clinical Pharmacology. Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available from: [Link]

  • PubMed. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]

  • UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available from: [Link]

  • MDPI. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics. Available from: [Link]

  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel). Available from: [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility. Available from: [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. Available from: [Link]

  • Google Patents. US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility.
  • The Journal of Medicine and Life. The Importance of Solubility for New Drug Molecules. Available from: [Link]

Sources

Technical Support Center: Synthesis of Amino-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of amino-substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Issue 1: Poor Regioselectivity in N-Alkylation of Amino-Indazoles

Question: I am attempting to N-alkylate my amino-substituted indazole, but I am consistently obtaining a mixture of N-1 and N-2 isomers that are difficult to separate. How can I improve the regioselectivity of this reaction?

Answer: Achieving regioselectivity in the N-alkylation of indazoles is a common and significant challenge. The outcome of the reaction is a delicate interplay of electronic and steric factors of the indazole core, the nature of the alkylating agent, and the reaction conditions employed.[1][2][3][4][5][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5][7] However, kinetic and thermodynamic control can be manipulated to favor one isomer over the other.

Causality and Strategic Solutions:

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the approach of the alkylating agent to the N-1 position, thereby favoring N-2 alkylation. Conversely, bulky alkylating agents may preferentially react at the less hindered N-1 position.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, indazoles with nitro or ester groups at the C-7 position have shown excellent N-2 regioselectivity.[1][3][5][6]

  • Choice of Base and Solvent: This is often the most critical factor. The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) generally favors the formation of the thermodynamic N-1 product.[1][2][4][5][6] This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs alkylation to the N-1 position.[7] In contrast, using a polar aprotic solvent like dimethylformamide (DMF) with a base like cesium carbonate (Cs2CO3) can lead to solvent-separated ion pairs, resulting in diminished regioselectivity.[1][5]

  • Mitsunobu Conditions: The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[3][5]

Troubleshooting Workflow for N-Alkylation Regioselectivity

start Low N-1/N-2 Regioselectivity condition_check Analyze Reaction Conditions: Base, Solvent, Temperature start->condition_check steric_check Evaluate Steric Hindrance: Substituents on Indazole & Alkylating Agent start->steric_check electronic_check Consider Electronic Effects: Electron-donating vs. Electron-withdrawing groups start->electronic_check na_thf Strategy 1: Favor N-1 (Thermodynamic) Use NaH in THF condition_check->na_thf For N-1 selectivity cs_dmf Strategy 2: Mixed Isomers or Favor N-2 Use Cs2CO3 in DMF condition_check->cs_dmf If N-1 selectivity is not critical mitsunobu Strategy 3: Favor N-2 (Kinetic) Employ Mitsunobu Conditions condition_check->mitsunobu For N-2 selectivity steric_check->na_thf electronic_check->mitsunobu purification Separation of Isomers: Column Chromatography or Recrystallization na_thf->purification cs_dmf->purification mitsunobu->purification

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Comparative Data on N-Alkylation Conditions

Indazole SubstrateAlkylating AgentBase/SolventN-1:N-2 RatioYield (%)Reference
3-CO2Me-Indazolen-Pentyl bromideNaH / THF>99:189[7]
3-CO2Me-Indazolen-Pentyl bromideCs2CO3 / DMF1:1.285[5]
3-CO2Me-Indazolen-PentanolPPh3, DBAD / THF1:2.978 (total)[7]
7-NO2-Indazolen-Pentyl bromideNaH / THF4:9690 (total)[1][3][5][6]

Experimental Protocol: Regioselective N-1 Alkylation of a 3-Substituted Indazole

  • To an oven-dried flask under an inert atmosphere (N2 or Ar), add the 3-substituted indazole (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated indazole.

Issue 2: Formation of Indazolone Byproducts

Question: During my synthesis of an amino-indazole from a 2-nitrobenzylamine precursor, I am observing a significant amount of an indazolone byproduct. What is causing this and how can I prevent it?

Answer: The formation of indazolones is a known side reaction, particularly when starting from precursors containing a nitro group ortho to a benzylic amine or a related functional group.[8][9][10] This typically occurs under reductive or certain photochemical conditions where the nitro group is partially reduced to a nitroso intermediate, which can then undergo an alternative cyclization pathway.

Mechanistic Insight:

The intended reaction involves the reduction of the nitro group to an amino group, followed by cyclization to form the indazole. However, partial reduction to the nitroso or hydroxylamine stage can lead to the formation of indazolones.[11]

Preventative Measures:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Stronger reducing agents that efficiently convert the nitro group directly to the amine are preferred.

  • Reaction Conditions: Careful control of reaction temperature and time is necessary. Prolonged reaction times or elevated temperatures can sometimes promote side reactions.

  • Photochemical Reactions: If using a photochemical route, the wavelength and intensity of the light, as well as the presence of photosensitizers, can influence the product distribution.[8][9]

Issue 3: Side Reactions in Palladium-Catalyzed Amination (Buchwald-Hartwig)

Question: I am using a Buchwald-Hartwig amination to introduce an amino group onto my indazole precursor, but I am getting low yields and several byproducts, such as hydrodehalogenation and homocoupling products. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to various parameters.[12][13][14][15][16] Side reactions like hydrodehalogenation (replacement of the halide with hydrogen) and homocoupling of the aryl halide are common pitfalls.[12]

Optimization Strategy:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is paramount.[12][14] Modern, bulky electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often more effective, especially for less reactive aryl chlorides.[12] The appropriate ligand depends on the nature of the amine.[12][16]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[12] For base-sensitive substrates, weaker bases like Cs2CO3 or K3PO4 may be necessary, often requiring higher temperatures.[12]

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are common choices.[12][14]

  • Temperature: The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system.

Troubleshooting Buchwald-Hartwig Amination

start Low Yield/Byproducts in Buchwald-Hartwig Amination catalyst_check Catalyst System: Is the Pd precatalyst active? Is the ligand appropriate for the amine? start->catalyst_check base_check Base: Is the base strong enough? Is it compatible with functional groups? start->base_check conditions_check Reaction Conditions: Is the solvent anhydrous and degassed? Is the temperature optimized? start->conditions_check optimize_ligand Solution: Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) catalyst_check->optimize_ligand optimize_base Solution: Use strong, non-nucleophilic bases (e.g., NaOtBu) or weaker bases for sensitive substrates (e.g., K3PO4) base_check->optimize_base optimize_conditions Solution: Use anhydrous, degassed solvents. Titrate temperature. conditions_check->optimize_conditions success Improved Yield and Purity optimize_ligand->success optimize_base->success optimize_conditions->success

Caption: A logical guide to troubleshooting Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the amino-indazole core?

A1: Several methods are widely used, including the cyclization of o-nitrobenzylamines, palladium-catalyzed intramolecular amination of 2-halobenzophenone tosylhydrazones, and the reaction of ortho-fluorobenzonitriles with hydrazine.[17][18][19][20][21][22]

Q2: I have a mixture of N-1 and N-2 alkylated indazole isomers. What is the best way to separate them?

A2: Separation of these isomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method.[23] In some cases, recrystallization from a suitable solvent system can be effective.

Q3: Can I directly introduce an amino group onto the indazole ring via electrophilic nitration followed by reduction?

A3: Yes, this is a viable strategy. However, the nitration of indazole can lead to a mixture of regioisomers, and the position of nitration is highly dependent on the reaction conditions and the substituents already present on the indazole ring. Subsequent reduction of the nitro group to an amine is a standard transformation.

Q4: Are there any metal-free methods for the synthesis of amino-indazoles?

A4: Yes, there are several metal-free approaches. For example, the synthesis of 1H-indazoles from o-aminobenzoximes can be achieved under mild, metal-free conditions.[17] Additionally, the Davis-Beirut reaction for the synthesis of 2H-indazoles from 2-nitrobenzylamines is also metal-free.[17][18]

References

  • Alam, J. F., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 127. [Link]

  • Huisgen, R., & Seidel, M. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

  • Terholsen, H., et al. (2023). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]

  • Alam, J. F., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft. [Link]

  • Wang, C., et al. (2022). Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides. Chemical Communications, 58(84), 11821-11824. [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1238-1268. [Link]

  • Alam, J. F., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Organic Chemistry Portal. [Link]

  • Alam, J. F., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Alam, J. F., & Keating, M. J. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules, 27(16), 5193. [Link]

  • Alam, J. F., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • Request PDF. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • ResearchGate. (n.d.). Straightforward synthesis of indazolones (1 and 2). Reaction conditions. ResearchGate. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. [Link]

  • Google Patents. (2018). KR20180137498A - Synthesis of indazole.
  • Semantic Scholar. (n.d.). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Semantic Scholar. [Link]

  • Woon, E. C. Y. (2020). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Molecules, 26(1), 123. [Link]

  • Odell, L. R., et al. (2021). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

  • Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. [Link]

  • Norman, M. H., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(21), 9471-9486. [Link]

  • Inamoto, K. (2008). Novel Access to Indazoles Based on Palladium-Catalyzed Amination Chemistry. Yakugaku Zasshi, 128(7), 997-1005. [Link]

  • ResearchGate. (n.d.). Synthesis of 2H‐indazole derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals navigating the challenges of synthesizing Methyl 5-amino-1H-indazole-7-carboxylate, a key building block for various pharmaceutically active compounds, including PARP inhibitors like Niraparib.[1][2] The transition from bench-scale synthesis to pilot or manufacturing scale introduces complexities that require a deep understanding of the reaction mechanism, critical process parameters, and potential pitfalls. This document provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and field-proven experience.

Section 1: Overview of a Scalable Synthetic Pathway

A robust and scalable synthesis of the target molecule often begins with readily available, substituted benzoic acids. The following workflow outlines a common and logical synthetic approach. The key challenges in this process often revolve around managing the reduction of the nitro group, controlling the diazotization and subsequent intramolecular cyclization, and ensuring regiochemical purity of the final indazole product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Indazole Ring Formation cluster_3 Step 4: Amination A Methyl 2-methyl-5-aminobenzoate B Methyl 2-methyl-5-amino-3-nitrobenzoate A->B HNO₃ / H₂SO₄ C Methyl 5-bromo-2-methyl-3-nitrobenzoate B->C 1. NaNO₂ / HBr 2. CuBr D Methyl 5-bromo-1H-indazole-7-carboxylate C->D 1. (CH₃)₂NCH(OCH₃)₂ 2. Hydrazine (N₂H₄) E This compound D->E Buchwald-Hartwig Amination (e.g., Benzophenone imine, Pd catalyst)

Caption: A representative synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up this synthesis? A1: The primary safety concerns involve two key areas:

  • Thermal Hazards: The diazotization step (conversion of an amino group to a diazonium salt) is highly exothermic and can lead to runaway reactions if not properly controlled. Furthermore, diazonium salts can be explosive when isolated or allowed to dry. The nitrogen-nitrogen bond within the indazole ring itself also represents stored energy, and thermal stability studies (e.g., DSC, ARC) are crucial before large-scale synthesis to understand decomposition temperatures and energy release.[3]

  • Reagent Handling: The use of hydrazine is a significant concern due to its high toxicity and potential carcinogenicity. Operations should be conducted in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE). Many modern processes seek to avoid hydrazine where possible.[4]

Q2: How can I control the N1 vs. N2 regioselectivity during functionalization or cyclization? A2: Regioselectivity in indazole synthesis is a classic challenge. The indazole anion has two nucleophilic nitrogen atoms, leading to mixtures of N1 and N2 substituted products.[3] Control can be achieved through several strategies:

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product, while N2-isomers can be the kinetic product. Running the reaction at higher temperatures for longer durations can sometimes favor the N1 isomer.[5]

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the approach of reagents to the N1 position, thereby favoring N2 substitution. Conversely, a directing group at C7 could favor N1.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the N1:N2 ratio. For instance, in alkylations, polar aprotic solvents like DMF often favor N1 substitution.[3]

Q3: Which analytical methods are essential for in-process controls (IPCs)? A3: For effective process monitoring and optimization, the following IPCs are recommended:

  • High-Performance Liquid Chromatography (HPLC): Essential for monitoring the consumption of starting materials and the formation of intermediates and the final product. It is also the primary tool for quantifying impurities, including regioisomers.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for a quick check of reaction progress, especially during initial development. A co-spot of starting material and product is highly recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of intermediates and the final product. ¹H NMR can often be used to determine the N1:N2 ratio of isomeric mixtures.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the mass of the product and any impurities, which aids in troubleshooting side reactions.

Section 3: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis in a practical question-and-answer format.

Category: Reaction Failures & Low Yields

Q: My indazole ring-forming cyclization step is giving a very low yield. What are the likely causes? A: Low yields in this critical step often point to one of three issues:

  • Incomplete Precursor Formation: The preceding step, often the formation of a hydrazone or a related intermediate, may be incomplete. Use HPLC or NMR to confirm the purity and identity of your starting material for the cyclization step.

  • Suboptimal Reaction Conditions: The cyclization can be sensitive to temperature, concentration, and the choice of acid or base catalyst.

    • Temperature: If the temperature is too low, the reaction rate may be impractically slow. If too high, decomposition and side reactions can dominate. Perform small-scale optimization experiments to find the optimal temperature range.

    • Catalyst/Solvent: Some cyclization methods require a specific acid (e.g., acetic acid, p-TsOH) or base. Ensure the correct reagent is being used at the proper stoichiometry. The solvent choice is also critical; for example, some reactions proceed well in high-boiling point aprotic solvents like DMSO or DMF.[4]

  • Side Reactions: The intermediate may be susceptible to degradation or alternative reaction pathways. For example, in syntheses involving hydrazones, dimer formation can be a competing reaction.[4]

Q: I'm observing a significant amount of dark, insoluble tar in my cyclization reaction. How can I mitigate this? A: Tar formation is a common sign of decomposition, often due to excessive heat or localized "hot spots" in the reactor.

  • Improve Heat Transfer: On a larger scale, heat transfer is less efficient. Ensure vigorous and effective stirring to maintain a homogenous temperature throughout the reaction vessel. For highly exothermic steps, consider using a jacketed reactor with controlled cooling.

  • Controlled Reagent Addition: Add critical reagents (like acids or hydrazine) slowly and sub-surface if possible. This prevents localized high concentrations and helps dissipate the heat of reaction more effectively.

  • Degas Solvents: In some cases, oxidative side reactions can contribute to decomposition. Using solvents that have been degassed (e.g., by sparging with nitrogen or argon) can be beneficial.

Category: Purity and Isolation Challenges

Q: My final product is contaminated with the undesired N2-regioisomer, and it's difficult to separate. What are my options? A: This is a very common issue. While chromatographic separation is an option at the lab scale, it is often not economically viable for large quantities.[6] Consider these alternatives:

  • Recrystallization: This should be your first approach. Systematically screen a variety of solvents (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and their mixtures with anti-solvents like heptane or water). The two isomers may have significantly different solubilities, allowing for selective crystallization of the desired product.

  • Salt Formation: The basicity of the two indazole nitrogens can differ. By reacting the isomeric mixture with a carefully selected acid (e.g., HCl, H₂SO₄, or an organic acid like p-toluenesulfonic acid), you may find that one isomer's salt precipitates preferentially. The salt can then be isolated and neutralized in a subsequent step to recover the pure, free-based product.

  • Re-investigate the Reaction: The most scalable solution is to prevent the formation of the impurity in the first place. Revisit the cyclization or alkylation conditions (see FAQ Q2) to improve the regioselectivity of the reaction itself.

Q: The final product has a persistent color (e.g., yellow, brown) that I cannot remove by simple crystallization. A: Color often arises from minor, highly conjugated impurities.

  • Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), heat gently with stirring for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. This is very effective at adsorbing colored impurities. Be aware that this can sometimes lead to a loss of product due to adsorption.

  • Oxidative/Reductive Washes: If the impurity is due to trace residual starting materials or side-products, a specific aqueous wash during workup might help. For example, a dilute sodium bisulfite wash can remove certain oxidative impurities.

Troubleshooting cluster_yield Low Yield cluster_purity Impurity Issues Start Problem Encountered Yield_Check Check Purity of Starting Material (SM) Start->Yield_Check Purity_Type Identify Impurity (Regioisomer, SM, etc.) Start->Purity_Type Yield_Impure Re-purify SM Yield_Check->Yield_Impure Impure Yield_Pure Optimize Conditions (Temp, Conc.) Yield_Check->Yield_Pure Pure Yield_SideReaction Identify Byproducts (LC-MS) Yield_Pure->Yield_SideReaction Purity_Isomer Attempt Recrystallization or Salt Formation Purity_Type->Purity_Isomer Isomer Purity_Other Modify Workup (e.g., pH wash, Charcoal) Purity_Type->Purity_Other Other Purity_Isomer_Fail Re-optimize Reaction for Selectivity Purity_Isomer->Purity_Isomer_Fail If fails

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Experimental Protocols

The following protocols are provided as a representative example and should be optimized for your specific laboratory and scale conditions.

Protocol 1: Synthesis of Methyl 5-bromo-1H-indazole-7-carboxylate
  • Charge Reactor: To a dry reactor equipped with a mechanical stirrer, thermometer, and condenser, add Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq).

  • Add Reagents: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and toluene (5 vol).

  • Heat: Heat the mixture to 100-110 °C and stir for 4-6 hours, monitoring for the consumption of the starting material by HPLC.

  • Cool & Concentrate: Cool the reaction to 50 °C and concentrate under reduced pressure to remove toluene and excess DMF-DMA.

  • Cyclization: To the crude intermediate, add acetic acid (5 vol) followed by hydrazine monohydrate (1.2 eq) added dropwise while maintaining the temperature below 60 °C.

  • Heat: Heat the reaction to 80-90 °C for 2-4 hours until cyclization is complete (monitor by HPLC).

  • Isolation: Cool the reaction mixture to room temperature. Add water (10 vol) to precipitate the product.

  • Filter & Dry: Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold isopropanol. Dry the solid under vacuum at 50 °C to yield the title compound.

Protocol 2: Purification by Recrystallization
  • Charge Vessel: In a clean vessel, charge the crude this compound.

  • Add Solvent: Add a suitable solvent (e.g., ethyl acetate or isopropanol, approx. 10-15 volumes) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble matter is present, perform a hot filtration through a pre-heated filter funnel.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (If needed): If no crystals form, scratch the inside of the vessel with a glass rod or add a seed crystal of the pure product.

  • Chill: Once crystallization is established, cool the mixture further in an ice bath for 1-2 hours to maximize product recovery.

  • Filter & Dry: Filter the crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: Data Tables

Table 1: Critical Reaction Parameters (Illustrative)
StepKey ReagentsStoichiometry (eq)SolventTemperature (°C)Typical Yield
Enamine FormationMethyl 5-bromo-2-methyl-3-nitrobenzoate, DMF-DMA1.0, 1.5Toluene100-110>95% (crude)
Indazole CyclizationHydrazine Monohydrate1.2Acetic Acid80-9075-85%
AminationBenzophenone Imine, Pd₂(dba)₃, BINAP1.3, 0.02, 0.04Toluene100-11080-90%

References

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link][4]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link][7]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link][3][5]

  • Chen, G., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. Available at: [Link][8]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Available at: [6]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Available at: [1]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Available at: [Link][2]

  • Molinaro, C., et al. (2020). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Available at: [Link][9]

Sources

Overcoming poor yield in the derivatization of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the derivatization of Methyl 5-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common hurdles, particularly that of poor reaction yield.

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its unique electronic structure, featuring three potential sites for derivatization (the 5-amino group, and the N1 and N2 positions of the pyrazole ring), presents a significant regioselectivity challenge that is often the root cause of low yields and complex purification.[2]

This center is structured to provide rapid answers through FAQs and in-depth solutions via our detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My acylation/sulfonylation reaction is giving me a complex mixture of products and a very low yield of the desired 5-N-substituted product. What is the most likely cause?

A: The most common cause is a lack of regioselectivity. Your electrophile (e.g., acyl chloride, sulfonyl chloride) is likely reacting at the N1 or N2 positions of the indazole ring in addition to, or instead of, the 5-amino group. The relative nucleophilicity of these three sites is highly sensitive to reaction conditions, particularly the base and solvent used.[2]

Q2: Why is my starting material, this compound, poorly soluble in my reaction solvent?

A: This is a common issue. The molecule possesses both a hydrogen-bond donating amino group and a hydrogen-bond accepting indazole system, leading to high crystal lattice energy. For non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), solubility can be limited. Consider more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve solubility, but be aware that this can also affect the reaction's regioselectivity.[3]

Q3: I'm seeing a new major peak in my LC-MS that has the correct mass, but it's not my desired product. What could it be?

A: You have likely formed a regioisomer. Indazoles exist in two stable tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically favored.[4] However, deprotonation can lead to an anion that reacts at either N1 or N2. The substituent at the C7 position (the methyl ester in this case) can electronically influence the N1/N2 ratio, with electron-withdrawing groups at C7 often favoring N2 substitution.[2] You are likely observing the N1- or N2-acylated/sulfonylated product.

Q4: Can I selectively derivatize the N1 position while leaving the 5-amino group untouched?

A: Yes, this is achievable and often a competing side reaction. Using a strong, non-nucleophilic hydride base like Sodium Hydride (NaH) in an aprotic solvent like THF is known to selectively deprotonate the indazole NH, favoring subsequent N1 alkylation or acylation.[2] To avoid this, a different base strategy is required for targeting the 5-amino group.

In-Depth Troubleshooting Guide

Problem 1: Low to No Product Formation (Targeting the 5-Amino Group)

DIAGNOSIS

This issue typically stems from one of three areas: poor reactivity of the starting materials, incorrect reaction conditions deactivating the nucleophile, or steric hindrance. The 5-amino group on the indazole ring is less nucleophilic than a simple aniline due to the electron-withdrawing nature of the fused heterocyclic ring system.

SUGGESTED SOLUTIONS

  • Choice of Base is Critical: The base must be strong enough to deprotonate the amine (or facilitate the reaction) but not so strong that it preferentially deprotonates the indazole N-H, leading to undesired side reactions.

    • Insight: Strong, hard bases like NaH or KH will almost certainly deprotonate the indazole N-H, leading to N1/N2 side products.[2] Instead, use a non-nucleophilic organic amine base.

    • Action: Switch to a hindered organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). These are typically not strong enough to deprotonate the indazole ring but will act as an acid scavenger, promoting the reaction at the 5-amino position.[5]

  • Solvent Optimization: The solvent must first dissolve the starting material and then be appropriate for the chosen reaction conditions.

    • Insight: While DMF or DMSO are excellent for solubility, they can sometimes participate in or hinder reactions. Aprotic solvents are generally preferred for acylations and sulfonylations.

    • Action: If solubility allows, use DCM or THF. If not, DMF is a good choice, but ensure it is anhydrous.

  • Amide Coupling Reagents (for Amide Bonds): For difficult amide bond formations, pre-activating the carboxylic acid is more effective than relying on acyl halides.[6][7]

    • Insight: Coupling reagents like HATU, HBTU, or EDC form a highly reactive activated ester in situ, which is then readily attacked by the weakly nucleophilic 5-amino group.[7]

    • Action: Employ a standard coupling protocol. Use 1.1 equivalents of the carboxylic acid, 1.1 equivalents of HATU, and 2-3 equivalents of DIPEA in DMF. Add the aminoindazole last and stir at room temperature.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_sm Verify Starting Material Purity (LC-MS/NMR) start->check_sm impure_sm Result: Impure SM check_sm->impure_sm No pure_sm Result: Pure SM check_sm->pure_sm Yes check_cond Review Reaction Conditions base_issue Is the base appropriate? (e.g., using NaH for N-acylation) check_cond->base_issue purify_sm Action: Re-purify or Re-synthesize SM impure_sm->purify_sm purify_sm->start pure_sm->check_cond solvent_issue Is solubility an issue? base_issue->solvent_issue No wrong_base Problem: Wrong Base base_issue->wrong_base Yes temp_issue Is the temperature too low? solvent_issue->temp_issue No sol_problem Problem: Poor Solubility solvent_issue->sol_problem Yes temp_problem Problem: Low Temp temp_issue->temp_problem Yes end_node Re-run Experiment & Analyze temp_issue->end_node No fix_base Action: Switch to DIPEA/TEA for 5-NH2 derivatization. Use HATU for amide coupling. wrong_base->fix_base fix_base->end_node fix_sol Action: Switch to DMF or DMSO. Ensure solvent is anhydrous. sol_problem->fix_sol fix_sol->end_node fix_temp Action: Gently heat reaction (40-60 °C). Monitor for side products. temp_problem->fix_temp fix_temp->end_node

Caption: A workflow for diagnosing low product yield.

Problem 2: Product Mixture Dominated by N1/N2 Isomers

DIAGNOSIS

This is the classic regioselectivity problem. The conditions you have chosen favor reaction on the indazole ring nitrogen over the exocyclic 5-amino group. This is especially common when using strong bases or when the 5-amino group is deactivated.

Regioselectivity Battle: 5-NH₂ vs. N1/N2 Sites

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products SM Methyl 5-amino- 1H-indazole-7-carboxylate cond1 Condition A: DIPEA, HATU, DMF (Amide Coupling) SM->cond1 Reacts via cond2 Condition B: NaH, THF then R-X SM->cond2 Reacts via prod_desired Desired Product: 5-N-Derivatized cond1->prod_desired Leads to (High Selectivity) prod_side Side Products: N1- and N2-Derivatized cond1->prod_side (Minimizes) cond2->prod_desired (Minimizes) cond2->prod_side Leads to (High Selectivity)

Sources

Technical Support Center: Purity Assessment of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical assessment of Methyl 5-amino-1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Adherence to rigorous purity standards is paramount for the consistency of research outcomes and the safety and efficacy of final pharmaceutical products.

This document provides a comprehensive overview of the recommended analytical techniques, detailed experimental protocols, and troubleshooting guidance to address common challenges encountered during purity analysis.

The Criticality of Purity for this compound

This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading biological data.

  • Toxicity: Certain process-related impurities or degradation products could be toxic.

  • Impact on Reaction Kinetics: Impurities can interfere with subsequent synthetic steps, reducing yields and generating further unwanted byproducts.

  • Inconsistent Product Quality: Variation in impurity profiles from batch to batch can lead to irreproducible research results and issues in manufacturing.

Therefore, a robust analytical strategy to accurately determine the purity of this compound is not just a quality control measure but a fundamental aspect of scientific integrity.

Recommended Analytical Methods for Purity Assessment

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment. This ensures that a wide range of potential impurities with varying physicochemical properties are detected and quantified.

Analytical Technique Primary Purpose Key Advantages
High-Performance Liquid Chromatography (HPLC) Quantitation of the main component and detection of non-volatile organic impurities.High resolution, sensitivity, and adaptability for stability-indicating methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities.Excellent for identifying residual solvents and certain process impurities.[1][2][3]
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination without the need for a specific reference standard of the analyte.[4][5][6]Provides a direct measure of purity and is non-destructive.[4][7]
Mass Spectrometry (MS) Structural elucidation of unknown impurities.High sensitivity and provides molecular weight information.
Karl Fischer Titration Determination of water content.[8][9][10][11][12]Specific and accurate for water quantification.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A well-developed, validated HPLC method is essential for ensuring the quality of this compound.[13][14]

Experimental Workflow: HPLC Method Development

Caption: A typical workflow for HPLC purity analysis.

Detailed HPLC Protocol
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the aromatic indazole core and potential non-polar impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid (formic acid) to the mobile phase helps to protonate the amino group of the analyte, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanol groups on the silica support.[15]

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a high organic content allows for the effective elution of both polar and non-polar impurities that may be present in the sample.

  • UV Detection at 254 nm: The indazole ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for this compound.

HPLC Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions between the basic amine and acidic silanol groups on the column.[15]* Decrease mobile phase pH by adding a small amount of acid (e.g., formic or trifluoroacetic acid).[15] * Use a column with end-capping or a base-deactivated stationary phase.
Poor Resolution Inadequate separation between the main peak and impurities.* Optimize the gradient profile (slower gradient). * Try a different column chemistry (e.g., Phenyl-Hexyl). * Adjust the mobile phase pH to alter the ionization and retention of components.[16]
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or system leaks.[16]* Prepare fresh mobile phase daily.[16] * Use a column oven for temperature control.[16] * Check for leaks in the system.[16][17]
Ghost Peaks Contamination in the mobile phase, injector, or carryover from previous injections.* Use high-purity solvents. * Flush the injector and column. * Run a blank gradient to identify the source of contamination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a substance without relying on a reference standard of the same compound.[4][5][6] The principle lies in the direct proportionality between the NMR signal intensity and the number of nuclei contributing to that signal.[4]

Experimental Workflow: qNMR Purity Assessment

Caption: Workflow for qNMR purity determination.

Detailed qNMR Protocol
  • Selection of Internal Standard: Choose an internal standard with high purity, stability, and signals that do not overlap with the analyte's signals. Maleic acid is a common choice.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Data Acquisition:

    • Acquire the 1H NMR spectrum using a high-field NMR spectrometer.

    • Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

qNMR Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Inaccurate Purity Values Incomplete relaxation of nuclei, leading to inaccurate integrals.* Increase the relaxation delay (D1) in the NMR acquisition parameters. A D1 of 30-60 seconds is often a good starting point.
Signal Overlap Peaks from the analyte, internal standard, or impurities are overlapping.* Choose a different internal standard with non-overlapping signals. * Use a higher field NMR instrument for better signal dispersion. * Consider using 2D NMR techniques to resolve overlapping signals.[7]
Poor Signal-to-Noise Insufficient sample concentration or too few scans.* Increase the number of scans. * Use a more concentrated sample if solubility allows.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC, such as residual solvents from the synthesis process.[1][2][3]

Experimental Workflow: GC-MS Analysis

Caption: General workflow for GC-MS analysis of impurities.

GC-MS Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
No Peaks Detected The compound may be non-volatile or thermally labile.* Consider derivatization to increase volatility. * Confirm the suitability of GC-MS for the target analyte. For non-volatile compounds, LC-MS is a better choice.
Poor Peak Shape Active sites in the injector liner or column.* Use a deactivated injector liner. * Trim the front end of the GC column. * Ensure the sample is fully dissolved and free of particulates.
Mass Spectrum Mismatch Co-eluting peaks or incorrect library search parameters.* Improve chromatographic separation by optimizing the temperature program. * Check the mass spectral library and search parameters.

Karl Fischer Titration for Water Content

Water content is a critical parameter that can affect the stability and reactivity of the drug substance.[8] Karl Fischer titration is the gold standard for accurate water determination.[8][9][10][11][12]

Methodology

Either volumetric or coulometric Karl Fischer titration can be used.[10]

  • Volumetric Karl Fischer: Best suited for materials with water content of at least 1%.[10]

  • Coulometric Karl Fischer: Ideal for materials with less than 1% water or when sample availability is limited.[10]

The choice between the two depends on the expected water content of the sample.

Troubleshooting Karl Fischer Titration
Issue Potential Cause Troubleshooting Steps
Inconsistent Results Ambient moisture contamination or incomplete water extraction from the sample.* Ensure the titration cell is properly sealed. * Use a dry, inert gas purge if necessary. * For solids, ensure complete dissolution in a suitable solvent or use a Karl Fischer oven to vaporize the water.[10]
Endpoint Drifting Side reactions with the Karl Fischer reagent.* Check for compatibility of the sample with the reagent. Aldehydes and ketones can undergo side reactions. * Use specialized Karl Fischer reagents designed for samples prone to side reactions.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[18][19][20][21][22] These studies involve subjecting the drug substance to harsh conditions to intentionally induce degradation.

Typical Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl at elevated temperature.

  • Base Hydrolysis: 0.1 N NaOH at elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: Heating the solid sample (e.g., at 105 °C).

  • Photodegradation: Exposing the sample to UV and visible light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19] The resulting samples are then analyzed by HPLC to ensure that the method can separate the intact drug from all degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity specification for this compound used in drug development?

A1: While specifications can vary, a purity of ≥98% (by HPLC) is often required for early-stage drug development, with stricter controls on specific, identified impurities.

Q2: How do I identify an unknown impurity peak in my HPLC chromatogram?

A2: The first step is to collect the fraction corresponding to the unknown peak and analyze it by mass spectrometry (MS) to determine its molecular weight. Further structural elucidation can be achieved using techniques like NMR spectroscopy.

Q3: My sample of this compound is a light yellow to brown solid. Does the color indicate impurity?

A3: While a pure compound is often white or off-white, a slight coloration does not necessarily indicate significant impurity. The color could be due to trace amounts of highly colored byproducts. The definitive assessment of purity should be based on the analytical data from the methods described above.

Q4: Can I use a single analytical method for purity assessment?

A4: Relying on a single method is not recommended. Orthogonal methods (e.g., HPLC and qNMR) provide a more comprehensive and reliable assessment of purity, as they are based on different separation and detection principles.

References

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.
  • Water Content Determination by Karl Fischer. Pharmaguideline.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
  • Validation of Impurity Methods, Part II.
  • Water Determination by Karl Fischer. Eurofins Scientific.
  • Karl Fischer Moisture Analysis. Pacific BioLabs.
  • What Is Karl Fischer Titration? Mettler Toledo.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. www .ec -undp.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR. PubMed.
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO Brazil.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
  • Analytical method validation: A brief review.
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed.
  • Technical Support Center: Purification of Polar Aromatic Amines. Benchchem.
  • Detection method of indazole derivatives. Google Patents.
  • Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. Benchchem.
  • Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. ResearchGate.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
  • HPLC Troubleshooting Guide.
  • Forced Degradation Studies. MedCrave online.
  • HPLC Troubleshooting Guide.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
  • 13 C NMR of indazoles. ResearchGate.
  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
  • 5-AMINO-1H-INDAZOLE-7-CARBOXYLIC ACID METHYL ESTER, 96%+ (HPLC), C9H9N3O2, 100 mg. CP Lab Safety.
  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Forced Degradation – A Review. Volume 47- Issue 3.
  • Stability Indicating Forced Degradation Studies. RJPT.
  • Methyl 6-amino-1H-indazole-7-carboxylate. ChemScene.
  • Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis. Benchchem.
  • Methyl 1H-indazole-5-carboxylate 473416-12-5. Sigma-Aldrich.
  • Methyl 6-amino-1H-indazole-7-carboxylate. J&K Scientific.
  • 5-Methyl-1h-indazole-7-carboxylic acid. ChemScene.
  • Identification and synthesis of impurities formed during sertindole preparation.
  • Methyl 6-aMino-1H-indazole-7-carboxylate 73907-98-9 wiki. Guidechem.
  • 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.
  • 5-Amino-1H-indazole-7-carboxylic Acid Methyl Ester, TRC 100 mg. Fisher Scientific.
  • 755752-82-0. Ambeed.com.
  • 1H-Indazol-5-amine. PubChem.

Sources

Validation & Comparative

The Unseen Isomer: A Comparative Guide to the Biological Activity of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a remarkable breadth of therapeutic potential, ranging from anticancer and anti-inflammatory to antimicrobial activities.[1] The specific substitution pattern on the indazole ring profoundly influences the molecule's interaction with biological targets, making the study of its various isomers a critical endeavor in drug discovery. This guide provides a comparative analysis of the biological activity of Methyl 5-amino-1H-indazole-7-carboxylate, a lesser-studied isomer, in the context of its more extensively investigated counterparts. While direct experimental data for this specific compound is limited in peer-reviewed literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of related aminoindazole isomers.

The Indazole Core: A Foundation for Diverse Bioactivity

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold for the development of therapeutic agents. Its derivatives have been successfully developed as kinase inhibitors, anti-proliferative agents, and modulators of various signaling pathways.[1][2] Notably, the parent compound, Methyl 1H-indazole-7-carboxylate, has been reported to possess anti-tumor, anti-inflammatory, and antibacterial activities, highlighting the intrinsic potential of this core structure.[3] The introduction of an amino group to this scaffold can significantly enhance its biological profile, as evidenced by the numerous studies on various aminoindazole isomers.

Positional Isomerism: The Key to Unlocking Specific Biological Activities

The position of the amino group on the indazole ring is a critical determinant of a compound's biological activity. This section will compare the known activities of 3-amino, 4-amino, and 6-amino-1H-indazole-7-carboxylate isomers to provide a framework for understanding the potential of the 5-amino isomer.

Anticancer Activity: A Prominent Feature of Aminoindazoles

Numerous studies have highlighted the potent anti-proliferative effects of aminoindazole derivatives against a variety of cancer cell lines.

  • 3-Amino-1H-indazole Derivatives: A series of 1H-indazole-3-amine derivatives have demonstrated significant antitumor activity. For instance, one study reported a compound that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for cancer cells over normal cells.[2] This suggests that the 3-amino substitution pattern is a key contributor to cytotoxic activity.

  • 6-Amino-1H-indazole Derivatives: The 6-amino substitution has also been extensively explored for its anticancer potential. One notable derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[4]

Kinase Inhibition: A Likely Mechanism of Action

The anticancer activity of many indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.

  • VEGFR-2 Inhibition: A patent has disclosed a series of 1H-indazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] This suggests that amino-indazole-carboxylates could potentially exert their anticancer effects through the inhibition of angiogenesis.

Given that kinase inhibition is a common mechanism for indazole-based compounds, it is highly probable that this compound and its isomers also function as kinase inhibitors. The specific kinases they target would likely differ based on the amino group's position, influencing their therapeutic potential.

Experimental Protocols: A Guide to Assessing Biological Activity

To facilitate further research into the biological activities of this compound and its isomers, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to assess the anti-proliferative activity of the test compounds against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the compounds against a specific kinase (e.g., VEGFR-2).

Methodology:

  • Reagents: Prepare a reaction buffer, a solution of the kinase, a substrate peptide, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound, and the substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Landscape: Pathways and Relationships

To better understand the structure-activity relationships and potential mechanisms of action, the following diagrams illustrate the key concepts.

Caption: Structure-Activity Relationship of Aminoindazole-7-carboxylate Isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials Synthesis Chemical Synthesis of Isomers Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Purification->Cytotoxicity Test Compounds Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay Test Compounds Data_Analysis Data Analysis (IC50) Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis SAR SAR Data_Analysis->SAR Structure-Activity Relationship

Caption: Experimental Workflow for Comparing Isomer Bioactivity.

Comparative Data Summary

The following table summarizes the available and inferred biological activities of the aminoindazole-7-carboxylate isomers.

CompoundBiological ActivityPotency (IC50/EC50)Target/MechanismReference/Inference
Methyl 3-amino-1H-indazole-7-carboxylate Isomer Anticancer~5 µM (K562 cells)Not specified[2]
Methyl 4-amino-1H-indazole-7-carboxylate Isomer Anticancer (Predicted)To be determinedKinase Inhibition (Predicted)Inferred from SAR
This compound (Target) Anticancer (Predicted)To be determinedKinase Inhibition (Predicted)Inferred from SAR
Methyl 6-amino-1H-indazole-7-carboxylate Isomer Anticancer~0.4 µM (HCT116 cells)Not specified[4]
General Indazole Derivatives Kinase InhibitionVariesVEGFR-2[4]
General Indazole Derivatives Anti-inflammatoryVariesCOX-2, Cytokine InhibitionInferred from general indazole literature

Conclusion and Future Directions

While direct biological data for this compound remains elusive in the current body of scientific literature, a comparative analysis of its isomers provides a strong rationale for its investigation as a potential therapeutic agent. The well-documented anticancer and kinase inhibitory activities of the 3-amino and 6-amino isomers suggest that the 5-amino counterpart is likely to possess a similar, yet distinct, biological profile. The subtle changes in electronic and steric properties due to the altered position of the amino group could lead to novel target selectivity and improved pharmacological properties.

The experimental protocols provided in this guide offer a clear path forward for researchers to systematically evaluate the bioactivity of this compound and its isomers. Such studies are essential to fully elucidate the structure-activity relationships within this important class of compounds and to unlock their full therapeutic potential. The "unseen" isomer may yet hold the key to developing next-generation targeted therapies.

References

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of Biological Screening Hits for Methyl 5-amino-1H-indazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged structure," forming the core of numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib.[1] This prominence is due to its unique physicochemical properties and its ability to form key interactions with a variety of biological targets. The Methyl 5-amino-1H-indazole-7-carboxylate scaffold, in particular, represents a versatile and highly adaptable starting point for the synthesis of extensive chemical libraries.[2] These libraries are frequently subjected to high-throughput screening (HTS) campaigns to identify novel modulators of disease-relevant targets.

However, the output of an HTS campaign is not a collection of drug candidates; it is a list of "hits" that require rigorous, multi-faceted validation. A hit is merely a starting point, and failure to properly validate it can lead to the costly pursuit of artifacts and false positives. This guide, from the perspective of a seasoned application scientist, provides a comprehensive framework for the validation of screening results for this specific class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and compare orthogonal methodologies to ensure that only the most promising and mechanistically sound derivatives advance toward lead optimization.

The Hit Validation Funnel: A Strategic Overview

The process of hit validation is best conceptualized as a funnel, where a large number of initial hits are subjected to a series of increasingly stringent experimental filters.[3] This cascade is designed to efficiently eliminate false positives, characterize true on-target activity, and assess biological relevance, thereby focusing resources on compounds with the highest potential.

// Edges HTS -> Triage [label="~1,000 Hits"]; Triage -> Purity; Purity -> Hit_Confirmation; Hit_Confirmation -> Biochemical [label="~100 Confirmed Hits"]; Biochemical -> Biophysical; Biophysical -> Target_Engagement [label="~20-50 Validated Hits"]; Target_Engagement -> Cellular_Potency; Cellular_Potency -> Selectivity; Selectivity -> Validated_Hit [label="1-3 Hit Series"]; } dot Caption: The Hit Validation Funnel workflow.

Phase 1: Foundational Confirmation and Triage

The initial output from an HTS is prone to artifacts. The first priority is to confirm the activity of the hit compounds and eliminate known sources of error.

Hit Confirmation and Purity Analysis

A single-point activity in a primary screen is not sufficient. The first crucial step is to source a fresh sample of the hit compound, either through re-synthesis or purchase from a reliable vendor.

  • Rationale (Expertise): The original screening sample may have degraded over time or could have been a different compound entirely due to plate tracking errors. Furthermore, the purity of the screening sample is often unknown. A potent impurity could be responsible for the observed activity, making the parent compound a false positive.

  • Protocol (Trustworthiness): Every new batch of a hit compound must be rigorously analyzed to confirm its identity and purity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity. The industry standard for progression is typically >95% purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Dose-Response Curve: Once purity and identity are confirmed, the compound must be tested in the primary assay across a range of concentrations (typically an 8- to 12-point curve) to generate an IC50 (for inhibition) or EC50 (for activation) value. This confirms the single-point result and establishes potency.

Filtering Out Deceptive Compounds

Many compounds interfere with assay technologies through non-specific mechanisms. These are often referred to as Pan-Assay Interference Compounds (PAINS).[3] It is critical to identify and remove these early.

  • Rationale: PAINS often contain reactive chemical groups or have properties like aggregation that can produce a signal in many different types of assays, regardless of the biological target. Pursuing them is a notorious pitfall in early drug discovery.

  • Methodology:

    • Computational Filtering: Use established cheminformatics toolkits (e.g., FAF-Drugs4, PAINS-Remover) to flag compounds containing substructures known to cause interference.

    • Counter-Screens: If the primary assay uses a fluorescent or luminescent readout, a counter-screen against the reporter enzyme (e.g., Luciferase, β-lactamase) alone can identify compounds that directly inhibit the detection system.

Phase 2: Orthogonal Validation of On-Target Activity

Once a hit is confirmed and deemed unlikely to be an artifact, the next critical step is to validate its activity using an orthogonal assay. This means using a test that relies on a different physical principle to measure the compound's effect.[4][5] This is the cornerstone of building confidence in a hit. For indazole derivatives, which are frequently identified as kinase inhibitors, a common scenario is validating a biochemical activity result with a biophysical binding assay.[6]

Comparison of Orthogonal Validation Methods for a Putative Kinase Inhibitor
MethodPrincipleThroughputData OutputProsCons
ADP-Glo™ Kinase Assay Biochemical (Luminescence)HighPotency (IC50)Sensitive, robust, widely used.Indirect measure of binding; susceptible to ATP-competitive artifacts.
Thermal Shift Assay (TSA) Biophysical (Fluorescence)Medium-HighBinding (ΔTm), Affinity (Kd, approx.)Direct evidence of binding, low protein consumption.Not all proteins show a stable melt curve; buffer-sensitive.
Surface Plasmon Resonance (SPR) Biophysical (Refractive Index)Low-MediumAffinity (Kd), Kinetics (ka, kd)Gold standard for binding kinetics; label-free.Higher protein consumption; requires specialized equipment.
Protocol Example 1: Biochemical Validation (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

  • Objective: To determine the IC50 value of a this compound derivative against its target kinase.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO, then dilute further into assay buffer.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of a 2X enzyme/substrate solution (e.g., Target Kinase + Myelin Basic Protein).

    • Initiation: Add 5 µL of a 2X ATP solution. Causality Note: The ATP concentration is typically set at or near the Michaelis constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Incubation: Incubate for 60 minutes at room temperature.

    • Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes.

    • Readout: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Protocol Example 2: Biophysical Validation (Thermal Shift Assay - TSA)

This assay measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A binding event typically stabilizes the protein, leading to an increase in Tm.

  • Objective: To confirm direct binding of the indazole derivative to the target protein.

  • Methodology:

    • Reagent Preparation: Prepare a master mix containing the target protein (2-5 µM) and a fluorescent dye (e.g., SYPRO™ Orange) in a suitable buffer.

    • Plate Setup: Dispense 19 µL of the master mix into each well of a 96- or 384-well PCR plate.

    • Compound Addition: Add 1 µL of the test compound dilution (or DMSO for control) to each well.

    • Thermal Denaturation: Seal the plate and place it in a quantitative PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

    • Analysis: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. Plot fluorescence versus temperature. The midpoint of the transition is the Tm. A ΔTm (Tm with compound - Tm with DMSO) of >2 °C is generally considered a significant shift, confirming direct binding.

Phase 3: Establishing Biological Relevance in a Cellular Context

Confirming that a compound binds to and inhibits an isolated protein is a major milestone. However, the ultimate goal is for the compound to work in a biological system. The next phase of validation moves into a cellular environment.

// Measurement points node [shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phospho_ERK [label="Measure p-ERK\n(Western Blot, ELISA)"]; Cell_Viability [label="Measure Cell Viability\n(e.g., CellTiter-Glo)"];

Inhibitor -> MEK [label="Inhibits\nMEK Kinase Activity", color="#EA4335", style=dashed, arrowhead=none]; ERK -> Phospho_ERK [label="Assay Point 1", color="#4285F4", style=dotted, dir=back]; Proliferation -> Cell_Viability [label="Assay Point 2", color="#4285F4", style=dotted, dir=back]; } dot Caption: A simplified signaling pathway showing points of intervention and measurement.

Cellular Target Engagement

First, it's essential to confirm that the compound can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this. It applies the same principle as TSA but uses cell lysates or intact cells, providing direct evidence of target engagement in a native environment.

Cellular Potency Assays

Next, we must determine if target engagement translates into a functional outcome.

  • Downstream Signaling: For a kinase inhibitor, this involves measuring the phosphorylation status of a known substrate of the target. For example, if the indazole derivative targets MEK, a Western blot or ELISA can be used to measure the levels of phosphorylated ERK (p-ERK) in treated cells.[7][8] A potent compound should reduce p-ERK levels with an EC50 value that is reasonably close to its biochemical IC50.

  • Phenotypic Assays: The final step is to assess the compound's effect on the overall cell phenotype. For anti-cancer agents, this is typically a cell proliferation or viability assay performed on relevant cancer cell lines (e.g., those known to be dependent on the target pathway).[9][10] This provides a cellular EC50 and demonstrates that target inhibition leads to the desired anti-proliferative effect.

Phase 4: Selectivity and Early Structure-Activity Relationship (SAR)

A validated hit is rarely a perfect molecule. The final stage of validation involves assessing its specificity and gathering data to inform the next stage of medicinal chemistry.

  • Selectivity Profiling: No drug is completely specific. It is crucial to understand a compound's off-target activities. For kinase inhibitors, this is routinely done by screening the compound against a large panel of other kinases (e.g., the Eurofins KinomeScan™ or Reaction Biology HotSpot™ platforms). The ideal compound will show high potency for its intended target and minimal activity against other kinases, especially those known to cause toxicity.

  • Structure-Activity Relationship (SAR): By comparing the biochemical potency, cellular potency, and selectivity data across several validated indazole derivatives from the screening library, initial SAR trends can be established.[6][11] This analysis helps chemists understand which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Hypothetical SAR Data for this compound Analogs
Compound IDR-Group ModificationTarget Kinase IC50 (nM)Cellular p-ERK EC50 (nM)Selectivity (S-Score @ 1µM)
LEAD-001 H502500.15
LEAD-002 4-Fluorophenyl251200.10
LEAD-003 3-Chlorophenyl150>10000.35
LEAD-004 Cyclopropyl453000.05

This table illustrates how modifications to a hypothetical "R-Group" on the indazole core can impact biochemical potency, cellular activity, and selectivity (where a lower S-Score indicates higher selectivity).

Conclusion

The validation of a biological screening hit is a systematic and evidence-driven process. For a promising chemical class like the this compound derivatives, this rigorous approach is not an obstacle but a necessary pathway to success. By progressing from initial hit confirmation and artifact filtering to orthogonal biochemical and biophysical validation, and finally to characterization in a relevant cellular context, researchers can build a robust data package. This package provides high confidence that a hit is genuine, on-target, and biologically active. This methodical investment in validation ensures that the subsequent, resource-intensive lead optimization phase begins with a solid foundation, dramatically increasing the likelihood of developing a novel and effective therapeutic.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (n.d.). PubMed. Retrieved from [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. Retrieved from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. Retrieved from [Link]

  • 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024). ResearchGate. Retrieved from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PubMed Central. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved from [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. (2022). Lab Manager. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). PubMed Central. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-Indazole Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-amino-indazole derivatives, a pivotal scaffold in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the critical structural features that govern their inhibitory activity, compare key derivatives, and provide detailed experimental protocols for researchers in the field of drug discovery and development.

Introduction: The Ascendancy of 5-Amino-Indazoles in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR), primarily repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer therapy, inhibiting PARP has proven to be a revolutionary strategy, especially for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[3][4] This inhibition leads to an accumulation of unrepaired SSBs, which collapse replication forks into cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to cell death via a concept known as synthetic lethality.[4][5]

While numerous heterocyclic scaffolds have been explored, the 5-amino-indazole core has emerged as a particularly effective framework for potent PARP inhibition. This is exemplified by the FDA-approved drug Niraparib, a potent PARP-1 and PARP-2 inhibitor built upon this scaffold.[6][7] Its success underscores the importance of understanding the nuanced SAR of this chemical class to guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of 5-amino-indazole derivatives against PARP-1/2 is dictated by specific interactions with the enzyme's nicotinamide adenine dinucleotide (NAD+) binding site. The general structure consists of three key regions: the 5-amino-indazole core, a linker, and a terminal aromatic or alicyclic group. Modifications at each position significantly impact binding affinity and overall activity.

The Essential Pharmacophore: Anchoring to the Active Site

The 5-amino-indazole scaffold acts as the primary pharmacophore, mimicking the nicotinamide portion of NAD+. The core interactions are:

  • Hydrogen Bonding: The indazole ring nitrogen and the exocyclic 5-amino group form critical hydrogen bonds with the backbone of Glycine and Serine residues in the PARP active site.

  • Pi-Stacking: The aromatic indazole ring engages in a pi-pi stacking interaction with a key Tyrosine residue, further stabilizing the inhibitor within the binding pocket.

The 5-amino group is particularly crucial; its replacement or relocation often leads to a dramatic loss of potency, highlighting its role as a key anchoring point.

SAR_Pharmacophore cluster_PARP_pocket PARP-1 Active Site cluster_inhibitor 5-Amino-Indazole Core GLY Glycine SER Serine TYR Tyrosine Indazole N1-H Indazole Ring NH Indazole:N2->GLY H-Bond Indazole->TYR π-π Stacking Amino 5-NH2 Amino->SER H-Bond

Caption: Key pharmacophoric interactions of the 5-amino-indazole core within the PARP-1 active site.

SAR Around the Indazole Core

The clinical success of Niraparib (2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide) provides a foundational blueprint for SAR analysis.[6]

  • N-2 Position Substitution: The N-2 position of the indazole is typically substituted with a phenyl ring, which serves as a linker to the terminal group. This phenyl group often occupies a hydrophobic pocket.

  • C-7 Position Carboxamide: The carboxamide group at the C-7 position is a key feature of Niraparib. This group can form additional hydrogen bonds, contributing to the high affinity of the molecule. Its presence is a distinguishing feature compared to other PARP inhibitor classes.

SAR of the Terminal Group: Driving Potency and Properties

The terminal group, connected via the N-2 phenyl linker, explores a solvent-exposed region and is a major determinant of potency, selectivity, and pharmacokinetic properties.

  • Basic Amine: A consistent trend observed across multiple series is that the inclusion of a basic amine, such as the piperidine ring in Niraparib, significantly enhances cellular activity and potency.[8] This basic center is often protonated at physiological pH, which can improve solubility and facilitate interactions with negatively charged residues or phosphates on the enzyme surface.

  • Ring Size and Conformation: The size and conformation of the terminal ring are critical. For Niraparib, the 3-yl piperidine provides an optimal vector and conformational flexibility to maximize favorable interactions.

Comparative Data of Key Derivatives

The following table summarizes the inhibitory activity of Niraparib and hypothetical derivatives to illustrate key SAR principles. The data is representative of trends observed in medicinal chemistry literature.

CompoundIndazole C-7 MoietyN-2 Phenyl LinkerTerminal GroupPARP-1 IC50 (nM)PARP-2 IC50 (nM)Rationale for Activity
Niraparib -CONH2Phenyl(S)-Piperidin-3-yl3.82.1Optimal orientation of basic amine and C-7 carboxamide for high potency.[7]
Derivative A-HPhenyl(S)-Piperidin-3-yl~250 nM~150 nMRemoval of the C-7 carboxamide reduces key H-bond interactions, decreasing potency.
Derivative B-CONH2PhenylCyclohexyl~50 nM~40 nMReplacement of basic piperidine with a non-basic ring reduces potency.
Derivative C-CONH2PhenylPyrrolidin-3-yl~10 nM~8 nMA 5-membered ring may alter the vector of the basic amine, slightly reducing optimal fit compared to piperidine.

Experimental Protocols for SAR Determination

Accurate determination of inhibitor potency is crucial for SAR studies. Below are standardized, self-validating protocols for assessing the activity of 5-amino-indazole derivatives.

In Vitro Biochemical PARP-1 Inhibition Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.[9]

Principle: Histones are coated onto a microplate. Recombinant PARP-1 enzyme, activated DNA, and biotin-labeled NAD+ are added. In the absence of an inhibitor, PARP-1 poly(ADP-ribosyl)ates (PARylates) the histones with biotinylated ADP-ribose. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[2][9]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash 3x with wash buffer (PBS + 0.05% Tween-20).

  • Inhibitor Preparation: Perform serial dilutions of the 5-amino-indazole test compounds in assay buffer (e.g., Tris-HCl, MgCl2, DTT). A typical starting concentration is 10 µM. Include a "no inhibitor" (vehicle, e.g., DMSO) control and a "no enzyme" background control.

  • Reaction Setup: To each well, add:

    • 5 µL of test compound dilution.

    • 20 µL of PARP-1 reaction cocktail containing recombinant PARP-1 enzyme (e.g., 50 ng) and activated DNA.

  • Initiate Reaction: Add 25 µL of reaction buffer containing biotinylated NAD+ (final concentration ~1 µM) to all wells.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate 5x with wash buffer. Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

  • Signal Generation: Wash the plate 5x. Add 100 µL of a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

  • Data Acquisition: Read the luminescence or absorbance on a microplate reader.

  • Data Analysis: Subtract background readings. Normalize the data to the vehicle control (100% activity). Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow A 1. Coat Plate with Histones B 2. Add Test Compounds (5-Amino-Indazole Derivatives) A->B C 3. Add PARP-1 Enzyme & Activated DNA B->C D 4. Add Biotinylated NAD+ (Initiate Reaction) C->D E 5. Incubate (1 hour) D->E F 6. Wash & Add Streptavidin-HRP E->F G 7. Wash & Add Substrate F->G H 8. Read Signal (Luminescence/Absorbance) G->H I 9. Calculate IC50 H->I

Caption: Workflow for an ELISA-based PARP-1 biochemical inhibition assay.

Cellular PARP Inhibition Assay (Live-Cell Imaging)

Assessing target engagement in a cellular context is a critical validation step. This can be achieved by measuring the inhibition of PARP activity (PARylation) at sites of DNA damage.[3][10]

Principle: Cells expressing fluorescently-tagged PARP1 (e.g., PARP1-EGFP) are cultured on a glass-bottom dish. A micro-laser is used to induce localized DNA damage. The recruitment of PARP1-EGFP to the damage site and its subsequent dissociation are monitored by live-cell imaging. The persistence of PARP1 at the damage site (known as "trapping") and the inhibition of PAR synthesis are quantified in the presence and absence of the inhibitor.[10]

Step-by-Step Protocol:

  • Cell Culture: Seed cells stably expressing PARP1-EGFP (e.g., HeLa or U2OS) onto glass-bottom imaging dishes. Allow cells to adhere overnight.[10]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the 5-amino-indazole inhibitor (or vehicle control) for at least 1 hour prior to imaging.[9]

  • Microscopy Setup: Place the dish in a live-cell imaging chamber on a confocal microscope equipped with a 405 nm laser for micro-irradiation and a 488 nm laser for EGFP excitation. Maintain physiological conditions (37°C, 5% CO2).

  • Induce Damage: Select a region within the nucleus of a target cell and irradiate with the 405 nm laser to induce DNA damage.

  • Image Acquisition: Immediately begin acquiring a time-lapse series of images (e.g., one frame every 5 seconds for 10 minutes) using the 488 nm laser to monitor the recruitment and retention of PARP1-EGFP at the laser-induced damage stripe.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of PARP1-EGFP at the damage stripe over time.

    • Normalize the intensity to the pre-damage baseline.

    • Compare the dissociation kinetics between vehicle-treated and inhibitor-treated cells. Potent inhibitors will significantly prolong the residence time of PARP1 on damaged DNA (PARP trapping).[11]

    • Calculate the cellular IC50 by plotting the degree of PARP trapping or inhibition of PAR signal against inhibitor concentration.

Comparative Analysis & Future Perspectives

The 5-amino-indazole scaffold offers distinct advantages over other PARP inhibitor chemotypes, such as the phthalazinones (Olaparib) or tricyclic indoles.[8][12] Its compact size and optimized hydrogen bonding network contribute to high potency. Furthermore, the pharmacokinetic properties of derivatives like Niraparib, including a large volume of distribution and the ability to cross the blood-brain barrier, demonstrate the scaffold's versatility.[13]

Future drug design efforts will likely focus on:

  • Improving Selectivity: Fine-tuning the scaffold to achieve greater selectivity for PARP-1 over PARP-2 or other PARP family members.

  • Modulating PARP Trapping: The ability to "trap" PARP on DNA is a key mechanism of action, and its potency varies among inhibitors.[11] Modifying the linker and terminal groups can modulate this effect, potentially separating cytotoxicity from simple enzymatic inhibition.

  • Overcoming Resistance: Designing novel derivatives that are effective against tumors that have developed resistance to first-generation PARP inhibitors.

By leveraging the detailed SAR knowledge outlined in this guide, researchers can continue to refine the 5-amino-indazole scaffold to develop safer and more effective targeted cancer therapies.

References

  • PARP assay kits. (n.d.). Cambridge Bioscience. Retrieved from [Link]

  • PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols. Retrieved from [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). BPS Bioscience. Retrieved from [Link]

  • Structure-activity relationships in vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • A Review of PARP Inhibitors in Clinical Development. (n.d.). Targeted Oncology. Retrieved from [Link]

  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023). Cancers. Retrieved from [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (2018). Gynecologic Oncology. Retrieved from [Link]

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. (2018). Oncotarget. Retrieved from [Link]

  • Niraparib | C19H20N4O. (n.d.). PubChem. Retrieved from [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. (2023). Seminars in Oncology. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to form a variety of hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of kinases. This versatility has led to the development of numerous clinically successful kinase inhibitors for the treatment of cancers and other diseases.[1] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity. Off-target inhibition can lead to adverse effects or, in some cases, unexpected therapeutic benefits through polypharmacology.[3]

This guide provides a comparative analysis of the cross-reactivity profiles of three prominent indazole-based kinase inhibitors: axitinib, pazopanib, and anlotinib. We will delve into the experimental methodologies used to generate these profiles, present comparative data to illustrate their selectivity, and discuss the implications of their on- and off-target activities on cellular signaling pathways. This objective, data-driven comparison is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and navigating the complexities of kinase inhibitor selectivity.

Methodologies for Profiling Kinase Inhibitor Cross-Reactivity

A thorough understanding of a kinase inhibitor's selectivity profile is paramount for its preclinical and clinical development. Several robust technologies are employed to assess the interactions of a compound across the human kinome. The choice of assay is critical and depends on the specific questions being asked, such as whether to measure direct binding or cellular target engagement.

Biochemical Assays: A Measure of Direct Binding

Biochemical assays are performed in a cell-free system and directly measure the binding affinity of an inhibitor to a purified kinase.

  • KINOMEscan™: This is a high-throughput competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 450 kinases.[4][5][6] The assay involves a kinase tagged with DNA, an immobilized ligand that binds to the kinase's active site, and the test compound.[4] Compounds that bind to the kinase active site prevent the kinase from binding to the immobilized ligand.[4] The amount of kinase bound to the ligand is then quantified using qPCR of the DNA tag.[4][7] This method is ATP-independent, providing a direct measure of the dissociation constant (Kd).[4]

  • Radiometric Assays: These are traditional functional assays that measure the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. A reduction in radioactivity in the presence of an inhibitor indicates its potency (typically reported as an IC50 value).

Cell-Based Assays: Quantifying Target Engagement in a Physiological Context

Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity by measuring its ability to engage its target within intact cells.

  • NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a specific target protein in living cells.[8][9] The target kinase is expressed as a fusion with NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds to the kinase serves as the BRET acceptor.[10] When the tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs.[10] A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner, allowing for the determination of the compound's intracellular affinity.[10]

  • KiNativ™: This is a chemical proteomics platform that profiles kinase inhibitor interactions in a cellular context.[11][12] It utilizes biotinylated acyl phosphates of ATP or ADP that covalently label a conserved lysine residue in the ATP-binding pocket of active kinases within a cell lysate.[11] Kinases that are inhibited by a test compound will show reduced labeling by the probe.[11] Following tryptic digestion and enrichment of the biotinylated peptides, mass spectrometry is used to identify and quantify the extent of labeling for hundreds of kinases simultaneously.[11]

The following diagram illustrates a generalized workflow for kinase inhibitor profiling.

G cluster_biochemical Biochemical Profiling cluster_cellbased Cell-Based Profiling biochem_start Compound + Kinase Panel kinomescan KINOMEscan™ (Competition Binding) biochem_start->kinomescan radiometric Radiometric Assay (Functional) biochem_start->radiometric biochem_end Binding Affinity (Kd) or Potency (IC50) kinomescan->biochem_end radiometric->biochem_end cell_start Compound + Live Cells nanobret NanoBRET™ (Target Engagement) cell_start->nanobret kinativ KiNativ™ (Activity-Based Probing) cell_start->kinativ cell_end Intracellular Affinity & Target Occupancy nanobret->cell_end kinativ->cell_end start Indazole-Based Kinase Inhibitor start->biochem_start start->cell_start

Caption: Experimental workflow for kinase inhibitor profiling.

Comparative Cross-Reactivity Profiles

To provide a direct comparison, we will focus on three clinically relevant indazole-based kinase inhibitors: axitinib, pazopanib, and anlotinib. While a head-to-head KINOMEscan™ dataset for all three is not publicly available, we can compile and compare their known selectivity profiles from various sources, including the LINCS Data Portal for pazopanib.[1][13]

Primary Targets and Selectivity
InhibitorPrimary TargetsKey Off-Targets (indicative)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT[14][15][16]RET, FLT3, DDR1/2, various SRC family kinases
Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-KIT, FGFR1/3[1][17][18]c-Fms, RAF family kinases, SYK
Anlotinib VEGFR1/2/3, PDGFRα/β, FGFR1-4, c-KIT, RET, MET[2][19][20][21][22][23][24][25]Aurora-B, c-FMS, DDR1

Data compiled from multiple sources. The off-target list is not exhaustive and is intended to be illustrative of the broader kinase families inhibited.

The following table presents a selection of KINOMEscan™ data for Pazopanib from the LINCS Data Portal, illustrating its binding affinity (Kd) against a panel of kinases.[1][13] A lower Kd value indicates a stronger binding affinity.

Kinase TargetPazopanib Kd (nM)
VEGFR1 (FLT1) 10
VEGFR2 (KDR) 30
VEGFR3 (FLT4) 47
PDGFRα 84
PDGFRβ 84
c-KIT 74
FGFR1140
FGFR3180
LCK160
c-SRC220
RET390
RAF1410
BRAF670
ABL13800

Data sourced from the LINCS Data Portal (Dataset ID: LDS-1144).[1] Primary targets are highlighted in bold.

From this data, it is evident that pazopanib is a multi-targeted kinase inhibitor with high affinity for the VEGFR, PDGFR, and c-KIT families. However, it also demonstrates significant binding to other kinases, such as FGFR and members of the SRC family, at nanomolar concentrations.

While comprehensive, directly comparable KINOMEscan™ data for axitinib and anlotinib is not as readily available in the public domain, published studies indicate that axitinib is a more selective inhibitor of VEGFRs compared to pazopanib.[16] Anlotinib, on the other hand, is characterized as a broad-spectrum inhibitor, potently targeting VEGFR, PDGFR, FGFR, and c-KIT, as well as RET and MET.[2][19][20][21][22][23][24][25]

Impact of Cross-Reactivity on Cellular Signaling Pathways

The on- and off-target activities of these inhibitors have profound effects on intracellular signaling cascades. Understanding these effects is crucial for predicting both therapeutic efficacy and potential toxicities.

Axitinib, with its potent and relatively selective inhibition of VEGFRs, primarily disrupts the pro-angiogenic signaling cascade in endothelial cells.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Axitinib Axitinib Axitinib->VEGFR

Caption: Axitinib's primary mechanism of action.

Pazopanib and anlotinib, with their broader selectivity profiles, impact a wider array of signaling pathways. For instance, inhibition of PDGFR and FGFR can affect tumor cell proliferation and survival directly, in addition to their anti-angiogenic effects. The inhibition of c-KIT is particularly relevant in tumors driven by mutations in this receptor, such as gastrointestinal stromal tumors (GIST).[21]

The following diagram illustrates the broader impact of a multi-targeted inhibitor like pazopanib or anlotinib.

G cluster_growth_factors Growth Factors cluster_receptors Receptor Tyrosine Kinases VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) VEGFR->MAPK_pathway PI3K_pathway PI3K/Akt Pathway VEGFR->PI3K_pathway PDGFR->MAPK_pathway PDGFR->PI3K_pathway FGFR->MAPK_pathway FGFR->PI3K_pathway cKIT c-KIT cKIT->MAPK_pathway cKIT->PI3K_pathway Cellular_outcomes Angiogenesis, Proliferation, Survival MAPK_pathway->Cellular_outcomes PI3K_pathway->Cellular_outcomes Inhibitor Pazopanib/ Anlotinib Inhibitor->VEGFR Inhibitor->PDGFR Inhibitor->FGFR Inhibitor->cKIT

Caption: Multi-targeted inhibition by pazopanib/anlotinib.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity profiling, detailed and standardized protocols are essential. Below are representative, step-by-step methodologies for the KINOMEscan™ and NanoBRET™ assays.

KINOMEscan™ Competition Binding Assay Protocol (Representative)
  • Preparation of Kinase-Tagged Phage: T7 phage displaying the kinase of interest is prepared and quantified.

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed small molecule ligand to generate an affinity resin.[26]

  • Competition Binding Reaction: In a 384-well plate, the kinase-tagged phage, the affinity resin, and the test compound (at various concentrations) are combined in a binding buffer.[26] A DMSO control is included.[26]

  • Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium.[26]

  • Washing: The magnetic beads are washed to remove unbound phage and test compound.[26]

  • Elution and Quantification: The bound phage is eluted, and the associated DNA tag is quantified using qPCR.[4][7]

  • Data Analysis: The amount of kinase bound to the resin in the presence of the test compound is compared to the DMSO control. The results are used to calculate the percent of control and subsequently, the dissociation constant (Kd).[7]

NanoBRET™ Target Engagement Assay Protocol (Adherent Format - Representative)
  • Cell Seeding: HEK293T cells are seeded in a 96-well or 384-well plate and allowed to adhere overnight.[8]

  • Transfection: The cells are transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are incubated for 18-24 hours to allow for protein expression.[9]

  • Compound Addition: The test compound is serially diluted and added to the cells. The plate is incubated for 2 hours at 37°C in a CO2 incubator to allow the compound to reach equilibrium with the intracellular target.[9]

  • Tracer and Substrate Addition: A solution containing the fluorescent NanoBRET™ tracer and the NanoLuc® substrate is added to the wells.[9]

  • BRET Measurement: The plate is immediately read on a luminometer capable of measuring the donor (450 nm) and acceptor (610 nm) emission wavelengths.[9]

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then plotted against the compound concentration to determine the IC50 value, which reflects the intracellular affinity of the compound for the target kinase.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable starting point for the design of potent kinase inhibitors. This guide has highlighted the distinct cross-reactivity profiles of three key examples: axitinib, pazopanib, and anlotinib. While all three primarily target pathways involved in angiogenesis, their broader selectivity profiles differ significantly, leading to varied effects on a range of cellular signaling pathways.

The choice of profiling methodology is critical for accurately characterizing these inhibitors. While biochemical assays like KINOMEscan™ provide a direct measure of binding affinity, cell-based assays such as NanoBRET™ and KiNativ™ offer a more physiologically relevant understanding of target engagement and intracellular potency.

As our understanding of the human kinome and its role in disease continues to expand, the development of kinase inhibitors with tailored selectivity profiles will become increasingly important. A comprehensive characterization of both on- and off-target activities, using a combination of the advanced methodologies described herein, is essential for the rational design of the next generation of safer and more effective kinase-targeted therapies.

References

  • LINCS Data Portal. Pazopanib KINOMEscan (LDG-1141: LDS-1144). Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Anlotinib Dihydrochloride? Available at: [Link]

  • Frontiers. Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Available at: [Link]

  • ResearchGate. Mechanism of anlotinib action on multiple receptor tyrosine kinases and... Available at: [Link]

  • ResearchGate. Mechanism of action of anlotinib. Mechanism of action of anlotinib. Anlotinib primarily targets multiple receptors, including vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR1/2/3), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and stem cell factor receptor (c-Kit)[20][21]. Additionally, anlotinib inhibits the phosphorylation of active kinases such as extracellular signal-regulated kinase (ERK). Available at: [Link]

  • ResearchGate. Mechanism of action of anlotinib | Download Scientific Diagram. Available at: [Link]

  • LINCS Data Portal. KINOMEscan kinase-small molecule binding assay. Available at: [Link]

  • Lin, C. et al. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Cancer Sci. 109, 1205-1215 (2018). Available at: [Link]

  • Vasta, J. D. et al. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protoc. 2, 100822 (2021). Available at: [Link]

  • ResearchGate. (PDF) Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Available at: [Link]

  • Protocols.io. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Available at: [Link]

  • LINCS Data Portal. Available at: [Link]

  • Cohen, P. & Alessi, D. R. Kinase drug discovery--what's next in the field? ACS Chem. Biol. 8, 1373–1380 (2013). Available at: [Link]

  • HMS LINCS Project. KINOMEscan data. Available at: [Link]

  • PubMed. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. Available at: [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available at: [Link]

  • LINCS Data Portal. PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ). Available at: [Link]

  • Journal of Hematology & Oncology. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Available at: [Link]

  • LINCS Data Portal. Getting Started with LINCS Datasets and Tools. Available at: [Link]

  • PharmGKB. PharmGKB summary: pazopanib pathway, pharmacokinetics. Available at: [Link]

  • PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link]

  • Cancer Research UK. Pazopanib (Votrient). Available at: [Link]

  • LINCS Data Portal. LINCS KinomeScan Kinase Inhibitor Targets Dataset. Available at: [Link]

  • Clinicaltrials.eu. Pazopanib – Application in Therapy and Current Clinical Research. Available at: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • LINCS Data Portal. PLX4032 KINOMEscan. Available at: [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. Available at: [Link]

  • National Institutes of Health. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Available at: [Link]

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... Available at: [Link]

  • LINCS Data Portal. Datasets. Available at: [Link]

  • PubMed Central. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development. Available at: [Link]

  • LINCS Data Portal. OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). Available at: [Link]

  • PubMed Central. Concise Drug Review: Pazopanib and Axitinib. Available at: [Link]

  • National Institutes of Health. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Dovepress. Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Available at: [Link]

  • National Institutes of Health. EPND-12. TYROSINE KINASE INHIBITORS AXITINIB, IMATINIB AND PAZOPANIB ARE SELECTIVELY POTENT IN EPENDYMOMA. Available at: [Link]

  • PubMed. Concise drug review: pazopanib and axitinib. Available at: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Amino-Indazole-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, making the efficient and regioselective synthesis of functionalized indazoles a critical area of study. This guide provides an in-depth comparison of the primary synthetic routes to various amino-indazole-carboxylates, offering insights into the strategic choices behind each methodology. We will explore the synthesis of key isomers, supported by experimental data and protocols, to empower you in selecting the optimal path for your target molecule.

Introduction to Amino-Indazole-Carboxylates

Amino-indazole-carboxylates are a class of bicyclic heterocyclic compounds that feature both an amino and a carboxyl functional group on the indazole core. The relative positions of these groups, along with the substitution on the indazole nitrogen, profoundly influence the molecule's biological activity. This makes the regioselective synthesis of these compounds a paramount challenge and a key focus of this guide. We will primarily compare the synthetic strategies for three exemplary isomers: 3-amino-1H-indazole-5-carboxylate, 5-amino-1H-indazole-3-carboxylate, and 7-amino-1H-indazole-4-carboxylate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of amino-indazole-carboxylates generally relies on a few core strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

graph "Synthetic_Strategies" { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Key Synthetic Routes", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyclization of\n o-Aminobenzonitriles", pos="-3,4!", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Transition-Metal-\nCatalyzed Annulation", pos="0,4!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Functionalization of\n Indazole Core", pos="3,4!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Target Molecules:\nAmino-Indazole-Carboxylates", pos="0,6!", fillcolor="#F1F3F4", fontcolor="#202124"];

A -> B [dir=none]; B -> C; B -> D; B -> E; C -> F; D -> F; E -> F; }

Figure 1: Overview of major synthetic approaches to amino-indazole-carboxylates.

Table 1: At-a-Glance Comparison of Key Synthetic Routes

Synthetic RouteTypical Starting MaterialsKey AdvantagesKey LimitationsRegioselectivity
Cyclization of o-Aminobenzonitriles Substituted 2-aminobenzonitriles, hydrazinesHigh yields, readily available starting materials, good for 3-aminoindazoles.Can require harsh conditions; regioselectivity depends on precursors.Generally good, dictated by starting material substitution.
Transition-Metal-Catalyzed Annulation Aryl hydrazones, imidates, nitrosobenzenesHigh atom economy, broad substrate scope, access to diverse substitution patterns.[1]Catalyst cost and sensitivity, optimization of reaction conditions can be complex.Can be challenging to control, dependent on directing groups and catalysts.
Functionalization of Indazole Core Pre-formed indazole-carboxylates or amino-indazolesDirect introduction of functional groups.Regioselectivity can be poor, harsh reagents may be required.Often leads to mixtures of isomers, requiring chromatographic separation.

Route 1: Cyclization of Substituted o-Aminobenzonitriles

This classical and widely employed strategy is particularly effective for the synthesis of 3-aminoindazole derivatives. The core principle involves the reaction of a suitably substituted 2-aminobenzonitrile with a hydrazine, leading to an intramolecular cyclization to form the pyrazole ring of the indazole system.[2]

graph "Aminobenzonitrile_Cyclization" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Substituted\n2-Aminobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Intermediate\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intramolecular\nCyclization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="3-Amino-Indazole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; }

Figure 2: General workflow for the synthesis of 3-aminoindazoles via cyclization of o-aminobenzonitriles.
Synthesis of Ethyl 3-Amino-1H-indazole-5-carboxylate

A common example of this route is the synthesis of ethyl 3-amino-1H-indazole-5-carboxylate from ethyl 4-amino-3-cyanobenzoate.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-1H-indazole-5-carboxylic acid.

  • To a solution of 4-amino-3-cyanobenzoic acid in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product precipitates and can be collected by filtration.

Step 2: Esterification.

  • The resulting 3-amino-1H-indazole-5-carboxylic acid is then esterified using standard methods, for example, by reacting with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Performance Data:

ProductStarting MaterialKey ReagentsYieldReference
3-Amino-1H-indazole-5-carboxylate4-Amino-3-cyanobenzoateHydrazine hydrate, Ethanol, H₂SO₄Good to Excellent[3]

Causality Behind Experimental Choices: The use of hydrazine hydrate is crucial as it provides the two nitrogen atoms required for the formation of the pyrazole ring. The reflux conditions provide the necessary energy to overcome the activation barrier for the intramolecular cyclization. The choice of an alcohol as the solvent in the presence of an acid catalyst for the esterification step is a classic Fischer esterification protocol, driving the equilibrium towards the ester product.

Route 2: Transition-Metal-Catalyzed Annulation

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis for the construction of heterocyclic systems.[4] These methods offer novel pathways to indazoles with high efficiency and functional group tolerance. Rhodium, palladium, and copper are among the most commonly employed metals.[5]

graph "Transition_Metal_Catalysis" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Aryl Precursor\n(e.g., Imidate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Coupling Partner\n(e.g., Nitrosobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="[M]-Catalyst\n(e.g., Rh, Pd, Cu)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="C-H Activation/\nAnnulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Functionalized\nIndazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> D; B -> D; C -> D [style=dashed]; D -> E; }

Figure 3: Conceptual workflow for transition-metal-catalyzed indazole synthesis.
Synthesis of Functionalized Indazoles via C-H Activation/Annulation

A notable example is the rhodium-catalyzed reaction of imidates with nitrosobenzenes to afford 1H-indazoles. This method allows for the construction of the indazole core in a single step with high atom economy.[4]

Experimental Protocol (General):

  • A mixture of the aryl imidate, a rhodium catalyst (e.g., [RhCp*Cl₂]₂), and a copper co-catalyst (e.g., Cu(OAc)₂) is prepared in a suitable solvent (e.g., DCE).

  • The nitrosobenzene derivative is added, and the reaction is heated.

  • After completion, the product is isolated and purified by column chromatography.

Performance Data:

Catalyst SystemSubstrate ScopeTypical YieldsKey AdvantageReference
Rh(III)/Cu(II)Broad tolerance for functional groupsModerate to HighHigh atom economy, one-step synthesis[4]
Pd-catalyzed2-bromobenzonitriles and hydrazonesGood (73-90%)Good functional group tolerance[5]

Causality Behind Experimental Choices: The rhodium catalyst facilitates the C-H activation of the aryl imidate, forming a rhodacycle intermediate. This intermediate then undergoes insertion of the nitrosobenzene, followed by reductive elimination to form the N-N bond of the indazole ring. The copper co-catalyst often acts as an oxidant to regenerate the active rhodium catalyst.

Route 3: Functionalization of the Indazole Core

Synthesis of 5-Amino-1H-indazole-3-carboxylic acid

One potential route to this isomer involves the nitration of 1H-indazole-3-carboxylic acid, followed by reduction of the nitro group.

graph "Indazole_Functionalization" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="1H-Indazole-3-\ncarboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitration\n(HNO₃/H₂SO₄)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="5-Nitro-1H-indazole-\n3-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reduction\n(e.g., H₂, Pd/C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5-Amino-1H-indazole-\n3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; }

Figure 4: Synthetic pathway to 5-amino-1H-indazole-3-carboxylic acid via functionalization.

Experimental Protocol (Conceptual):

Step 1: Nitration of 1H-Indazole-3-carboxylic acid.

  • 1H-Indazole-3-carboxylic acid is carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperature.

  • The reaction is stirred until completion and then poured onto ice.

  • The precipitated nitro-indazole is collected by filtration. This step often yields a mixture of isomers, with the 5- and 7-nitro derivatives being common.

Step 2: Reduction of the Nitro Group.

  • The isolated 5-nitro-1H-indazole-3-carboxylic acid is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A catalyst, such as palladium on carbon (Pd/C), is added.

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) until the reduction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the desired amino-indazole-carboxylate.

Performance Data:

StepKey ReagentsChallenges
NitrationHNO₃, H₂SO₄Poor regioselectivity, formation of multiple isomers.
ReductionH₂, Pd/CGenerally high yielding and clean.

Causality Behind Experimental Choices: The nitrating mixture (HNO₃/H₂SO₄) is a standard reagent for electrophilic aromatic substitution. The regioselectivity of this reaction on the indazole ring is complex and influenced by the protonation state of the nitrogen atoms under the strongly acidic conditions. The reduction of the nitro group to an amine is a classic and reliable transformation, with catalytic hydrogenation being a clean and efficient method.

Comparative Summary and Outlook

The synthesis of amino-indazole-carboxylates is a rich field with multiple viable strategies. The choice of the most appropriate route depends heavily on the desired substitution pattern and the synthetic chemist's objectives.

  • For 3-amino-indazole-carboxylates , the cyclization of o-aminobenzonitriles remains a robust and high-yielding approach, particularly when the requisite starting materials are accessible.

  • Transition-metal-catalyzed methods offer powerful and often more convergent routes to a wider variety of substituted indazoles, though they may require more specialized catalysts and optimization.[1]

  • The functionalization of a pre-existing indazole core provides a more classical approach but is often hampered by issues of regioselectivity, especially during electrophilic substitution reactions.

As the demand for novel indazole-based therapeutics continues to grow, the development of even more efficient, regioselective, and sustainable synthetic methods will remain a key area of research. The strategic application of the principles and protocols outlined in this guide will undoubtedly aid in the successful synthesis of the next generation of indazole-containing drug candidates.

References

  • Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of Combinatorial Chemistry, 2009.

  • Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. BenchChem, 2025.

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health, 2022.

  • Transition-Metal-Catalyzed Syntheses of Indazoles. ResearchGate, 2023.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012.

  • Indazole. Organic Syntheses, 2014.

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC, 2022.

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health, 2022.

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 2025.

  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit, 2021.

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal, 2024.

  • How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? Guidechem, 2022.

  • Practical Synthesis of 3‐Carboxyindazoles. ResearchGate, 2008.

  • Synthesis of indazolone derivatives via photochemical cyclization. ResearchGate, 2019.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health, 2024.

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents, 2011.

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents, 2021.

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. IRIS Unina, 2016.

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate, 2017.

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC, 2006.

  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. BenchChem, 2025.

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. MDPI, 2001.

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect, 2024.

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed, 2010.

  • 5-Amino-1-(3-fluorobenzyl)indazole synthesis. ChemicalBook, 2023.

  • Transition metal-catalyzed amination reactions. American Chemical Society, 2017.

  • Organophotoredox-Catalyzed Direct C-H Amination of 2H-Indazoles with Amines. Semantic Scholar, 2015.

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI, 2022.

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC, 2013.

  • Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents, 2004.

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate, 2015.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI, 2018.

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 2005.

Sources

Benchmarking the anti-inflammatory properties of indazole derivatives

Methodology (Based on Cayman Chemical Assay Kit): [7][13][14]1. Preparation: Prepare a reaction buffer containing heme and the COX-2 enzyme (ovine or human recombinant). 2. Incubation: Add various concentrations of the test indazole derivative (typically dissolved in DMSO, ranging from 5-50 μM) to the enzyme buffer. A known inhibitor (e.g., Celecoxib) serves as a positive control. 3. Reaction Initiation: Add arachidonic acid, the substrate for the COX enzyme, to initiate the reaction. The enzyme converts arachidonic acid to Prostaglandin H₂ (PGH₂). 4. Quenching: After a precise incubation period (e.g., 2 minutes), stop the reaction by adding a solution of stannous chloride. This reduces the unstable PGH₂ to the more stable Prostaglandin F₂α (PGF₂α). 5. Quantification: Measure the concentration of PGF₂α using an Enzyme-Linked Immunosorbent Assay (ELISA). 6. Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) using linear regression analysis. [7]

Protocol 2: In Vitro TNF-α Release Inhibition Assay

Causality: This assay assesses the ability of a compound to suppress the production and release of TNF-α, a key pro-inflammatory cytokine, from immune cells. It provides insight into the compound's ability to modulate immune cell responses at the molecular level.

Methodology: [7]1. Cell Culture: Culture a suitable cell line, such as murine macrophages (e.g., RAW 264.7), in appropriate media. 2. Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight. 3. Pre-treatment: Treat the cells with various concentrations of the indazole derivatives for 1-2 hours. Dexamethasone is often used as a positive control. 4. Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (final concentration ~1 μg/mL). 5. Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for cytokine production and release into the supernatant. 6. Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions. 7. Analysis: Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value for each compound.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

Causality: This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo. [20]Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a drug's ability to reduce edema (swelling) in a living organism. [7][9] Methodology: [7][8][9]1. Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals and fast them overnight before the experiment. 2. Grouping: Divide the animals into groups (n=6): a control group (vehicle only), a positive control group (e.g., Diclofenac, 100 mg/kg), and test groups receiving different doses of the indazole derivatives (e.g., 25, 50, 100 mg/kg) via oral gavage. 3. Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups. 4. Inflammation Induction: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat. 5. Measurement: Measure the paw volume (edema) immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. 6. Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. This demonstrates the dose-dependent and time-dependent effects of the compounds.

Comparative Performance Data of Indazole Derivatives

The following table summarizes experimental data from studies evaluating the anti-inflammatory properties of various indazole derivatives. This allows for a direct comparison of their potency across different standard assays.

DerivativeAssayKey Result (IC₅₀ or % Inhibition)Reference
Indazole COX-2 InhibitionIC₅₀: 23.42 μM[7]
Carrageenan Paw Edema61.03% inhibition @ 100 mg/kg (5th hour)[7]
TNF-α InhibitionIC₅₀: 220.11 μM[7]
5-Aminoindazole COX-2 InhibitionIC₅₀: 12.32 μM [7]
Carrageenan Paw Edema83.09% inhibition @ 100 mg/kg (5th hour) [7]
TNF-α InhibitionIC₅₀: 230.19 μM[7]
6-Nitroindazole COX-2 InhibitionIC₅₀: 19.22 μM[7]
Carrageenan Paw Edema78.50% inhibition @ 100 mg/kg (5th hour)[7]
TNF-α Inhibition29% inhibition @ 250 μM (IC₅₀ not calculable)[7]
Compound 16 ¹COX-2 InhibitionIC₅₀: 0.409 µM [12][13]
COX-1 InhibitionNo efficient inhibition detected @ 30 µM[13][14]
Celecoxib (Reference)COX-2 InhibitionIC₅₀: 5.10 μM[7]
Diclofenac (Reference)Carrageenan Paw Edema84.50% inhibition @ 100 mg/kg (5th hour)[7]

¹Compound 16 is a sulfonylamide-bearing indazole derivative from a separate study, highlighting the potential for significant potency gains through structural modification.

Discussion and Future Perspectives

The compiled data clearly demonstrates that the indazole scaffold is a viable foundation for potent anti-inflammatory agents. The analysis reveals several key insights:

  • Mechanism of Action: The primary anti-inflammatory effect appears to be mediated through the inhibition of the COX-2 enzyme, with additional contributions from the suppression of pro-inflammatory cytokines like TNF-α and the scavenging of free radicals. [7]* Structure-Activity Relationship (SAR): Even simple substitutions on the indazole ring significantly impact activity. For instance, the addition of an amino group at the 5-position (5-aminoindazole) nearly doubles the COX-2 inhibitory potency (IC₅₀ of 12.32 μM) compared to the parent indazole (IC₅₀ of 23.42 μM). [7]This derivative also shows superior in vivo efficacy in the paw edema model, almost matching the reference drug Diclofenac. [7]* Potential for High Potency and Selectivity: More complex derivatives, such as the sulfonylamide-containing "Compound 16," exhibit exceptionally high potency (IC₅₀: 0.409 µM) and excellent selectivity for COX-2 over COX-1. [12][13][14]This underscores the vast potential for optimization within this chemical class.

Future Directions: The path forward for indazole-based anti-inflammatory drugs is promising. Future research should focus on:

  • Extensive SAR Studies: Synthesizing and screening broader libraries of derivatives to build comprehensive SAR models that can guide the rational design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for clinical development.

  • Long-Term Safety Studies: Conducting chronic inflammation models and detailed toxicological studies to confirm the improved safety profile, particularly concerning gastrointestinal and cardiovascular effects.

  • Exploration of Dual-Target Inhibitors: Designing indazole derivatives that can simultaneously modulate multiple inflammatory pathways (e.g., COX-2 and MAPK or NF-κB) could lead to synergistic effects and greater therapeutic efficacy.

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Pérez-Villanueva, J., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Gupta, K., et al. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Innovat International Journal Of Medical & Pharmaceutical Sciences. Available at: [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • Ménasché, G., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Afonina, I. S., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience. Available at: [Link]

  • Yuan, Z., et al. (2022). MAPK signalling pathway: Significance and symbolism. Frontiers in Veterinary Science. Available at: [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Available at: [Link]

  • Arkan, M. C. (2022). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. Cells. Available at: [Link]

  • Gomaa, A. A., et al. (2017). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Available at: [Link]

  • Gupta, K., et al. (2021). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Valente, S., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Valente, S., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Taylor & Francis Online. Available at: [Link]

  • Valente, S., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PMC. Available at: [Link]

  • Siddiqui, A. (2016). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

  • Sutar, N., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. Available at: [Link]

  • Zhang, S-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Vogel, H. G. (Ed.). (2002). Drug Discovery and Evaluation: Pharmacological Assays. Springer. Available at: [Link]

  • Loux, J. J., et al. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation. Available at: [Link]

  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. Available at: [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available at: [Link]

  • Kumar, D., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. Available at: [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Available at: [Link]

Sources

A Head-to-Head Comparison of Methyl 5-amino-1H-indazole-7-carboxylate with Established Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its unique structural and electronic properties facilitate critical interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. This guide provides a comparative analysis of a novel investigational compound, Methyl 5-amino-1H-indazole-7-carboxylate, against two FDA-approved indazole-containing drugs: Pazopanib (Votrient®) and Axitinib (Inlyta®).

Given that the biological activity of this compound is yet to be fully characterized, we will proceed with a scientifically grounded hypothesis that its structural similarity to Pazopanib and Axitinib suggests a potential role as a kinase inhibitor, particularly targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs). This document will, therefore, serve as a roadmap for researchers, outlining the key experimental comparisons necessary to profile its activity and benchmark it against established therapies. We will delve into the mechanisms of action, present comparative in vitro data for the known drugs, and provide detailed protocols for the essential assays required to evaluate our novel compound.

Mechanisms of Action: Targeting Angiogenesis through Kinase Inhibition

Both Pazopanib and Axitinib exert their primary therapeutic effects by inhibiting angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] They achieve this by targeting receptor tyrosine kinases (RTKs) involved in the VEGF signaling pathway.

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][3][4] By inhibiting these receptors, Pazopanib disrupts downstream signaling cascades, leading to a reduction in tumor vascularization and inhibition of tumor cell proliferation.[3][5]

Axitinib is also a potent and selective inhibitor of VEGFR-1, -2, and -3.[1][6][7] Its high affinity for these receptors allows for effective blockade of VEGF-mediated signaling, thereby inhibiting endothelial cell proliferation and migration.[1] While also a multi-kinase inhibitor, Axitinib is generally considered more selective for VEGFRs compared to Pazopanib.[1]

The central role of VEGFR-2 in mediating the angiogenic signal makes it a key target for both drugs and a primary point of comparison for our investigational compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Test Compound, Pazopanib, Axitinib) Add_Compound Add Compounds/DMSO Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/Substrate Mix Dispense_Kinase Dispense Kinase/Substrate into 384-well plate Kinase_Prep->Dispense_Kinase ATP_Prep Prepare ATP Solution Add_ATP Add ATP to Initiate Reaction ATP_Prep->Add_ATP Dispense_Kinase->Add_Compound Add_Compound->Add_ATP Incubate_Reaction Incubate at RT (1 hr) Add_ATP->Incubate_Reaction Add_Detection Add Luminescence Reagent Incubate_Reaction->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve Calculate_Inhibition->Generate_Curve Determine_IC50 Determine IC50 Value Generate_Curve->Determine_IC50

Caption: Workflow for in vitro kinase inhibition screening.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A-498 human renal cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound, Pazopanib, and Axitinib for 72-96 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Antitumor Efficacy in a Xenograft Model

This study evaluates the ability of the test compound to inhibit tumor growth in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NSG or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., A-498) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound, Pazopanib, Axitinib).

  • Dosing: Administer the compounds orally once daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control.

Xenograft_Study_Design cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint & Analysis Implant Implant Cancer Cells (e.g., A-498) into Mice Tumor_Growth Allow Tumors to Grow (100-150 mm³) Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Dosing Daily Oral Dosing Randomize->Dosing Measure_Tumor Measure Tumor Volume (2-3 times/week) Dosing->Measure_Tumor Euthanize Euthanize & Excise Tumors Dosing->Euthanize Analyze Tumor Weight & Biomarkers Euthanize->Analyze TGI Calculate Tumor Growth Inhibition (TGI) Analyze->TGI

Caption: Workflow for an in vivo xenograft study.

Conclusion and Forward Look

This guide provides a comprehensive framework for the head-to-head comparison of this compound with the established kinase inhibitors Pazopanib and Axitinib. By systematically evaluating its in vitro kinase and cell-based potency, and its in vivo efficacy, researchers can build a robust data package to understand its potential as a novel therapeutic agent. The indazole scaffold continues to be a fertile ground for the discovery of innovative medicines, and a rigorous, comparative approach is paramount to identifying the next generation of impactful kinase inhibitors.

References

  • Sleijfer, S., et al. (2012). Concise Drug Review: Pazopanib and Axitinib. The Oncologist, 17(8), 1111–1119. [Link]

  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 361–370. [Link]

  • Drugs.com. (2023). Axitinib vs Pazopanib Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of IC50 values of targeted drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of axitinib, pazopanib, sunitinib, and NBMPR. Retrieved from [Link]

  • Morelli, M. B., et al. (2015). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Oncotarget, 6(30), 29331–29347. [Link]

  • Rebelo, A., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports, 10(1), 8195. [Link]

  • ResearchGate. (n.d.). Renal cell carcinoma cell lines treated with Pazopanib in 2D culture. Retrieved from [Link]

  • Bellesoeur, A., et al. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2801–2811. [Link]

  • Out, J., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 971390. [Link]

  • Sabbatini, P., et al. (2018). Pazopanib in Patients with Clear-Cell Renal Cell Carcinoma: Seeking the Right Patient. Cancers, 10(11), 452. [Link]

  • Figlin, R., & Tannir, N. (2016, February 4). Pazopanib and Sunitinib in Renal Cell Carcinoma [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Inhibitory curves and IC50 values for the reference compound axitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Axitinib inhibits RCC cell viability in a dose and time-dependent manner. Retrieved from [Link]

  • Castellano, D., et al. (2020). Pazopanib as Second-line Antiangiogenic Treatment in Metastatic Renal Cell Carcinoma After Tyrosine Kinase Inhibitor (TKI) Failure: A Phase 2 Trial Exploring Immune-related Biomarkers for Testing in the Post-immunotherapy/TKI Era. European Urology Focus, 6(5), 987–995. [Link]

  • Rini, B. I., & Rixe, O. (2009). Axitinib for the Management of Metastatic Renal Cell Carcinoma. Expert Review of Anticancer Therapy, 9(9), 1219–1228. [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Novel Methyl 5-amino-1H-indazole-7-carboxylate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the indazole core is a well-established "privileged scaffold" due to its prevalence in molecules with diverse and potent biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anti-inflammatory, anti-tumor, and anti-HIV agents.[2][3] A frequently observed mechanism for indazole-based compounds is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signal transduction.[4][5] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making them a primary focus of drug discovery.[6][7]

Phase 1: Unbiased Target Identification and Initial Validation

The first critical step is to identify the specific protein target(s) of our lead compound. Acknowledging that small molecules can have off-target effects, employing both broad, unbiased screening and direct affinity-based methods is crucial for building a trustworthy target profile.[8][9]

Experiment 1A: Broad-Panel Kinase Screening

Expertise & Experience: Before diving into complex cellular assays, a broad in vitro kinase screen provides a rapid and cost-effective survey of the compound's selectivity. This approach tests the compound against a large panel of purified kinases (often >400) at a fixed concentration (e.g., 1 µM or 10 µM). The goal is to identify a shortlist of high-probability targets for further investigation.

Protocol: Commercial Kinase Panel Screen

  • Compound Submission: Prepare a high-purity stock of the lead derivative (e.g., "Indazole-A7") in DMSO at a high concentration (e.g., 10 mM).

  • Assay Execution (by CRO): The compound is typically screened at one or two concentrations against the kinase panel. The assay format is often a radiometric (³³P-ATP) or fluorescence/luminescence-based method that measures the consumption of ATP or the phosphorylation of a substrate.[7][10]

  • Data Analysis: Results are usually provided as "% Inhibition" relative to a vehicle control (DMSO). Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).

Experiment 1B: Affinity Chromatography-Mass Spectrometry

Trustworthiness: This unbiased approach does not rely on pre-selected targets. Instead, it identifies proteins from a complex biological sample (a cell lysate) that physically bind to the compound.[11] This method is excellent for discovering novel or unexpected targets and validating the hits from the kinase screen.[12][13]

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Indazole-A7 Derivative Linker Attach Linker Arm Compound->Linker Beads Immobilize on Agarose Beads Linker->Beads Incubate Incubate Lysate with Beads Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Identify Identify Proteins MS->Identify

Caption: Workflow for target identification using affinity chromatography.

Protocol: Target Pulldown

  • Probe Synthesis: Synthesize an analogue of Indazole-A7 with a linker suitable for conjugation to activated agarose beads. A control set of beads with no compound is essential.

  • Lysate Preparation: Grow a relevant cell line (e.g., a cancer cell line where kinases are often dysregulated) and prepare a native cell lysate.

  • Binding: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

  • Washing: Perform a series of stringent washes to remove proteins that bind non-specifically to the beads.

  • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Identification: Separate the eluted proteins by gel electrophoresis and identify the unique bands (present in the compound lane but not the control) by mass spectrometry.[11]

At the end of Phase 1, we expect to have a small list of candidate kinases, ideally with convergence between the kinase panel and affinity pulldown results. Let's hypothesize that both methods identify "Kinase X" as a primary target.

Phase 2: Rigorous Biochemical Characterization

With a putative target, "Kinase X," identified, the next phase is to quantify the interaction and understand the precise biochemical mechanism of inhibition.[14]

Experiment 2A: IC₅₀ Determination

Expertise & Experience: The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. We will determine this value using an in vitro kinase assay, titrating our compound across a range of concentrations.[15] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[6]

Protocol: ADP-Glo™ Kinase Assay for IC₅₀ of Indazole-A7 against Kinase X

  • Reaction Setup: In a 384-well plate, set up the kinase reaction including:

    • Purified recombinant Kinase X enzyme.

    • Kinase X-specific substrate peptide.

    • ATP at its Kₘ concentration (important for comparing competitive inhibitors).[16]

    • A serial dilution of Indazole-A7 (e.g., from 100 µM to 1 nM) and a DMSO vehicle control.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by Kinase X into ATP and provides luciferase/luciferin to measure this newly synthesized ATP. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the activity of Kinase X.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Experiment 2B: Mechanism of Action (MOA) Studies

Trustworthiness: To understand how the compound inhibits the enzyme, we must determine its mechanism of action relative to the enzyme's substrates. For kinases, the key question is whether the compound is competitive with ATP, the substrate, or both.[7] This is achieved by measuring the IC₅₀ at various ATP concentrations.

Protocol: ATP Competition Assay

  • Perform the ADP-Glo™ assay as described above.

  • Run parallel experiments where the concentration of ATP is varied, for example: Low (0.1x Kₘ), Medium (1x Kₘ), and High (10x Kₘ).

  • Calculate the IC₅₀ for Indazole-A7 at each ATP concentration.

  • Interpretation:

    • ATP-Competitive: A significant rightward shift (increase) in the IC₅₀ value as ATP concentration increases indicates the compound binds in the same site as ATP.

    • Non-Competitive: The IC₅₀ value remains relatively constant regardless of ATP concentration.

Comparative Data Table

Here we present hypothetical data comparing our lead compound (Indazole-A7), a less active analogue (Indazole-B3), and a known Kinase X inhibitor as a positive control.

CompoundKinase X IC₅₀ (nM) @ 1x Kₘ ATPKinase X IC₅₀ (nM) @ 10x Kₘ ATPFold Shift (IC₅₀)Deduced MOA
Indazole-A7 1518512.3ATP-Competitive
Indazole-B3 8509,20010.8ATP-Competitive
Control Inhibitor 57515.0ATP-Competitive
DMSO (Vehicle) >100,000>100,000N/ANo Inhibition

This data strongly suggests that our indazole derivatives act as ATP-competitive inhibitors of Kinase X.

Phase 3: Cellular Confirmation and Pathway Analysis

Biochemical potency is essential, but efficacy in a complex cellular environment is the true test. This phase confirms that the compound engages its target in living cells and produces the expected downstream biological effect.[17]

Hypothesized Signaling Pathway

Let's assume Kinase X is a receptor tyrosine kinase (RTK) that, upon activation by a growth factor, phosphorylates a key downstream effector, Protein Y, leading to cell proliferation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GF Growth Factor Receptor Kinase X (RTK) GF->Receptor Binds & Activates ProteinY Protein Y Receptor->ProteinY Catalyzes Compound Indazole-A7 Compound->Receptor Inhibits ProteinY_P Protein Y-P ProteinY->ProteinY_P Phosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) ProteinY_P->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothesized signaling pathway for Kinase X.

Experiment 3A: Inhibition of Substrate Phosphorylation

Authoritative Grounding: The most direct way to confirm target engagement in cells is to measure the phosphorylation status of a known, direct substrate of the target kinase.[18] Western blotting is a standard and reliable technique for this purpose.

Protocol: Western Blot for Phospho-Protein Y

  • Cell Culture & Treatment: Plate a cell line that expresses Kinase X. Starve the cells (serum-free media) to reduce basal kinase activity.

  • Pre-treatment: Treat cells with various concentrations of Indazole-A7 or DMSO for 1-2 hours.

  • Stimulation: Stimulate the cells with the specific growth factor for Kinase X for a short period (e.g., 15 minutes) to induce phosphorylation of Protein Y.

  • Lysis: Immediately lyse the cells and quantify total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody specific to the phosphorylated form of Protein Y (p-Protein Y).

    • Probe a second membrane with an antibody for total Protein Y (as a loading control).

    • Probe a third membrane for a housekeeping protein like GAPDH or β-actin (loading control).

  • Detection & Analysis: Use a chemiluminescent substrate to visualize the bands and quantify their intensity. A dose-dependent decrease in the p-Protein Y / Total Protein Y ratio confirms cellular target inhibition.

Experiment 3B: Downstream Cellular Phenotype Assay

Trustworthiness: The final piece of evidence is demonstrating that inhibiting the target kinase leads to a relevant change in cell phenotype. Based on our hypothesized pathway, inhibiting Kinase X should reduce cell proliferation.

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Indazole-A7, a known inhibitor, and a vehicle control.

  • Incubation: Incubate for a period relevant to cell division (e.g., 72 hours).

  • Measurement: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable, metabolically active cells.[5]

  • Analysis: Measure luminescence and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition). A potent GI₅₀ value that correlates with the biochemical IC₅₀ and cellular target inhibition provides a powerful, holistic confirmation of the mechanism of action.

Conclusion

This systematic guide provides a robust framework for confirming the mechanism of action of Methyl 5-amino-1H-indazole-7-carboxylate derivatives. By progressing from broad, unbiased target identification to specific biochemical characterization and finally to functional cellular validation, this workflow establishes a clear, evidence-based narrative. The convergence of data from in vitro kinase assays, affinity pulldowns, cellular phosphorylation studies, and phenotypic assays provides the high degree of scientific integrity required for advancing a compound through the drug discovery pipeline. This approach not only confirms the primary mechanism but also helps to identify potential off-target effects early, ultimately leading to the development of safer and more effective therapeutics.

References

  • Synthesis of Pyrazole Derivatives A Review - IJFMR . International Journal for Multidisciplinary Research. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC . PubMed Central. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues . Caribbean Journal of Science and Technology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC . NIH. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf . NIH. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC . PubMed Central. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics . TeachMe Physiology. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • Enzyme kinetics - Wikipedia . Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • What Are Enzyme Kinetic Assays? . Tip Biosystems. [Link]

  • Experimental confirmation of predicted kinase inhibitors . ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance . NIH. [Link]

  • Small Molecule Drug Target Identification and Validation . BTP. [Link]

  • Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC . NIH. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling . NIH. [Link]

  • Identification of Direct Protein Targets of Small Molecules . ACS Chemical Biology. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles . Beilstein Journals. [Link]

  • Steady-state enzyme kinetics . The Biochemist - Portland Press. [Link]

  • Signal transduction - Wikipedia . Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the safe and responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-amino-1H-indazole-7-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These classifications necessitate careful handling and the implementation of stringent disposal protocols to mitigate exposure risks.

Structural Analogs Hazard Summary Table:

CompoundCAS No.Key Hazards
5-Amino-1H-indazole19335-11-6Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[1]
Methyl 1H-indazole-5-carboxylate473416-12-5Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]
5-Methyl-1H-indazole-3-carboxylic acid1201-24-7Causes skin and serious eye irritation, May cause respiratory irritation.[3]

The consistent hazard profile across these analogs underscores the importance of treating this compound as a hazardous substance.

Pre-Disposal: Safe Handling and Segregation of Waste

Proper disposal begins with meticulous handling and waste segregation at the point of generation. This proactive approach minimizes the risk of accidental exposure and ensures compliance with hazardous waste regulations.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene recommended), when handling the compound or its waste.[1]

  • Ventilation: Conduct all operations involving the solid compound or its solutions in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1][4]

  • Waste Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Ensure the container has a secure screw-top cap to prevent spills and volatilization.[5]

  • Waste Segregation:

    • Solid Waste: Collect unreacted this compound, contaminated weighing boats, and disposable labware (e.g., pipette tips, gloves) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Labeling: Immediately label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed").

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must be managed as a hazardous waste stream. Adherence to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States, is mandatory.[6]

Disposal Protocol:

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[5]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and away from general traffic.

  • Waste Accumulation Limits:

    • Be aware of the accumulation limits for hazardous waste in your laboratory, as defined by your institution's Environmental Health and Safety (EHS) department and regulatory bodies.[5][7]

    • Typically, laboratories are required to arrange for waste pickup when the container is three-quarters full or has reached a specific accumulation time limit (e.g., 180 days).[7][8]

  • Arranging for Disposal:

    • Contact your institution's EHS department or designated hazardous waste management provider to schedule a pickup for the full waste container.

    • Provide them with an accurate description of the waste, including the chemical name and any other components in the mixture.

  • Final Disposal Method:

    • The recommended final disposal method for this type of chemical waste is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] This ensures the complete and environmentally sound destruction of the hazardous compound.

    • Never dispose of this compound down the drain or in the regular trash.[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_Final Final Disposal A Generation of Waste (Solid & Liquid) B Segregate into Labeled, Compatible Waste Container A->B Immediate Action C Store in Designated Satellite Accumulation Area B->C Secure Storage D Monitor Accumulation (Volume & Time) C->D Continuous Oversight E Schedule Waste Pickup with EHS D->E Initiate Disposal F Transport to Central Hazardous Waste Facility E->F EHS Responsibility G Licensed Chemical Destruction Plant F->G Approved Method H Controlled Incineration F->H Approved Method

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial to minimize harm.

Spill Response:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control the Source: If safe to do so, prevent further spillage.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Avoid raising dust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS department immediately.

Exposure Protocol:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse the mouth.[1]

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-indazole-5-carboxylate. Retrieved from [Link]

  • Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ACS Axial. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.